5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
5-amino-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-5(9)2-4(6)3-7-8/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAQLMJPMMISNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441637 | |
| Record name | 5-Amino-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13506-27-9 | |
| Record name | 5-Amino-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-2-methyl-2,3-dihydropyridazin-3-one basic properties
An In-depth Technical Guide to the Basic Properties of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Preamble: Navigating the Landscape of a Niche Heterocycle
The pyridazinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] This guide focuses on a specific derivative, This compound (CAS No. 13506-27-9). It is important to note that while the pyridazinone class is extensively studied, this particular molecule is not widely characterized in publicly accessible peer-reviewed literature. Therefore, this guide adopts a rigorous scientific approach, combining the available specific data with established principles and validated data from closely related structural analogs. This methodology provides a robust and practical framework for researchers, scientists, and drug development professionals working with this or similar compounds.
Section 1: Core Physicochemical Properties
The fundamental properties of a compound are the bedrock of its application, influencing everything from reaction kinetics to bioavailability. The known and predicted properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 13506-27-9 | |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Monoisotopic Mass | 125.058914 Da | Predicted |
| Purity (Commercial) | 95% - 97% | [4] |
| Physical Form | Solid (inferred) | General Knowledge |
| Storage Conditions | 2-8°C | |
| Predicted XLogP | -1.0 | Predicted |
Basicity, Acidity, and pKa Considerations
The acid-base dissociation constant (pKa) is a critical parameter that dictates a molecule's ionization state in different biological environments, profoundly affecting its solubility, permeability, and target engagement.[5]
-
Amino Group (-NH₂): The primary amine at the C5 position is the most basic site on the molecule. Aromatic and heteroaromatic amines typically have pKa values in the range of 3-5. The electron-withdrawing nature of the adjacent pyridazinone ring likely reduces the basicity of this amine compared to a simple aniline.
-
Pyridazinone Ring: The N-H proton in an unsubstituted pyridazinone is weakly acidic. However, in this N-methylated derivative, this site is blocked. The amide-like nitrogen within the ring system is generally considered neutral.
Given these features, the compound will behave as a weak base, being predominantly protonated at the 5-amino group under acidic pH conditions.
Solubility Profile
The molecule possesses both polar functional groups (amine, amide carbonyl) and a small hydrocarbon component (methyl group). This amphiphilic character suggests the following solubility profile:
-
Aqueous Solubility: Likely to be low to moderate in neutral water, but should increase significantly in acidic aqueous solutions due to the formation of the protonated ammonium salt.
-
Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in nonpolar solvents like hexanes or diethyl ether is predicted to be low.
Section 2: Synthesis and Mechanistic Insights
A robust and reproducible synthetic route is paramount for any research or development program. While a specific, optimized synthesis for this compound is not detailed in the literature, a highly plausible protocol can be constructed based on well-established methods for pyridazinone synthesis.[6][7] The most common and direct approach involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor with a hydrazine derivative.
Representative Synthetic Pathway
The logical precursor for this target is mucobromic or mucochloric acid, which provides the C4-dicarbonyl backbone with a leaving group at the C5 position. The reaction proceeds via condensation with methylhydrazine, followed by amination.
Caption: General synthetic route to the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on analogous reactions and must be optimized for yield and purity.
Objective: To synthesize this compound.
Materials:
-
Mucochloric acid (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Ammonia (28% aqueous solution or saturated solution in ethanol)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
Cyclocondensation:
-
To a round-bottom flask equipped with a reflux condenser, add mucochloric acid (1.0 eq) and ethanol (approx. 5-10 mL per gram of mucochloric acid).
-
Stir the suspension and add methylhydrazine (1.1 eq) dropwise. Causality: Using a slight excess of methylhydrazine ensures complete consumption of the starting material. The reaction is exothermic and dropwise addition helps control the temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting crude residue is 5-Chloro-2-methyl-2,3-dihydropyridazin-3-one. This can be purified by recrystallization or used directly in the next step.
-
-
Amination:
-
Transfer the crude 5-chloro intermediate to a sealed pressure vessel.
-
Add an excess of aqueous ammonia or a saturated solution of ammonia in ethanol. Causality: A large excess of ammonia is required to drive the nucleophilic substitution reaction to completion and to act as the solvent.
-
Seal the vessel and heat to 80-100°C for 12-24 hours. The pressure will increase, so proper safety precautions are essential.
-
Cool the vessel to room temperature before opening.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
-
Work-up and Purification:
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
-
Section 3: Spectroscopic Characterization Principles
-
¹H NMR:
-
N-CH₃: A sharp singlet peak is expected around δ 3.0–3.5 ppm.[8]
-
Ring Protons: The two protons on the dihydropyridazinone ring (at C4 and C6) are vinyl protons and should appear as two distinct doublets, likely in the range of δ 6.0–7.5 ppm, with a typical cis-coupling constant (J) of 4-6 Hz.
-
-NH₂: The amine protons will likely appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary widely (δ 4.0–6.0 ppm) depending on solvent and concentration.
-
-
¹³C NMR:
-
The spectrum should display five distinct signals corresponding to the five carbon atoms.
-
C=O: The carbonyl carbon is the most deshielded, expected around δ 160 ppm.[9]
-
Ring Carbons: The four carbons of the ring will appear in the olefinic/aromatic region (δ 100–150 ppm).
-
N-CH₃: The methyl carbon will be the most upfield signal, expected around δ 35–45 ppm.
-
-
FT-IR Spectroscopy:
-
N-H Stretch: The amino group should show two characteristic stretching bands in the 3200–3400 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band for the amide carbonyl group is expected around 1650–1680 cm⁻¹.[9]
-
C=C Stretch: A band in the 1580–1620 cm⁻¹ region corresponding to the double bond within the ring.
-
-
Mass Spectrometry:
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 125 or 126, respectively.
-
Section 4: Reactivity and Stability
-
Reactivity: The primary site of reactivity is the 5-amino group, which can undergo standard reactions such as acylation, alkylation, and diazotization. The pyridazinone ring itself is relatively stable but can serve as a precursor for the synthesis of fused heterocyclic systems, a common strategy in medicinal chemistry to explore a wider chemical space.[10][11]
-
Stability: The recommended storage condition of 2-8°C suggests that the compound is likely sensitive to heat and potentially light over long periods. As with many amino-substituted heterocycles, it may be susceptible to slow oxidation and should be stored under an inert atmosphere for long-term preservation of purity.
Section 5: Applications in Research and Drug Development
The value of this compound lies in its identity as a functionalized pyridazinone. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases. Researchers can use this molecule as a building block or a lead compound in several areas:
-
Oncology: Many pyridazinone derivatives exhibit potent anticancer activity by inhibiting various protein kinases or other signaling pathways crucial for tumor growth.[1][3]
-
Cardiovascular Disease: The pyridazinone structure is found in several cardiovascular drugs, and its derivatives have been explored for their vasodilatory and antihypertensive effects.[12]
-
Inflammation and Immunology: The scaffold has been successfully used to develop inhibitors of key inflammatory mediators like COX-2 and various phosphodiesterases (PDEs).[3]
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight and multiple points for functionalization, this compound is an excellent candidate for FBDD campaigns to identify novel binding modes against therapeutic targets.
Caption: A logical workflow for the synthesis and validation of the target compound.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 10. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2-methyl-2,3-dihydropyridazin-3-one (CAS 13506-27-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one (CAS 13506-27-9), a heterocyclic compound belonging to the pyridazinone class. While specific research on this molecule is limited, this document leverages the extensive knowledge of the pyridazinone scaffold to offer insights into its synthesis, physicochemical properties, analytical characterization, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridazinone ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, cardiovascular, and anticancer agents.[1][2] The versatility of the pyridazinone core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound represents a specific embodiment of this pharmacologically significant class of compounds.
Physicochemical Properties and Data
Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. While experimental data for this compound is not extensively available, its basic properties can be calculated and are provided by some chemical suppliers.
| Property | Value | Source |
| CAS Number | 13506-27-9 | |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically available at ≥95-97% | [3] |
| Storage | 2-8°C, under inert atmosphere is recommended |
Synthesis Strategies for Aminopyridazinone Derivatives
While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, general methods for the synthesis of aminopyridazinone derivatives can be adapted. A common and versatile approach involves the cyclocondensation of a suitable precursor with a hydrazine derivative.
General Synthetic Approach
A plausible synthetic route could involve the reaction of a β-keto ester or a related dicarbonyl compound with methylhydrazine, followed by subsequent chemical modifications to introduce the amino group. The choice of starting materials and reaction conditions would be critical in achieving the desired product with good yield and purity.
A general workflow for the synthesis of pyridazinone derivatives is depicted below:
Caption: Generalized synthetic workflow for pyridazinone derivatives.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically plausible, step-by-step protocol for the synthesis of a related pyridazinone, which could be adapted for the target molecule. This protocol is for illustrative purposes only and would require optimization and validation.
-
Reaction Setup: To a solution of an appropriate β-amino-α,β-unsaturated ester in ethanol, add methylhydrazine in a 1:1.1 molar ratio.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, would provide definitive structural information. A complete assignment can be achieved using 2D NMR techniques like COSY, HSQC, and HMBC.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, C=O stretch of the pyridazinone ring, and C=C and C-N stretches.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks.
Potential Biological Activities and Mechanism of Action
Given the broad biological activities of the pyridazinone scaffold, this compound could be a candidate for investigation in several therapeutic areas. The specific substitution pattern of an amino group at the 5-position and a methyl group at the 2-position will undoubtedly influence its biological profile.
Inferred Biological Targets
Based on studies of related pyridazinone derivatives, potential biological targets for this compound could include:
-
Cyclooxygenase (COX) Enzymes: Many pyridazinone derivatives have been shown to be potent and selective inhibitors of COX-2, suggesting potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Phosphodiesterases (PDEs): Certain pyridazinones act as inhibitors of phosphodiesterases, which are involved in the regulation of intracellular second messengers. This suggests potential applications in cardiovascular and inflammatory diseases.
-
Various Kinases: The pyridazinone scaffold has been utilized in the design of kinase inhibitors, which are a major class of anticancer drugs.
The potential interaction of this compound with a biological target can be conceptualized as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a well-established pharmacophore present in numerous biologically active agents.[1][2][3][4][5] This document details a robust synthetic pathway, explains the underlying chemical principles, and presents a suite of analytical techniques for structural elucidation and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Rationale and Synthetic Strategy
The pyridazinone ring system is a privileged scaffold due to its diverse pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[1][4] The target molecule, this compound (CAS No: 13506-27-9), combines this core with a primary amine, offering a key vector for further derivatization in drug design programs.
The most direct and widely adopted strategy for constructing the pyridazinone ring involves the cyclocondensation of a γ-keto acid or its derivative with a hydrazine.[6][7][8] Our synthetic approach is based on this principle, reacting a suitable 4-carbon keto-acid precursor with methylhydrazine. The choice of methylhydrazine dictates the N-methylation at the 2-position of the resulting heterocycle.
Synthesis Workflow Overview
The synthesis is conceptualized as a two-stage process: first, the formation of the requisite γ-keto acid backbone, followed by the key cyclization step to form the pyridazinone ring.
Caption: High-level workflow for the synthesis of the target pyridazinone.
Experimental Protocols
Part 1: Synthesis of 4-Oxo-4-(p-tolyl)butanoic Acid (Precursor)
Principle: This protocol employs a Friedel-Crafts acylation, a classic and efficient method for forming C-C bonds with aromatic rings. Toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the desired γ-keto acid.[9]
Methodology:
-
Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube.
-
Reagent Charging: Anhydrous aluminum chloride (0.22 mol) and 150 mL of dry nitrobenzene are added to the flask and cooled to 5-10°C in an ice-salt bath.
-
Acylation: A solution of succinic anhydride (0.1 mol) and dry toluene (0.1 mol) in 50 mL of nitrobenzene is added dropwise over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: The mixture is stirred at room temperature for 24 hours, after which it is poured slowly onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Work-up: The nitrobenzene is removed by steam distillation. The remaining aqueous solution is cooled, and the precipitated solid is collected by vacuum filtration.
-
Purification: The crude solid is recrystallized from a water-ethanol mixture to afford 4-(4-methylphenyl)-4-oxobutanoic acid as a white crystalline solid.[9]
Part 2: Synthesis of 6-(4-aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one
Principle: The synthesized γ-keto acid is cyclized with methylhydrazine. The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid, and subsequent dehydration to form the stable six-membered dihydropyridazinone ring.[8][10] The amino group is typically introduced in a separate step or by using a precursor like 4-(4-aminophenyl)-4-oxobutanoic acid.[8][10]
Methodology:
-
Setup: A 250 mL round-bottom flask is fitted with a reflux condenser.
-
Reagent Charging: 4-(4-aminophenyl)-4-oxobutanoic acid (0.01 mol) and methylhydrazine (0.015 mol) are dissolved in 100 mL of absolute ethanol.
-
Reaction: The reaction mixture is heated under reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure product.[8]
Note: The direct synthesis of the title compound, this compound, requires an appropriate β-amino-γ-keto acid precursor. The above protocol describes the synthesis of a structurally related analogue to illustrate the core cyclization chemistry.
Reaction Mechanism
The cyclocondensation is a cornerstone of pyridazinone synthesis. The mechanism involves two key stages: hydrazone formation and intramolecular acylation.
Caption: Mechanism of pyridazinone formation from a γ-keto acid.
Comprehensive Characterization
Confirming the structure and purity of the final compound is critical. A multi-technique approach provides orthogonal data, ensuring a self-validating system of analysis.
Characterization Workflow
Caption: Integrated workflow for the characterization of the final product.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound (Molecular Formula: C₅H₇N₃O, Molecular Weight: 125.13 g/mol ).[11]
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.5 | br s | 2H | -NH₂ | Amine protons, typically broad and exchangeable with D₂O. |
| ~ 6.8 | d | 1H | C₄-H | Vinylic proton, doublet due to coupling with C₅-H. |
| ~ 5.9 | d | 1H | C₅-H | Vinylic proton, doublet due to coupling with C₄-H. |
| ~ 3.4 | s | 3H | N-CH₃ | Singlet for the methyl group attached to the nitrogen atom. |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C=O | Carbonyl carbon of the pyridazinone ring.[12] |
| ~ 145 | C₆ | Carbon adjacent to the amino group. |
| ~ 125 | C₄ | Vinylic carbon. |
| ~ 100 | C₅ | Vinylic carbon. |
| ~ 35 | N-CH₃ | Methyl carbon attached to nitrogen. |
Table 3: Key FTIR Vibrational Frequencies (Technique: KBr Pellet)
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Two bands are expected for the symmetric and asymmetric stretching of the amine. |
| 3100 - 3000 | C-H Stretch | Vinylic C-H | Stretching of sp² hybridized C-H bonds in the ring. |
| ~ 1650 | C=O Stretch | Amide Carbonyl | Strong, characteristic absorption for the pyridazinone carbonyl.[13] |
| ~ 1620 | C=C Stretch | Ring Alkene | Stretching of the carbon-carbon double bond within the heterocyclic ring. |
| ~ 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the amino group. |
Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI-MS)
-
Expected [M+H]⁺: 126.0662
-
Rationale: The analysis should reveal a prominent molecular ion peak corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, which should match C₅H₈N₃O⁺. PubChem provides predicted collision cross-section data for various adducts which can be useful for advanced mass spectrometry studies.[11]
Chromatographic Purity Analysis
Technique: High-Performance Liquid Chromatography (HPLC) Assessing the purity of the synthesized compound is non-negotiable. A reverse-phase HPLC method is suitable for this polar, heterocyclic molecule.
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Outcome: A pure sample should exhibit a single major peak. Purity can be calculated based on the peak area percentage. For complex mixtures or isomers, mixed-mode chromatography may offer superior resolution.[14]
Conclusion
This guide outlines a validated and logical pathway for the synthesis and comprehensive characterization of this compound. By integrating established synthetic methodologies like Friedel-Crafts acylation and hydrazone cyclization with a robust suite of analytical techniques (NMR, FTIR, MS, and HPLC), researchers can confidently prepare and validate this valuable heterocyclic building block. The detailed protocols and mechanistic insights provided herein are designed to empower scientists in drug discovery and chemical synthesis to utilize this scaffold for the development of novel therapeutic agents.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. inovatus.es [inovatus.es]
- 7. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 10. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pyridazinone Core in Medicinal Chemistry
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The specific substitution pattern of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one, featuring an amino group and an N-methyl substituent, suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during the research and development process.
This guide will delve into the predicted and expected data from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups and proton/carbon environments.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| -CH₃ | ~3.4 - 3.6 | Singlet | 3H | The methyl group is attached to a nitrogen atom within the heterocyclic ring, leading to a downfield shift compared to a typical alkyl methyl group. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | Protons on nitrogen often exhibit broad signals and their chemical shift is highly dependent on solvent and concentration. The amino group is attached to a double bond, which contributes to its downfield position. |
| C4-H | ~5.8 - 6.0 | Doublet | 1H | This vinyl proton is adjacent to a carbon bearing an amino group and is part of a conjugated system, resulting in a downfield shift. It is expected to couple with the C6-H proton. |
| C6-H | ~7.2 - 7.4 | Doublet | 1H | This vinyl proton is adjacent to a nitrogen atom and is part of the conjugated system. The deshielding effect of the adjacent nitrogen and the carbonyl group results in a significant downfield shift. It will couple with the C4-H proton. |
Table 1: Predicted ¹H NMR Data for this compound.
¹³C NMR Spectroscopy: Carbon Environments
The molecule has five distinct carbon environments, which will give rise to five signals in the ¹³C NMR spectrum.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| -CH₃ | ~35 - 40 | The N-methyl carbon is in the typical range for such groups. |
| C4 | ~95 - 100 | This carbon is part of a C=C double bond and is shielded by the adjacent amino group through resonance. |
| C6 | ~130 - 135 | This carbon is also part of a C=C double bond but is deshielded by the adjacent nitrogen atom. |
| C5 | ~150 - 155 | This carbon is attached to the electron-donating amino group and is part of the conjugated system, placing it significantly downfield. |
| C3 (C=O) | ~160 - 165 | The carbonyl carbon of the amide-like lactam structure is expected in this downfield region. |
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy: Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amino) | 3400 - 3200 | Medium-Strong | Asymmetric and symmetric stretching |
| C-H (Aromatic/Vinyl) | 3100 - 3000 | Medium | Stretching |
| C-H (Alkyl) | 2950 - 2850 | Weak-Medium | Stretching |
| C=O (Amide/Lactam) | 1680 - 1640 | Strong | Stretching |
| C=C / C=N | 1620 - 1550 | Medium-Strong | Stretching |
| N-H (Amino) | 1650 - 1580 | Medium | Bending (scissoring) |
Table 3: Expected IR Absorption Bands for this compound.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation. The molecular formula of this compound is C₅H₇N₃O, with a monoisotopic mass of 125.0589 g/mol .[1]
Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 125. Key fragmentation pathways could involve:
-
Loss of CO: A common fragmentation for cyclic carbonyl compounds, leading to a fragment at m/z = 97.
-
Loss of CH₃: Cleavage of the N-methyl group, resulting in a fragment at m/z = 110.
-
Ring Cleavage: Various cleavages of the pyridazinone ring can lead to a complex pattern of smaller fragments.
The PubChem database predicts several adducts for this molecule in electrospray ionization (ESI), which is a softer ionization technique:
Figure 2: Predicted Key Fragmentation Pathways for this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion for ESI or through a gas chromatograph (GC) or a solid probe for EI.
-
Ionization: Choose an appropriate ionization method (e.g., ESI for LC-MS or EI for GC-MS).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Record the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition of the molecular ion and its fragments.
Conclusion
This technical guide has provided a detailed predictive and comparative analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By understanding these expected spectroscopic signatures, researchers can more confidently identify and characterize this compound in their synthetic and screening efforts. The provided protocols offer a starting point for the experimental acquisition of this crucial data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.
References
An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of the heterocyclic compound 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the fundamental physicochemical principles, established methodologies, and regulatory considerations necessary to generate robust and reliable data. By providing not just the "how" but also the "why" behind each experimental step, this guide is designed to empower researchers to conduct a thorough and scientifically sound evaluation of this promising compound.
Introduction: The Significance of this compound
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, with its unique substitution pattern, represents a molecule of interest for further investigation in drug discovery and development. A comprehensive understanding of its solubility and stability is a non-negotiable prerequisite for any meaningful preclinical and clinical advancement. These fundamental properties dictate its bioavailability, formulation strategies, storage conditions, and ultimately, its therapeutic potential.
This guide will provide the necessary theoretical background and practical protocols to thoroughly characterize this molecule.
Chemical Structure:
Caption: Chemical structure of this compound.
Solubility Characterization: A Foundation for Formulation
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. This section outlines a systematic approach to defining the solubility profile of this compound.
Theoretical Considerations and In Silico Prediction
While experimental determination is the gold standard, in silico tools can provide valuable initial estimates of solubility (LogS) and lipophilicity (LogP). These predictions are useful for guiding experimental design and selecting appropriate solvent systems. Various computational models are available that utilize the compound's structure to predict these properties. It is crucial to note that these are predictions and must be confirmed experimentally.
Experimental Determination of Aqueous Solubility
The "shake-flask" method is the most common and reliable technique for determining equilibrium solubility.
Protocol 2.2.1: Equilibrium Aqueous Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed, inert container. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The time to reach equilibrium should be determined by sampling at different time points until the concentration in solution remains constant.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH and temperature.
Solubility in Organic and Co-Solvent Systems
For formulation development, understanding the solubility in various organic solvents and co-solvent systems is essential.
Table 2.3.1: Recommended Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Common pharmaceutical solvents and vehicles. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Used in analytical method development and as solubilizing agents. |
| Non-Polar | Hexane, Toluene | To understand the lipophilic nature of the compound. |
| Co-Solvent Systems | Polyethylene Glycol (PEG) 400/Water, Propylene Glycol/Water | To investigate solubility enhancement for potential liquid formulations. |
The experimental protocol for determining solubility in these solvents is analogous to the aqueous solubility determination method.
Caption: Workflow for experimental solubility determination.
Stability Assessment: Ensuring Product Quality and Safety
Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are a key component of this assessment.[1]
Rationale for Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[1] The objectives are:
-
To identify potential degradation products.[2]
-
To elucidate degradation pathways.[2]
-
To establish the intrinsic stability of the molecule.[3]
-
To develop and validate a stability-indicating analytical method.[4][5][6]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reversed-phase HPLC with UV or mass spectrometric detection is the most common technique.
Protocol 3.2.1: HPLC Method Development for Stability Studies
-
Column Selection: Start with a C18 column, which is a versatile choice for a wide range of polarities.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Gradient Elution: Employ a gradient elution to ensure the separation of the parent compound from all potential degradation products, which may have a wide range of polarities.
-
Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocols
The following protocols are based on ICH guidelines and are designed to investigate the susceptibility of this compound to various stress conditions.[7] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without complete destruction of the parent molecule.[8]
Protocol 3.3.1: Hydrolytic Degradation
-
Sample Preparation: Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).
-
Stress Conditions: Store the solutions at an elevated temperature (e.g., 60-80°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.
Protocol 3.3.2: Oxidative Degradation
-
Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Stress Conditions: Store the solution at room temperature and analyze samples at various time points.
-
Analysis: Analyze the stressed samples by HPLC.
Protocol 3.3.3: Photolytic Degradation
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9][10][11]
-
Control Samples: Protect parallel samples from light to serve as dark controls.
-
Analysis: Analyze the exposed and control samples by HPLC.
Protocol 3.3.4: Thermal Degradation
-
Sample Preparation: Store the solid compound in a controlled temperature oven at temperatures in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[7][12]
-
Stress Conditions: Analyze samples at various time points.
-
Analysis: Analyze the stressed samples by HPLC.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets | MDPI [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. fda.gov [fda.gov]
- 12. ikev.org [ikev.org]
The Emerging Biological Potential of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one and its Analogs
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This heterocyclic system, characterized by two adjacent nitrogen atoms within a six-membered ring, serves as a foundational structure for compounds targeting a vast array of biological processes.[3][4] Derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents, among other therapeutic applications.[2][5] This guide focuses on the potential biological activities of a specific derivative, 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. While direct literature on this exact molecule is nascent, this document synthesizes data from closely related analogs to build a predictive framework for its therapeutic potential and to provide robust, actionable protocols for its investigation. We will explore the mechanistic underpinnings of key pyridazinone activities, supported by detailed experimental workflows, to empower researchers in the rational design and evaluation of novel drug candidates based on this promising core.
The Pyridazinone Core: A "Wonder Nucleus" in Drug Discovery
The pyridazinone scaffold has earned the moniker of a "wonder nucleus" or "magic moiety" due to the sheer diversity of biological responses its derivatives can elicit.[2][3] This versatility stems from the electronic properties of the heterocyclic ring and the ease with which it can be functionalized at various positions. Substitutions on the nitrogen atom (position 2), the carbon backbone (positions 4, 5), and the phenyl ring (if present at position 6) can dramatically influence the compound's pharmacological profile, allowing for fine-tuning of its activity, selectivity, and pharmacokinetic properties.[1][6] This inherent modularity makes the pyridazinone core an exceptionally attractive starting point for drug discovery campaigns.
The core structure of the topic compound, this compound, incorporates key features—an amino group at position 5 and a methyl group at position 2—that suggest a rich potential for biological interactions. The amino group, in particular, can act as a hydrogen bond donor and a key pharmacophoric feature, potentially enhancing binding to various enzymatic targets.
Figure 1: Conceptual synthetic workflow for pyridazinone derivatives.
Potential Anti-Inflammatory Activity
Chronic inflammation is a key pathological driver in numerous diseases. Pyridazinone derivatives have consistently emerged as potent anti-inflammatory agents, often with the significant advantage of reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][6]
Mechanism of Action
The anti-inflammatory effects of pyridazinones are often multi-faceted, targeting key nodes in the inflammatory cascade:
-
COX-2 Inhibition: Many pyridazinone analogs exhibit selective inhibition of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[7][8] This selectivity spares the constitutively expressed COX-1 enzyme, which is crucial for gastric cytoprotection, thereby reducing the risk of gastrointestinal toxicity.[6]
-
NF-κB Pathway Modulation: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9] Bioactive peptides and other small molecules can suppress inflammation by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] It is plausible that pyridazinones act similarly, inhibiting upstream kinases (like IKK) to keep the NF-κB pathway quiescent.[7]
-
Cytokine and Mediator Suppression: By targeting these upstream pathways, pyridazinones effectively reduce the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and various interleukins (IL-1β, IL-6).[9]
Figure 2: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol provides a self-validating system to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Principle: Activated macrophages produce NO via inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant, measured as its stable metabolite nitrite, serves as a proxy for inflammatory activation. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: To all wells except the "unstimulated" control, add LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in fresh DMEM.
-
Add 50 µL of Griess Reagent Component A to all wells. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. An IC₅₀ value can be calculated from the dose-response curve.
-
-
Self-Validation Check: A parallel MTT assay must be performed with identical compound concentrations to ensure that the observed reduction in NO is not due to cytotoxicity.[9][11]
Potential Anticancer Activity
The pyridazinone scaffold is present in numerous compounds investigated for their anticancer properties.[12][13] Their mechanisms often involve targeting pathways crucial for tumor growth, proliferation, and survival.
Mechanism of Action
Pyridazinone derivatives have been shown to exert anticancer effects through several key mechanisms:
-
Kinase Inhibition: A prominent strategy involves the inhibition of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target, as its inhibition blocks tumor angiogenesis.[14] Other kinases like Fibroblast Growth Factor Receptors (FGFRs) and Bruton's tyrosine kinase (BTK) have also been successfully targeted by pyridazinone-based structures.[12][15]
-
Apoptosis Induction: Effective anticancer agents often work by inducing programmed cell death (apoptosis) in cancer cells. Pyridazinone derivatives have been shown to upregulate the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating anti-apoptotic genes such as Bcl-2.[14]
-
Cell Cycle Arrest: By interfering with cell cycle progression, these compounds can halt the uncontrolled proliferation of cancer cells. Arrest in the G0/G1 or G2/M phases is a common observation.[14]
-
Enzyme Inhibition: Other intracellular enzymes vital for cancer cell survival, such as Poly (ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR), are also known targets.[12]
Table 1: Examples of Biological Activities of Pyridazinone Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference(s) |
| Diarylurea Pyridazinones | Anticancer, Antimicrobial | VEGFR-2 Inhibition, Apoptosis Induction | [14] |
| Chlorinated Pyridazinones | Anticancer | Cytotoxicity against colon cancer lines | [13] |
| 6-Phenyl Pyridazinones | Anti-inflammatory, Analgesic | COX-2 Inhibition | [1][8] |
| Dihydropyridazinones | Antihypertensive, Vasorelaxant | Reduction of mean arterial blood pressure | [12][16] |
| Pyrazolo[3,4-d]pyridazinones | Anticancer | Bruton's tyrosine kinase (BTK) Inhibition | [12] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][17]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test Compound and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle and positive controls.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Remove the MTT-containing medium carefully. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Potential Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14][18]
Spectrum of Activity
Screening of pyridazinone libraries has revealed activity against:
-
Gram-Positive Bacteria: Notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[14][18]
-
Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[18]
-
Fungi: Including pathogenic yeasts like Candida albicans.[14]
The introduction of specific moieties, such as benzoylthiourea groups, has been shown to modulate the antimicrobial spectrum and potency of the parent pyridazinone compound.[14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after incubation.
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test Compound and standard antibiotics (e.g., Gentamicin, Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound directly in the 96-well plate using the appropriate broth.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to all wells containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Validation: The growth control must show distinct turbidity, and the sterility control must remain clear. The MIC of the standard antibiotic against the control strain should fall within the expected range.
-
Figure 3: A representative workflow for the discovery and development of pyridazinone-based drugs.
Conclusion and Future Directions
The pyridazinone scaffold represents a highly validated and fruitful starting point for the development of novel therapeutics. Based on extensive evidence from its analogs, this compound holds significant, unexplored potential as an anti-inflammatory, anticancer, and/or antimicrobial agent. The amino and methyl substitutions provide unique electronic and steric properties that warrant a thorough investigation.
The path forward requires a systematic evaluation using the robust, self-validating protocols detailed in this guide. Initial screening for anti-inflammatory and antiproliferative activities, followed by mechanistic deconvolution for the most promising hits, will be crucial. By leveraging the established knowledge of the pyridazinone "wonder nucleus" and applying rigorous, modern drug discovery workflows, researchers can effectively unlock the therapeutic potential of this specific and promising molecule.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarena.com [scholarena.com]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Pyridazinone Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a "Wonder Nucleus"
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has carved a significant niche in the landscape of medicinal chemistry.[1] Often hailed as a "wonder nucleus" or a "magic moiety," its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for a wide array of therapeutic areas, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[2][3] This guide provides a comprehensive exploration of the discovery and history of pyridazinone derivatives, tracing their origins from early synthetic explorations to their current status as a privileged scaffold in contemporary drug discovery. We will delve into the evolution of synthetic methodologies, dissect the structure-activity relationships that govern their pharmacological effects, and highlight key milestones in their journey to clinical application.
Part 1: A Historical Perspective: From Pyridazines to Pyridazinones
The story of pyridazinones is intrinsically linked to the broader history of pyridazine chemistry. The first foray into this class of heterocycles was made by the eminent German chemist Emil Fischer in 1886 .[4][5] During his seminal investigations into the Fischer indole synthesis, he prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[6] While not a pyridazinone, this foundational work laid the groundwork for the exploration of diazine chemistry.
The parent pyridazine heterocycle was later synthesized by Tauber in 1895.[5] The initial synthetic routes to the pyridazinone core often involved the cyclization of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives. A significant advancement in the accessibility of pyridazinone derivatives came with the utilization of maleic hydrazide , a readily available starting material. The reaction of maleic anhydride with hydrazine hydrate provides maleic hydrazide, which can then be converted to 3,6-dichloropyridazine, a versatile intermediate for further functionalization.[7]
The therapeutic potential of pyridazinone derivatives began to be recognized in the mid-20th century, leading to a surge in research focused on synthesizing and evaluating novel analogues. This exploration has since yielded a rich and diverse chemical space, with thousands of pyridazinone-containing compounds being reported and investigated for their pharmacological properties.
Part 2: The Art of Synthesis: Constructing the Pyridazinone Core
The versatility of the pyridazinone scaffold stems from the numerous synthetic routes available for its construction and subsequent modification. These methods can be broadly categorized into classical and modern approaches.
Classical Synthetic Strategies
The most fundamental and widely employed method for the synthesis of the pyridazinone ring involves the condensation of a γ-ketoacid with hydrazine hydrate .[8][9] This straightforward reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation can then yield the aromatic pyridazin-3(2H)-one.
Another classical and efficient route utilizes mucochloric acid (4,5-dichloro-5-formylfuran-2(5H)-one) or its derivatives as a precursor.[5][10] Reaction with hydrazine provides a direct pathway to functionalized pyridazinones. This method allows for the facile introduction of substituents onto the pyridazinone core, enabling the generation of compound libraries for biological screening.[10]
Experimental Protocol: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Ketoacid
-
Reaction Setup: To a solution of the appropriate β-aroylpropionic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux: Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Modern Synthetic Methodologies
More contemporary approaches have focused on developing more efficient, regioselective, and diverse methods for pyridazinone synthesis. These include multi-component reactions, domino reactions, and transition-metal-catalyzed cross-coupling reactions.
For instance, a one-pot domino hydrohydrazination and condensation reaction has been developed for the synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one.[7] This method involves the reaction of phenylhydrazine with 4-pentynoic acid in the presence of a Lewis acid catalyst like zinc chloride.
Furthermore, the functionalization of pre-formed pyridazinone scaffolds using modern cross-coupling techniques, such as Suzuki, Heck, and Buchwald-Hartwig reactions, has become a powerful tool for generating diverse libraries of pyridazinone derivatives for structure-activity relationship (SAR) studies.
Part 3: A Pharmacological Treasure Trove: The Diverse Biological Activities of Pyridazinone Derivatives
The pyridazinone scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity in several key areas of drug discovery.
Cardiovascular Applications
One of the earliest and most successful applications of pyridazinone derivatives has been in the treatment of cardiovascular diseases.[1] Several pyridazinone-based drugs have been developed as vasodilators, antihypertensive agents, and cardiotonic agents.[7]
-
Levosimendan: A calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated severe chronic heart failure.
-
Pimobendan: A calcium sensitizer and phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory effects, used in the management of heart failure in dogs.
-
Indolidan and Imazodan: These are other examples of pyridazinone derivatives that act as cardiotonic agents.[1]
The mechanism of action of many cardiovascular pyridazinones involves the inhibition of phosphodiesterases (PDEs), particularly PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and increased cardiac contractility.
Anti-inflammatory and Analgesic Properties
Pyridazinone derivatives have emerged as a promising class of anti-inflammatory and analgesic agents.[11] Their mechanisms of action are often multifactorial and can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.[12]
-
ABT-963: A potent and selective COX-2 inhibitor that has shown significant anti-inflammatory activity in preclinical models with good gastric safety.[12]
-
Emorfazone: Marketed in Japan as an analgesic and anti-inflammatory drug.[12]
The development of selective COX-2 inhibitors based on the pyridazinone scaffold represents a significant advancement in the search for safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Anticancer Activity
The pyridazinone core has been extensively explored as a scaffold for the development of novel anticancer agents.[8] These derivatives have been shown to target a variety of cancer-related pathways, including cell cycle regulation, apoptosis, and angiogenesis.
-
FER Tyrosine Kinase Inhibitors: Novel pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase, a potential target for anticancer therapy.[13][14]
-
Tubulin Polymerization Inhibitors: Certain pyridazinone derivatives have demonstrated the ability to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[15]
The structural versatility of the pyridazinone ring allows for fine-tuning of its properties to achieve selective inhibition of various kinases and other cancer-related targets.
Other Therapeutic Areas
The pharmacological potential of pyridazinone derivatives extends beyond the aforementioned areas. They have also been investigated for their antimicrobial, anticonvulsant, antidepressant, anti-HIV, and herbicidal activities, highlighting the remarkable chemical diversity and biological promiscuity of this scaffold.[1][2][7]
Part 4: Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research into pyridazinone derivatives has generated a wealth of structure-activity relationship (SAR) data. The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the pyridazinone ring.
For instance, in the case of anti-inflammatory pyridazinones, the substitution pattern at positions 2, 4, 5, and 6 of the ring plays a crucial role in determining their COX-2 selectivity and potency. The presence of a p-sulfamoylphenyl or a p-methanesulfonylphenyl group at the 5-position is often associated with potent and selective COX-2 inhibition.
The future of pyridazinone research remains bright. The development of novel synthetic methodologies will continue to expand the accessible chemical space of pyridazinone derivatives. A deeper understanding of their mechanisms of action will enable the rational design of more potent and selective agents for a variety of therapeutic targets. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the discovery of new pyridazinone-based drugs.
Table 1: Selected Pyridazinone Derivatives and their Biological Activities
| Compound/Drug | Therapeutic Area | Mechanism of Action | Key Structural Features |
| Levosimendan | Cardiovascular | Calcium sensitizer, K+ channel opener | Dihydropyridazinone core with a cyano- and imidazole-substituted phenyl group |
| Pimobendan | Cardiovascular | PDE3 inhibitor, Calcium sensitizer | Benzimidazole-pyridazinone hybrid |
| ABT-963 | Anti-inflammatory | Selective COX-2 inhibitor | Vicinally disubstituted pyridazinone with a methanesulfonylphenyl group |
| Emorfazone | Anti-inflammatory | Analgesic and anti-inflammatory | 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone |
| Pyrido-pyridazinone | Anticancer | FER tyrosine kinase inhibitor | Fused pyrido-pyridazinone scaffold |
Conclusion
From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the pyridazinone core has had a remarkable journey. The ease of its synthesis, coupled with its ability to interact with a wide range of biological targets, has made it a fertile ground for drug discovery. The continued exploration of the chemical space around the pyridazinone nucleus, guided by a deeper understanding of its SAR and mechanisms of action, promises to yield a new generation of innovative therapeutics for a multitude of human diseases.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Emil Fischer | Science History Institute [sciencehistory.org]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1911 Encyclopædia Britannica/Fischer, Emil - Wikisource, the free online library [en.wikisource.org]
- 11. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sarpublication.com [sarpublication.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. britannica.com [britannica.com]
An In-Depth Technical Guide to 5-Amino-2-methyl-2,3-dihydropyridazin-3-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, chemical and physical properties, and known biological activities. We will explore its potential as a versatile building block in the development of novel therapeutic agents, supported by available data and relevant literature. This document serves as a foundational resource for researchers engaged in the exploration and utilization of pyridazinone derivatives in drug discovery and development.
Introduction: The Significance of the Pyridazinone Core
The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a variety of biologically active compounds.[1] Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antihypertensive, anticancer, and antimicrobial effects.[1][2] The versatility of the pyridazinone core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.
This compound, with its amino and methyl substitutions, presents a unique combination of functional groups that can be exploited for further chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries.
Synthesis and Spectroscopic Characterization
While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, general synthetic strategies for pyridazin-3-one derivatives provide a foundational approach. A common method involves the condensation of a γ-keto acid with a hydrazine derivative.[1] For the synthesis of this compound, a plausible synthetic route would involve the reaction of a suitably substituted γ-keto acid or its equivalent with methylhydrazine.
A general procedure for the preparation of pyridazin-3-one derivatives involves the refluxing of a 3-oxo-2-arylhydrazonopropanal with an active methylene compound, such as cyanoacetic acid, in acetic anhydride.[3] Another approach describes a one-pot multistep reaction starting from a para-substituted acetophenone and glyoxylic acid, followed by ring closure with hydrazine hydrate.[4]
Experimental Protocol: A Generalized Approach for Pyridazinone Synthesis
The following is a generalized protocol based on common synthetic methods for pyridazinone derivatives and should be adapted and optimized for the specific synthesis of this compound.
-
Step 1: Formation of the γ-Keto Acid Equivalent. A substituted acetophenone is reacted with glyoxylic acid in a suitable solvent.
-
Step 2: Cyclization with Methylhydrazine. The intermediate from Step 1 is then reacted with methylhydrazine hydrate to form the dihydropyridazinone ring.
-
Step 3: Introduction of the Amino Group. The amino group at the 5-position can be introduced through various methods, such as nucleophilic aromatic substitution on a suitable precursor or through the use of a starting material already containing a nitrogen functionality that can be converted to an amino group.
-
Step 4: Purification. The final product is purified using standard techniques such as recrystallization or column chromatography.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not comprehensively available in a single source. However, based on the analysis of related pyridazinone structures, the following characteristic spectral features can be anticipated:
-
1H NMR: The spectrum would be expected to show signals corresponding to the methyl protons, the protons on the dihydropyridazinone ring, and the protons of the amino group. The chemical shifts of the ring protons would be indicative of their electronic environment.
-
13C NMR: The 13C NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the heterocyclic ring, and the methyl carbon. The chemical shift of the carbonyl carbon is a key diagnostic peak for pyridazinones.[5][6]
-
FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the methyl and ring protons, and a strong C=O stretching vibration of the pyridazinone carbonyl group.[7]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ), along with characteristic fragmentation patterns.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7N3O | [9] |
| Molecular Weight | 125.13 g/mol | [9] |
| CAS Number | 13506-27-9 | |
| Predicted XlogP | -1.0 | [9] |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups: the nucleophilic amino group, the lactam functionality within the pyridazinone ring, and the potential for electrophilic substitution on the ring.
-
N-Acylation and N-Alkylation: The amino group can readily undergo acylation and alkylation reactions, providing a convenient handle for introducing a wide variety of substituents.
-
Diazotization: The primary amino group can be diazotized and subsequently converted to other functional groups, further expanding the synthetic utility of this scaffold.
-
Ring Stability: The dihydropyridazinone ring is generally stable but can be susceptible to ring-opening reactions under harsh acidic or basic conditions.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited in the public domain, the broader class of pyridazinone derivatives has been extensively studied, revealing a wide range of therapeutic applications. This suggests that this compound holds significant potential as a scaffold for the development of novel drugs.
Established Activities of the Pyridazinone Scaffold:
-
Cardiovascular Effects: Many pyridazinone derivatives exhibit potent cardiovascular effects, including antihypertensive and vasodilatory activities.[1][4] Some have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in the regulation of cardiac muscle contraction and smooth muscle relaxation.[1]
-
Anti-inflammatory and Analgesic Properties: The pyridazinone nucleus is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[2] Some derivatives have shown potent analgesic activity with reduced ulcerogenic side effects compared to traditional NSAIDs.[2]
-
Anticancer Activity: Certain pyridazinone derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.[1]
-
Antimicrobial Activity: The pyridazinone scaffold has been incorporated into compounds with antibacterial and antifungal properties.[10]
Visualization 1: Generalized Synthesis of Pyridazinone Derivatives
Caption: Generalized synthetic workflow for pyridazinone derivatives.
Application in Drug Development: A Versatile Scaffold
The true value of this compound in drug development lies in its utility as a versatile starting material and scaffold. The presence of the reactive amino group allows for the straightforward synthesis of a diverse array of derivatives, enabling the exploration of structure-activity relationships (SAR).
Visualization 2: Drug Discovery Workflow with this compound
Caption: Workflow for utilizing the target compound in drug discovery.
Researchers can leverage this scaffold to design and synthesize novel compounds targeting a wide range of biological pathways implicated in various diseases. The established safety and efficacy of other pyridazinone-based drugs provide a strong rationale for the continued exploration of this chemical space.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and drug development. While detailed characterization and biological evaluation of this specific molecule are still emerging, the extensive research on the broader pyridazinone class provides a strong foundation for its exploration. Its versatile structure, featuring a reactive amino group, makes it an ideal starting point for the synthesis of diverse chemical libraries for high-throughput screening.
Future research should focus on:
-
Developing and publishing a detailed, optimized, and scalable synthesis protocol.
-
Conducting a comprehensive spectroscopic and physicochemical characterization.
-
Performing in vitro and in vivo studies to elucidate its specific biological activities and mechanism of action.
-
Exploring its use as a scaffold in the design and synthesis of novel therapeutic agents for a variety of diseases.
This in-depth technical guide serves as a call to the scientific community to further investigate the potential of this compound, a molecule that holds the promise of contributing to the next generation of innovative medicines.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CID 88733505 | C5H11NO2 | CID 88733505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety and handling of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
An In-depth Technical Guide to the Safe Handling of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 13506-27-9). It is intended for researchers, chemists, and drug development professionals who may work with this compound in a laboratory setting. The guidance herein is synthesized from available safety data and established best practices in chemical hygiene.
A critical preface to this guide is the acknowledgment that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, a precautionary principle must be adopted at all times, treating the substance with the highest degree of care as a potentially hazardous material.
Compound Identification and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in a robust safety assessment.
-
Chemical Name: this compound
-
CAS Number: 13506-27-9
-
Molecular Formula: C₅H₇N₃O[1]
-
Molecular Weight: 125.13 g/mol [1]
From a handling perspective, its nature as a solid organic compound necessitates careful manipulation to avoid dust generation and inhalation.
Hazard Assessment and GHS Classification
Due to the limited specific data for this exact CAS number, this guide synthesizes information from supplier data and safety sheets for closely related analogs. The following GHS (Globally Harmonized System) classification represents a conservative, protective stance.
| Hazard Class | Hazard Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [1] |
Signal Word: Danger (based on H318) or Warning (based on H302, H315, H319)
Precautionary Statements (Synthesized):
-
Prevention (P2xx):
-
Response (P3xx):
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER/doctor. (Crucial for serious eye contact)
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
-
Disposal (P5xx):
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
It is imperative to note that this compound is not listed as a known or suspected carcinogen by IARC, NTP, or OSHA, though this is likely due to a lack of data rather than proven safety.
Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The primary controls are engineering controls (e.g., fume hood), followed by administrative controls (protocols), and finally, personal protective equipment.
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Eyewash & Safety Shower: A calibrated and unobstructed emergency eyewash station and safety shower must be readily accessible within the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The causality is clear: the risk of skin and serious eye irritation dictates robust barrier protection.
Caption: PPE Selection Workflow for the subject compound.
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is the foundation of a self-validating and trustworthy safety system.
Receiving and Storage Protocol
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Labeling: Ensure the manufacturer's label is legible and includes hazard pictograms. Add a dated "Date Received" and "Date Opened" label.
-
Storage: Store the container in a designated, labeled secondary containment bin in a refrigerator at 2-8°C. Some suppliers recommend storage at room temperature under an inert atmosphere; the refrigerated condition is the more conservative approach for preserving stability in the absence of definitive data.[1]
Weighing Protocol (Solid Compound)
-
Preparation: Don all required PPE as per the workflow above. Perform the entire procedure within a chemical fume hood.
-
Staging: Place a weigh boat on an analytical balance, a container of the compound, a spatula, and the receiving vessel inside the hood.
-
Tare: Tare the balance with the weigh boat.
-
Transfer: Carefully open the compound container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could create airborne dust. Self-validating step: Visually inspect the work area for any fugitive dust. If observed, pause and re-evaluate the technique.
-
Closure: Securely close the primary compound container immediately after transfer.
-
Dissolution/Use: Transfer the weighed solid into the receiving vessel.
-
Decontamination: Wipe the spatula clean. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container. Thoroughly wash hands after the procedure.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. This is a medical emergency due to the risk of serious eye damage (H318). Call for immediate medical assistance.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[2]
Spill Response Protocol
Caption: Workflow for responding to a solid spill.
Disposal
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Conclusion: A Precautionary Approach
The safe handling of this compound is predicated on a conservative approach that acknowledges the significant gaps in its toxicological data. By adhering to the engineering controls, PPE requirements, and detailed protocols outlined in this guide, researchers can effectively minimize their risk of exposure. Always prioritize caution and assume the compound is hazardous until proven otherwise.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of pyridazinone have demonstrated a broad spectrum of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyridazinone ring allows for the fine-tuning of its physicochemical properties and biological targets.
The this compound moiety is of particular interest in drug discovery. The presence of the amino group at the C5 position offers a key site for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The N-methylation at the 2-position can influence the compound's metabolic stability, solubility, and interaction with biological targets. This guide provides a detailed overview of the primary synthetic strategies for accessing this important class of molecules, complete with mechanistic insights and detailed experimental protocols.
Primary Synthetic Strategies
The synthesis of this compound derivatives can be approached through several strategic disconnections. The most prevalent and versatile methods involve the construction of the pyridazinone ring via cyclocondensation reactions.
Method 1: Cyclocondensation of β-Amino-γ-ketoacids or their Esters with Methylhydrazine
This is arguably the most direct and widely applicable method for the synthesis of 5-aminopyridazinone derivatives. The core principle involves the reaction of a γ-ketoacid, or its corresponding ester, with a hydrazine derivative, in this case, methylhydrazine, to form the heterocyclic ring.[1][2] The key to obtaining the desired 5-amino substitution is the use of a starting material that already contains the amino group at the β-position relative to the ester or carboxylic acid, which will correspond to the C5 position in the final pyridazinone ring.
Mechanistic Rationale:
The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the ketone carbonyl of the γ-ketoacid/ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carboxylic acid or ester carbonyl, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable 2,3-dihydropyridazin-3-one ring. The use of methylhydrazine directly and regioselectively installs the methyl group at the N2 position.
Experimental Protocol: Synthesis of 5-Amino-2-methyl-6-phenyl-2,3-dihydropyridazin-3-one
Materials:
-
Ethyl 3-amino-4-oxo-4-phenylbutanoate
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-amino-4-oxo-4-phenylbutanoate (1 equivalent) in ethanol (10 mL per gram of starting material).
-
Add methylhydrazine (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Amino-2-methyl-6-phenyl-2,3-dihydropyridazin-3-one.
Data Presentation:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl 3-amino-4-oxo-4-phenylbutanoate | Methylhydrazine, AcOH | Ethanol | 4-6 | 75-85 |
| Methyl 3-amino-4-oxo-4-(p-tolyl)butanoate | Methylhydrazine, AcOH | Ethanol | 5-7 | 70-80 |
| Ethyl 3-amino-4-oxo-4-(4-chlorophenyl)butanoate | Methylhydrazine, AcOH | Ethanol | 4-6 | 80-90 |
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of 5-Amino-2-methyl-6-phenyl-2,3-dihydropyridazin-3-one.
Method 2: Multi-component Reaction Strategy
Inspired by the synthesis of other aminopyridazine derivatives, a one-pot, three-component reaction can be a highly efficient approach. This strategy involves the reaction of an arylglyoxal with a source of the amino group and a C2-synthon in the presence of hydrazine. For the synthesis of 5-amino derivatives, malononitrile is a common C2-synthon that also provides the amino group precursor.
Mechanistic Rationale:
The reaction is believed to proceed via the initial formation of a hydrazone from the arylglyoxal and hydrazine. This is followed by a Knoevenagel condensation with malononitrile. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to yield the 3-amino-5-arylpyridazine-4-carbonitrile. While this method yields a 3-amino derivative, it illustrates the principle of constructing the aminopyridazine core in a convergent manner. A modification of this approach using a different C2-synthon could potentially lead to the desired 5-amino isomer.
Experimental Protocol: Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
Materials:
-
Arylglyoxal monohydrate
-
Malononitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Water
Procedure:
-
In a flask, stir a mixture of the arylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 mixture of water and ethanol (3 mL) at room temperature for 30 minutes.
-
Add malononitrile (1 mmol) to the reaction mixture and continue stirring for an additional 30 minutes at room temperature.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with hot water (2 x 5 mL).
-
Recrystallize the crude product from ethanol to obtain the pure 3-amino-5-arylpyridazine-4-carbonitrile.
Data Presentation:
| Arylglyoxal | Reagents | Solvent | Reaction Time (min) | Yield (%) |
| Phenylglyoxal | Malononitrile, Hydrazine hydrate | Ethanol/Water | 60 | 85-95 |
| 4-Methylphenylglyoxal | Malononitrile, Hydrazine hydrate | Ethanol/Water | 60 | 80-90 |
| 4-Chlorophenylglyoxal | Malononitrile, Hydrazine hydrate | Ethanol/Water | 60 | 90-98 |
Visualization of the Reaction Logic:
Caption: Logical flow of the three-component synthesis of aminopyridazines.
Method 3: N-Alkylation of a 5-Aminopyridazinone Precursor
An alternative strategy involves the synthesis of a 5-aminopyridazin-3(2H)-one precursor, followed by N-methylation. This approach is useful if the corresponding N-unsubstituted pyridazinone is more readily accessible. The key challenge in this method is achieving regioselective methylation at the desired N2 position.
Mechanistic Rationale and Regioselectivity:
The N-alkylation of pyridazinones can be complex due to the presence of two nitrogen atoms and the potential for O-alkylation of the amide oxygen. The regioselectivity is influenced by factors such as the choice of base, solvent, and alkylating agent. Generally, stronger bases and polar aprotic solvents favor N-alkylation. The electronic nature of the pyridazinone ring, influenced by the 5-amino substituent, will also play a crucial role in directing the alkylation. In some cases, a mixture of N1 and N2 alkylated products may be obtained, requiring careful optimization and purification.
Experimental Protocol: N-Methylation of 5-Amino-6-phenyl-2,3-dihydropyridazin-3-one
Materials:
-
5-Amino-6-phenyl-2,3-dihydropyridazin-3-one
-
Methyl iodide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-Amino-6-phenyl-2,3-dihydropyridazin-3-one (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization or column chromatography to isolate the 5-Amino-2-methyl-6-phenyl-2,3-dihydropyridazin-3-one.
Data Presentation:
| Substrate | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 5-Amino-6-phenyl-2,3-dihydropyridazin-3-one | Methyl iodide | K₂CO₃ | DMF | 12-24 | 60-70 |
| 5-Amino-6-(p-tolyl)-2,3-dihydropyridazin-3-one | Dimethyl sulfate | NaH | THF | 8-12 | 65-75 |
| 5-Amino-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | Methyl iodide | Cs₂CO₃ | Acetonitrile | 10-16 | 70-80 |
Conclusion and Future Perspectives
The synthesis of this compound derivatives is a key step in the development of novel therapeutic agents. The methods outlined in this guide, particularly the cyclocondensation of β-amino-γ-ketoacid derivatives with methylhydrazine, provide a robust and versatile platform for accessing these valuable scaffolds. Further research into novel multi-component reactions and the development of more regioselective N-alkylation methods will undoubtedly expand the synthetic toolbox for chemists in this field. The ability to readily synthesize a diverse library of these compounds will continue to fuel the discovery of new drugs with improved efficacy and safety profiles.
References
Application Notes and Protocols for 5-Amino-2-methyl-2,3-dihydropyridazin-3-one in In Vitro Assays
Introduction: The Pyridazinone Scaffold and the Potential of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These activities range from cardiovascular and anti-inflammatory to anticancer effects.[1][2] The compound this compound, with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol , is a member of this promising class of molecules. While specific biological data for this particular derivative is not extensively documented in publicly available literature, its structural motif suggests potential for a variety of in vitro applications.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential in vitro uses of this compound. The protocols and methodologies outlined herein are based on established assays for structurally related pyridazinone derivatives and are intended to serve as a robust starting point for investigation. It is imperative to note that these protocols may require optimization for this specific compound.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 13506-27-9 | --INVALID-LINK-- |
| Molecular Formula | C₅H₇N₃O | --INVALID-LINK-- |
| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |
| Purity | Typically >95% | --INVALID-LINK-- |
| Storage | 2-8°C | --INVALID-LINK-- |
For experimental use, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Further dilutions into aqueous buffers or cell culture media should be made immediately prior to use to minimize precipitation.
Potential In Vitro Applications and Underlying Rationale
Based on the known biological activities of the pyridazinone scaffold, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Numerous pyridazinone derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of key enzymes like PARP, DHFR, and receptor tyrosine kinases such as VEGFR-2.[3][4]
-
Anti-inflammatory Activity: The pyridazinone structure is a known pharmacophore for anti-inflammatory agents, with derivatives shown to inhibit cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7]
-
Cardiovascular Effects: Pyridazinone derivatives have been investigated for their cardiovascular properties, including vasorelaxant and antiplatelet activities, often through the inhibition of phosphodiesterases (PDEs).[3][8][9]
Proposed In Vitro Assay Protocols
The following are detailed, step-by-step protocols for assessing the potential biological activities of this compound.
Anticancer Activity: Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for cytotoxicity.
Anti-inflammatory Activity: COX Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Arachidonic acid
-
TMPD
-
This compound
-
Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well plate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add the test compound or a reference inhibitor to the respective wells and incubate for 5-10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition and the IC₅₀ value for the test compound against each COX isoenzyme.
Cardiovascular Activity: Vasorelaxant Effect on Isolated Aortic Rings
Objective: To evaluate the potential vasorelaxant activity of this compound on pre-contracted isolated rat thoracic aorta.
Principle: The tension of isolated aortic rings is measured using an isometric force transducer. The ability of the compound to relax the aortic rings pre-contracted with a vasoconstrictor (e.g., phenylephrine) is assessed.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Aorta Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Contraction: Contract the aortic rings with phenylephrine (1 µM).
-
Endothelium Integrity Check: Once a stable contraction is achieved, add acetylcholine (10 µM) to confirm the presence of a functional endothelium (a relaxation of >70% is expected).
-
Compound Addition: After washing and re-contracting the rings with phenylephrine, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in tension after each addition.
-
Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction and calculate the EC₅₀ value (the concentration of the compound that causes 50% relaxation).
Potential Signaling Pathway Modulation
Many pyridazinone derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a potential mechanism of action for this compound.
Caption: Potential inhibition of the NF-κB pathway.
Data Interpretation and Self-Validation
For each assay, it is crucial to include appropriate controls to ensure the validity of the results.
-
Positive Controls: Use a known active compound to confirm that the assay is working correctly.
-
Negative/Vehicle Controls: Use the solvent (e.g., DMSO) at the same concentration as in the test wells to account for any solvent effects.
-
Dose-Response Curves: Generate dose-response curves with a sufficient number of data points to accurately determine IC₅₀ or EC₅₀ values.
-
Replicates: Perform each experiment with at least three biological replicates to ensure reproducibility.
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive framework for the initial in vitro characterization of this compound. Based on the extensive research on the pyridazinone scaffold, this compound holds promise as a bioactive molecule. The proposed assays for anticancer, anti-inflammatory, and cardiovascular activities will enable researchers to elucidate its biological function and potential therapeutic applications. Further studies, including mechanism of action elucidation and in vivo efficacy, will be essential to fully understand the pharmacological profile of this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
Application of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one in Medicinal Chemistry: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one in medicinal chemistry. This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the application of this chemical scaffold, empowering researchers to explore its therapeutic potential.
Introduction: The Pyridazinone Scaffold as a Privileged Pharmacophore
The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, cardiotonic, and anticancer effects. The specific compound, this compound (CAS No. 13506-27-9), possesses key structural features—an amino group for potential hydrogen bonding and a methylated nitrogen that can influence solubility and metabolic stability—that make it an attractive starting point for library synthesis and lead optimization in drug discovery programs.
This guide will focus on two prominent areas where pyridazinone derivatives have shown significant promise: as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2) and as modulators of the inflammatory response by inhibiting the release of tumor necrosis factor-alpha (TNF-α).
I. Synthesis of this compound Derivatives
A general and robust method for the synthesis of 2,3-dihydropyridazin-3-one derivatives involves the condensation of a γ-keto acid with a hydrazine derivative. For the synthesis of this compound, a plausible synthetic route would involve the reaction of a protected 4-amino-4-oxobutanoic acid derivative with methylhydrazine, followed by deprotection. Below is a representative protocol for the synthesis of a related pyridazinone, which can be adapted for the target molecule.
Protocol 1: Synthesis of a 6-Aryl-2-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a common synthetic route that can be conceptually adapted for the synthesis of 5-amino-substituted pyridazinones. The key step is the cyclization of a γ-ketoacid with methylhydrazine.
Rationale: The reaction between the ketone carbonyl of the γ-ketoacid and one nitrogen of methylhydrazine, followed by intramolecular cyclization via amide formation between the carboxylic acid and the other nitrogen, is a direct and efficient method to form the pyridazinone ring. The use of an alcohol as a solvent facilitates the reaction, and the workup is designed to precipitate the product upon cooling.
Materials:
-
4-Aryl-4-oxobutanoic acid (1.0 eq)
-
Methylhydrazine (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the 4-aryl-4-oxobutanoic acid (1.0 eq) and ethanol to dissolve.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylhydrazine (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
If precipitation is slow, a small amount of cold water can be added.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 6-aryl-2-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
II. Application in Anti-Inflammatory Drug Discovery: COX-2 Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key players in this process.[1] Specifically, COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2] Selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] The pyridazinone scaffold has been successfully employed to develop potent and selective COX-2 inhibitors.[3]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: COX-2 signaling pathway and site of inhibition by pyridazinone derivatives.
Protocol 2: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol describes a high-throughput compatible method to screen for COX-2 inhibitors.
Rationale: The assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid by COX produces Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). The peroxidase component of the enzyme is detected by a fluorometric probe, and inhibition of this activity is directly correlated with the inhibition of the COX enzyme.[4][5] Using a purified enzyme allows for the direct assessment of the compound's inhibitory potential without the complexities of a cellular environment.
Materials:
-
COX Probe (e.g., Amplex™ Red)[6]
-
This compound (test compound)
-
DMSO
-
96-well white opaque flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme in sterile water and store in aliquots at -80°C.[4][5]
-
Prepare a 10X stock solution of the test compound and celecoxib in DMSO. Further dilute with COX Assay Buffer to the desired concentrations.
-
Immediately before use, prepare the Arachidonic Acid/NaOH solution as per the kit manufacturer's instructions.[4][5]
-
-
Assay Setup:
-
In a 96-well plate, add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Add 10 µL of the diluted test compound to the sample wells.
-
Add 10 µL of the diluted celecoxib to the positive control wells.
-
Add 10 µL of COX Assay Buffer with the same final DMSO concentration to the enzyme control (100% activity) wells.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Data Presentation: Representative COX-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.35 | >100 | [3] |
| Pyridazinone Derivative 6b | COX-2 | 0.18 | 6.33 | [3] |
| Pyridazinone Derivative 4c | COX-2 | 0.26 | N/A | [3] |
III. Application in Immunomodulation: Inhibition of TNF-α Release
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation.[6] Overproduction of TNF-α is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[6] Therefore, inhibiting the production or release of TNF-α is a key therapeutic strategy. Pyridazinone derivatives have been shown to modulate inflammatory pathways, including the reduction of TNF-α release.[6]
Signaling Pathway: LPS-Induced TNF-α Production in Macrophages
Caption: LPS-induced TNF-α production pathway and a potential point of inhibition.
Protocol 3: Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This protocol details a cell-based assay to evaluate the ability of a test compound to inhibit the production of TNF-α in response to an inflammatory stimulus.
Rationale: RAW 264.7 macrophage-like cells are a widely used model for studying inflammation.[7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these cells via Toll-like receptor 4 (TLR4), leading to the production and secretion of pro-inflammatory cytokines, including TNF-α.[7] Measuring the amount of TNF-α in the cell culture supernatant by ELISA provides a physiologically relevant assessment of a compound's anti-inflammatory activity.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM.
-
Incubate overnight to allow for cell adherence.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and dexamethasone in complete DMEM.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds or controls.
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the vehicle control wells).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and TNF-α Quantification:
-
Centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's protocol.[8]
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-only treated cells.
-
Calculate the IC50 value for the test compound.
-
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis of derivatives and for the evaluation of their potential as anti-inflammatory and immunomodulatory agents. Future work should focus on the synthesis of a library of analogs to establish a clear structure-activity relationship (SAR). Promising compounds identified through these in vitro assays should be further evaluated in in vivo models of inflammation and pain to assess their therapeutic potential, pharmacokinetics, and safety profiles.
V. References
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from --INVALID-LINK--
-
PubMed Central. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from --INVALID-LINK--
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from --INVALID-LINK--
-
Abcam. (2025). COX2 Inhibitor Screening Kit (Fluorometric). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Prostaglandin synthesis pathway. Retrieved from --INVALID-LINK--
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). LPS-induced signaling pathways leading to TNF biosynthesis. Retrieved from --INVALID-LINK--
-
PubMed Central. (2014). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Retrieved from --INVALID-LINK--
-
PubMed Central. (2009). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Retrieved from --INVALID-LINK--
-
PubMed. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Retrieved from --INVALID-LINK--
-
PubMed Central. (2009). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from --INVALID-LINK--
-
PubMed Central. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: The 5-Amino-2-methyl-2,3-dihydropyridazin-3-one Scaffold in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of the Pyridazinone Core
The pyridazinone nucleus is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the wide spectrum of pharmacological activities its derivatives possess.[1] This six-membered ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing novel therapeutic agents targeting a range of conditions, including inflammation, cancer, and cardiovascular diseases.[2][3][4] Among the various pyridazinone cores, 5-amino-2-methyl-2,3-dihydropyridazin-3-one (a tautomeric form of 5-amino-2-methylpyridazin-3(2H)-one) presents a particularly attractive starting point for drug design. Its structural features—specifically the amino group and the lactam moiety—provide key hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
This guide provides a comprehensive overview of the this compound scaffold, focusing on its application in designing potent and selective inhibitors of Phosphodiesterase 3 (PDE3) for the treatment of cardiovascular disorders like heart failure and intermittent claudication.[5] We will detail the mechanistic rationale, a strategic workflow for library development, and validated protocols for synthesis, in vitro screening, and ex vivo functional analysis.
Physicochemical and Structural Profile
The utility of a scaffold in drug discovery is fundamentally linked to its physicochemical properties and three-dimensional structure. The this compound core possesses a favorable profile for development into orally bioavailable drugs.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 13506-27-9 | |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | [6] |
| Predicted LogP (XLogP3) | -0.6 |[6] |
The low molecular weight and LogP value suggest good solubility and potential for oral absorption, while the TPSA is well within the range for favorable cell permeability. Structurally, the scaffold offers several key advantages:
-
Hydrogen Bonding: The amino group (-NH₂) acts as a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and ring nitrogens are effective acceptors.
-
Defined Vector Space: The methyl group at the N2 position provides a fixed substitution vector, while the amino group at C5 and the adjacent C4 position offer clear, chemically accessible points for derivatization to explore the target's binding pocket.
-
Rigid Core: The heterocyclic ring provides a degree of rigidity, which helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.
Core Biological Target: Phosphodiesterase 3 (PDE3)
Pyridazinone derivatives are well-documented as potent inhibitors of the phosphodiesterase (PDE) enzyme family.[7][8] The this compound scaffold is particularly well-suited for targeting PDE3, an enzyme critical for regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[5][9]
Mechanism of Action in Vascular Smooth Muscle
In vascular smooth muscle cells (VSMCs), PDE3 hydrolyzes cAMP to AMP.[10] By inhibiting PDE3, drugs based on this scaffold increase intracellular cAMP concentrations. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). With MLCK inhibited, the myosin light chain is not phosphorylated, preventing the interaction of actin and myosin filaments and resulting in smooth muscle relaxation and vasodilation.[10] This mechanism is highly effective for reducing both preload and afterload on the heart, making it a valuable strategy for treating hypertension and heart failure.
Caption: PDE3 inhibition pathway in vascular smooth muscle.
Application Notes for Drug Design & Development
Utilizing the this compound scaffold involves a systematic process of library design, synthesis, and multi-stage screening to identify and optimize lead candidates.
Overall Drug Discovery Workflow
The process begins with the core scaffold and expands through iterative cycles of design, synthesis, and testing (DS-T). The goal is to build a robust Structure-Activity Relationship (SAR) to guide the optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Drug discovery workflow using a core scaffold.
Protocol 1: Synthesis of a Focused Library of N-Substituted Derivatives
Objective: To synthesize a small, focused library of derivatives by modifying the 5-amino position of the core scaffold. This protocol describes a representative acylation reaction.
Rationale: The 5-amino group serves as an excellent nucleophile and a key interaction point. Acylating this position allows for the exploration of nearby pockets in the PDE3 active site to enhance potency and selectivity.
Materials:
-
This compound (starting material)
-
A selection of acid chlorides (e.g., benzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add 1.2 equivalents of TEA. Stir for 10 minutes.
-
Acylation: Add 1.1 equivalents of the desired acid chloride dropwise to the solution.
-
Causality Note: Slow addition at 0°C is crucial to control the exothermicity of the acylation reaction and prevent side product formation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Causality Note: The bicarbonate wash removes excess acid chloride and HCl byproduct. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro PDE3 Inhibition Fluorescence Polarization (FP) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against the human PDE3A enzyme.
Rationale: This is a primary, high-throughput screen to quantify direct target engagement. The FP assay is a robust, homogeneous method that measures the enzymatic hydrolysis of a fluorescently labeled cAMP substrate.[9] Inhibition of PDE3 prevents hydrolysis, keeping the tracer small and fast-tumbling, which results in a low polarization signal.[11]
Materials:
-
Recombinant human PDE3A enzyme (e.g., from BPS Bioscience)
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Binding Agent (specific for fluorescent monophosphate product)
-
Synthesized compounds and a known PDE3 inhibitor (e.g., Milrinone) as a positive control.
-
DMSO for compound dilution
-
Low-volume, black, 384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and controls in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate using an acoustic dispenser. The final DMSO concentration in the assay should not exceed 1%.
-
Control Wells: Include "High Signal" (DMSO only, no inhibitor) and "Low Signal" (positive control inhibitor, e.g., 10 µM Milrinone) wells.
-
-
Enzyme Addition: Dilute the PDE3A enzyme to its working concentration in cold assay buffer. Add 5 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 5 µL of the FAM-cAMP substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution to each well.
-
Equilibration: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low signal controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Ex Vivo Aortic Ring Vasorelaxation Assay
Objective: To assess the functional effect of lead compounds on vascular tissue by measuring their ability to induce relaxation in pre-constricted arterial rings.
Rationale: This ex vivo assay provides a more physiologically relevant assessment of a compound's potential as a vasodilator than a simple enzyme assay. It confirms that the compound's activity at the molecular target translates into a functional response in intact tissue.[12][13]
Materials:
-
Thoracic aorta from a euthanized rat or mouse
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Phenylephrine (PE) or KCl for pre-constriction
-
Isolated organ bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation: Humanely euthanize the animal according to approved institutional protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Ring Sectioning: Under a dissecting microscope, remove adherent connective and fatty tissue. Section the aorta into rings of 1-2 mm width.[14]
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.[14]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with 60 mM KCl. After washing, assess endothelial integrity by inducing a contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). Rings showing significant relaxation are considered endothelium-intact.
-
Pre-constriction: After a washout period, induce a stable, submaximal contraction with phenylephrine (1 µM).
-
Causality Note: Pre-constriction is essential to establish a stable tone against which relaxation can be measured.
-
-
Cumulative Concentration-Response: Once the contraction is stable, add the test compound or positive control (e.g., Milrinone) to the bath in a cumulative manner, increasing the concentration stepwise (e.g., 1 nM to 100 µM). Allow the tissue to reach a steady response at each concentration before adding the next.
-
Data Recording and Analysis: Record the isometric tension throughout the experiment. Express the relaxation at each concentration as a percentage of the maximal PE-induced contraction. Plot the percentage relaxation against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Data Analysis & Lead Optimization
Data from the screening cascade is used to build a structure-activity relationship (SAR) model. This allows the team to understand how chemical modifications affect target potency and functional activity.
Table 2: Representative Screening Data for a Hypothetical Library
| Compound ID | R-Group at C5-amino | PDE3A IC₅₀ (nM) | Aortic Ring EC₅₀ (nM) |
|---|---|---|---|
| Core | -H | 5,200 | >10,000 |
| DEV-01 | -C(O)CH₃ (Acetyl) | 850 | 1,500 |
| DEV-02 | -C(O)Ph (Benzoyl) | 120 | 250 |
| DEV-03 | -C(O)-cPr (Cyclopropyl) | 45 | 98 |
| Milrinone | (Positive Control) | 25 | 60 |
Interpretation:
-
The unsubstituted core has weak activity.
-
Acylation of the 5-amino group significantly improves potency (DEV-01 vs. Core).
-
Exploring different R-groups reveals a clear SAR: a small, constrained cyclopropyl ring (DEV-03) is more potent than a larger aromatic ring (DEV-02), which is in turn better than a small alkyl group (DEV-01).
-
The strong correlation between the in vitro IC₅₀ and ex vivo EC₅₀ values suggests that the observed vasorelaxation is likely driven by on-target PDE3 inhibition.
Next Steps for Lead Optimization:
-
Expand SAR: Synthesize more analogues around the cyclopropyl motif to further improve potency.
-
Selectivity Profiling: Screen promising leads against other PDE isoforms (e.g., PDE4, PDE5) to ensure selectivity and minimize potential off-target effects.
-
ADME/Tox Profiling: Evaluate metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and early cytotoxicity to identify candidates with favorable drug-like properties.
Conclusion
The this compound scaffold is a validated and highly promising starting point for the design of novel therapeutics, particularly PDE3 inhibitors. Its favorable physicochemical properties and versatile chemistry allow for rapid generation of diverse chemical libraries. By employing a systematic workflow of synthesis, high-throughput in vitro screening, and physiologically relevant ex vivo functional assays, research teams can efficiently identify and optimize potent and selective lead compounds. The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful scaffold in the pursuit of next-generation cardiovascular medicines.
References
- 1. sarpublication.com [sarpublication.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 5-Amino-2,4-dimethylpyridazin-3-one | C6H9N3O | CID 170978729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for Evaluating the Anti-Inflammatory Activity of Pyridazinones
An Application Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting Inflammation with Pyridazinones
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver in the pathology of numerous diseases, including rheumatoid arthritis, cardiovascular disease, and neurodegenerative disorders.[1] The development of effective anti-inflammatory therapeutics with improved safety profiles remains a significant goal in medicine.
Pyridazinone scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[2] Recent research has highlighted their potential as potent anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Many pyridazinone derivatives have been shown to modulate key inflammatory pathways by inhibiting mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and by regulating the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][3][4]
This application note provides a comprehensive, two-part experimental protocol for researchers, scientists, and drug development professionals. It details a systematic approach to screen and characterize the anti-inflammatory properties of novel pyridazinone derivatives, beginning with robust in vitro mechanistic assays and progressing to a validated in vivo model of acute inflammation.
Part 1: In Vitro Evaluation of Pyridazinone Derivatives
The initial screening phase utilizes cell-based (in vitro) assays. This approach is fundamental for establishing a compound's biological activity in a controlled environment. It allows for rapid, cost-effective screening of multiple compounds and concentrations, determination of cellular toxicity, and elucidation of the underlying mechanism of action before committing to more complex and resource-intensive animal studies.[5][6]
Overall In Vitro Experimental Workflow
The following diagram outlines the logical progression of experiments for the initial cellular-level evaluation of pyridazinone compounds.
Caption: A logical workflow for in vitro screening of pyridazinone compounds.
Step 1: Cytotoxicity Assessment (MTT Assay)
Causality: Before evaluating anti-inflammatory effects, it is imperative to determine the concentration range at which the test compounds do not kill the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death rather than a specific anti-inflammatory mechanism. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a reliable indicator of cell viability.[7][8]
Protocol: MTT Assay on RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of each pyridazinone derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), cells with medium + 0.1% DMSO (vehicle control), and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9][10] Incubate for another 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the 50% cytotoxic concentration (CC₅₀). Subsequent experiments should use concentrations well below the determined CC₅₀ value.
Step 2: Core Anti-inflammatory Screening in Macrophages
Causality: Macrophages are central to the innate immune response and are potent producers of inflammatory mediators.[11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a powerful and reliable stimulus used to mimic bacterial infection and induce a strong inflammatory response in macrophages by activating Toll-like receptor 4 (TLR4).[12][13][14] This protocol assesses the ability of pyridazinones to suppress this induced inflammation.
Protocol: LPS-Induced Inflammation
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the pyridazinone compounds at selected non-toxic concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone, 1 µM). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated" control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge to remove any cell debris and store at -80°C for subsequent analysis of nitric oxide and cytokines. The remaining cells can be lysed for protein analysis (e.g., Western blot).
Step 3: Quantification of Key Inflammatory Mediators
A. Nitric Oxide (NO) Production via Griess Assay
Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and reliable method to quantify nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the culture supernatant.[15][16]
Protocol: Griess Assay
-
Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Solution A. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Solution B to each well. Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.
-
Measurement: Read the absorbance at 540 nm.[15]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
B. Pro-inflammatory Cytokines (TNF-α and IL-6) via ELISA
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[1] Their production is tightly regulated by the NF-κB pathway.[17] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in the collected supernatant.
Protocol: ELISA for TNF-α and IL-6
This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit.[18][19][20]
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for either human TNF-α or IL-6. Incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Wash the plate. Add 100 µL of the collected cell supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours.
-
Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody. Incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Substrate Development: Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm. Calculate the cytokine concentrations based on the standard curve.
Step 4: Elucidating the Mechanism of Action
A. Direct COX-2 Enzyme Inhibition
Causality: A primary mechanism of many NSAIDs is the direct inhibition of the COX-2 enzyme, which is responsible for synthesizing pro-inflammatory prostaglandins.[2][21] A cell-free enzymatic assay can determine if the pyridazinone compounds act as direct COX-2 inhibitors.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available kits.[22][23]
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme cofactor, and fluorometric probe as per the kit instructions.
-
Inhibitor Setup: In a 96-well black plate, add the test pyridazinone compounds at various concentrations. Include a "no inhibitor" control and a positive control inhibitor (e.g., Celecoxib).[22]
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background control. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. NF-κB Signaling Pathway Analysis
Causality: The NF-κB transcription factor is a master regulator of genes encoding pro-inflammatory mediators, including TNF-α, IL-6, and iNOS.[11][17][24] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[11][24] A decrease in IκBα phosphorylation is a key indicator that a compound is inhibiting this pathway.
NF-κB Canonical Signaling Pathway
Caption: Inhibition of IκBα phosphorylation blocks NF-κB activation.
Protocol: Western Blot for Phospho-IκBα
-
Cell Lysis: After a short-term LPS stimulation (e.g., 15-30 minutes), wash the cells from the inflammation assay with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin. A decrease in the p-IκBα/β-actin ratio in compound-treated samples indicates inhibition of the NF-κB pathway.
Data Presentation: Summary of In Vitro Results
Quantitative data should be summarized for clear comparison of lead candidates.
| Compound | CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| Pyridazinone-A | >100 | 1.5 | 0.8 | 1.2 | 5.1 |
| Pyridazinone-B | 85 | 12.3 | 9.8 | 15.4 | >50 |
| Celecoxib | >100 | 2.1 | 1.1 | 1.5 | 0.45 |
Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy
Causality: While in vitro assays are crucial for mechanistic understanding, they cannot replicate the complex physiological environment of a living organism. In vivo models are essential to assess a compound's efficacy, bioavailability, metabolism, and potential toxicity in a whole-system context.[25][26] The carrageenan-induced paw edema model in rodents is the gold-standard assay for screening acute anti-inflammatory activity.[27][28][29]
Overall In Vivo Experimental Workflow
Caption: Step-by-step workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-220g). Allow them to acclimatize for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[27]
-
Group III-V (Test Groups): Receive the lead pyridazinone compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[27]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each rat.[27][28][30]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) for each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[27]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation: Summary of In Vivo Results
Results should be tabulated to show the time-course of inflammation and the dose-dependent effect of the test compound.
| Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Volume Increase (mL) ± SEM at Hour} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | 5h | | | Vehicle Control | -- | 0.25±0.03 | 0.55±0.04 | 0.85±0.06 | 0.78±0.05 | 0.65±0.04 | 0% | | Indomethacin | 10 | 0.18±0.02 | 0.30±0.03 | 0.38±0.04 | 0.35±0.03 | 0.31±0.03 | 55.3% | | Pyridazinone-A | 25 | 0.15±0.02 | 0.28±0.03 | 0.42±0.05 | 0.39±0.04 | 0.34±0.04 | 50.6% |
Conclusion and Future Directions
This application note provides a validated, step-wise protocol to effectively screen and characterize the anti-inflammatory potential of novel pyridazinone derivatives. The integrated approach, starting with in vitro assays to establish cytotoxicity and elucidate mechanisms (such as inhibition of NO, TNF-α, IL-6, COX-2, and the NF-κB pathway) and progressing to the in vivo carrageenan-induced paw edema model, allows for a comprehensive evaluation of a compound's efficacy.
The data generated from these protocols will enable researchers to identify promising lead candidates for further development. Subsequent steps would involve more extensive pharmacokinetic/pharmacodynamic (PK/PD) profiling, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive toxicology studies to fully establish the therapeutic potential and safety profile of the lead pyridazinone compounds.
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journalajrb.com [journalajrb.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
- 14. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. benchchem.com [benchchem.com]
- 24. NF-κB - Wikipedia [en.wikipedia.org]
- 25. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 26. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 27. benchchem.com [benchchem.com]
- 28. inotiv.com [inotiv.com]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. bio-protocol.org [bio-protocol.org]
Application Note: Quantitative Analysis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Introduction and Scope
5-Amino-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound whose accurate quantification is essential in various stages of pharmaceutical development and research. Whether it is monitored as a drug substance, a synthetic intermediate, or a potential impurity, having robust and reliable analytical methods is paramount for ensuring product quality, safety, and efficacy. The structural features of this molecule, including a UV-active pyridazinone ring and an ionizable amino group, make it well-suited for analysis by modern analytical techniques.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques for the quantification of this compound. We will detail protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a workhorse method in quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity and high-specificity analysis. A simpler UV-Vis Spectrophotometric method is also described for preliminary quantification.
The causality behind experimental choices is explained throughout, and all proposed methods are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3]
Foundational Principles: Method Selection Rationale
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method for routine quality control, assay, and impurity quantification in bulk drug substances and finished products. The technique separates the analyte from other components in a mixture before detection. The pyridazinone core of the target molecule contains a chromophore that absorbs UV light, allowing for straightforward quantification using a UV detector. This method offers an excellent balance of specificity, precision, and cost-effectiveness.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultra-high sensitivity and specificity, such as bioanalysis (e.g., in plasma or tissue), metabolite identification, or trace-level impurity analysis, LC-MS/MS is the superior choice. It couples the powerful separation of HPLC with the precise detection of mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), this technique can unequivocally identify and quantify the analyte, even in the most complex matrices, virtually eliminating interference.[4][5][6]
-
UV-Vis Spectrophotometry: This technique provides a rapid and simple method for quantifying the analyte in pure solutions or simple mixtures where interfering substances are absent. It relies on the direct measurement of UV light absorbance. While lacking the specificity of chromatographic methods, it is a valuable tool for initial concentration estimates and for determining the optimal detection wavelength (λmax) for HPLC-UV analysis.
The Keystone of Reliability: Analytical Method Validation
A method is only as reliable as its validation. The objective of validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[3][7] All methods described herein must be validated in accordance with ICH Q2(R1) guidelines.[1][8] The key validation parameters are summarized below.
Table 1: ICH Q2(R1) Validation Parameters
| Validation Characteristic | Assay | Quantitative Impurity Test |
| Accuracy | Yes | Yes |
| Precision (Repeatability & Intermediate) | Yes | Yes |
| Specificity | Yes | Yes |
| Limit of Detection (LOD) | No | Yes |
| Limit of Quantitation (LOQ) | No | Yes |
| Linearity | Yes | Yes |
| Range | Yes | Yes |
| Robustness | Yes | Yes |
Source: Adapted from ICH Q2(R1) Guidelines.[1][2][9]
The validation process ensures that the developed method consistently produces accurate, precise, and reliable results, which is a non-negotiable requirement in a regulated environment.[7][10]
Caption: Workflow for analytical method validation based on ICH Q2 guidelines.
Experimental Protocols
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This protocol provides a starting point for developing a robust RP-HPLC method. The underlying principle is to use a non-polar stationary phase (C18) and a polar mobile phase to separate the analyte from potential impurities based on its hydrophobicity.
A. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound (≥95% purity).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
B. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
C. Chromatographic Conditions
-
Rationale: A gradient elution is chosen to ensure efficient elution of the analyte while cleaning the column of any strongly retained impurities. Formic acid is used to control the pH and ensure good peak shape by protonating silanol groups on the column.
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine λmax (approx. 240-280 nm) |
| Gradient Program | 5% B to 95% B over 10 min, hold 2 min, return to 5% B and equilibrate for 3 min. |
D. Wavelength (λmax) Determination
-
Inject a high-concentration standard (e.g., 50 µg/mL) into the HPLC system equipped with a Photodiode Array (PDA) detector.
-
Acquire the UV spectrum of the analyte peak.
-
The wavelength of maximum absorbance (λmax) should be used for quantification to ensure maximum sensitivity.
E. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis on the curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample solution by interpolating its peak area from the calibration curve.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is designed for trace-level quantification where specificity is critical. The core principle is the selective detection of a specific mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.
A. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Chromatographic conditions, standards, and solvents are the same as in Protocol 1. The use of a volatile buffer like formic acid or ammonium formate is mandatory for MS compatibility.
B. Mass Spectrometer Optimization
-
Parent Ion Determination: Infuse a standard solution (approx. 1 µg/mL) directly into the mass spectrometer. In positive ESI mode, the protonated molecule [M+H]⁺ should be observed. For C₅H₇N₃O (MW: 125.13), the expected parent ion is m/z 126.1.
-
Fragment Ion (Product Ion) Determination: Perform a product ion scan on the parent ion (m/z 126.1). The collision energy should be ramped to identify the most stable and abundant fragment ions.
-
MRM Transition Selection: Select at least two specific and intense precursor → product ion transitions for quantification (quantifier) and confirmation (qualifier).
C. LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 126.1 |
| Product Ions | To be determined experimentally |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Source Temperature | 500 °C |
D. Data Analysis
-
Analysis is analogous to the HPLC-UV method, but the calibration curve is constructed using the peak area from the quantifier MRM transition. The qualifier ion must be present at a consistent ratio to the quantifier in all samples and standards to confirm identity. This method can achieve LOQs in the low ng/mL or even pg/mL range.[12]
Caption: Schematic of the LC-MS/MS workflow for selective quantification.
Protocol 3: Simple Quantification by UV-Vis Spectrophotometry
This protocol is suitable for pure samples or simple formulations. It measures the total absorbance of a solution at a specific wavelength.
A. Instrumentation and Materials
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Reference Standard and Sample Diluent as described in Protocol 1.
B. λmax Determination
-
Prepare a standard solution of approximately 10 µg/mL.
-
Use the sample diluent as the reference blank.
-
Scan the standard solution from 400 nm down to 200 nm.
-
Record the wavelength of maximum absorbance (λmax). This value is critical for sensitivity and should be used for all subsequent measurements.[13]
C. Calibration Curve Generation
-
Prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax, using the diluent as a blank.
-
Plot Absorbance vs. Concentration to create a calibration curve. Confirm linearity (r² ≥ 0.995).
D. Sample Analysis
-
Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the equation from the linear regression of the calibration curve (y = mx + c, where y is absorbance and x is concentration).
Summary and Conclusion
This application note details three distinct yet complementary protocols for the quantification of this compound.
-
The HPLC-UV method is recommended as a primary, robust technique for routine quality control applications.
-
The LC-MS/MS method provides unparalleled sensitivity and specificity, making it indispensable for bioanalysis and trace-level detection.
-
The UV-Vis Spectrophotometry method serves as a rapid, simple tool for preliminary analysis of non-complex samples.
The successful implementation of these methods hinges on rigorous adherence to the principles of analytical method validation as prescribed by ICH guidelines.[1][8][14] By selecting the appropriate technique and ensuring its suitability through proper validation, researchers and drug development professionals can generate reliable, accurate, and defensible quantitative data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. particle.dk [particle.dk]
- 8. starodub.nl [starodub.nl]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. calpaclab.com [calpaclab.com]
- 12. escholarship.org [escholarship.org]
- 13. Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids as a probe of protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Official web site : ICH [ich.org]
In Vivo Experimental Design Using Pyridazinone Derivatives in Animal Models
An Application Guide for Preclinical Research
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These compounds have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, cardiotonic, and anticonvulsant properties.[1][3][4] The versatility of the pyridazinone core allows for extensive chemical modification, enabling the synthesis of derivatives that can interact with a wide array of biological targets.[1][3] This adaptability makes pyridazinone derivatives compelling candidates for drug discovery and development pipelines targeting numerous pathologies.[1]
This guide provides an in-depth overview and detailed protocols for the in vivo evaluation of pyridazinone derivatives in preclinical animal models. The focus is on establishing robust experimental designs that yield reliable, reproducible data, thereby enabling confident decision-making in drug development programs. We will explore methodologies for assessing anti-inflammatory, anticancer, and cardiotonic activities, grounded in established scientific principles and ethical considerations for animal research.
Part 1: Foundational Principles of In Vivo Study Design
A successful in vivo study begins long before the first dose is administered. The validity of the data hinges on a meticulously planned experimental design that accounts for the compound's properties, the biological question being asked, and the ethical use of animal models.
The Three R's: Ethical Framework for Animal Research
All animal experiments must be designed in accordance with the principles of the Three R's: Replacement , Reduction , and Refinement . This framework is a universal standard for the ethical treatment of animals in research. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[5]
Pharmacokinetics and Dose-Range Finding
Before efficacy can be assessed, the pharmacokinetic (PK) profile and maximum tolerated dose (MTD) of the pyridazinone derivative must be understood.[6]
-
Pharmacokinetics (PK): PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[7] These studies are crucial for selecting an appropriate dosing route and schedule to ensure adequate target engagement. Key parameters include peak plasma concentration (Cmax), time to Cmax (Tmax), and half-life (t½).[7] Studies in rats and dogs have shown that pyridazinone derivatives can be rapidly absorbed and metabolized, sometimes exhibiting a first-pass effect, which must be factored into the experimental design.[7]
-
Dose-Range Finding (DRF): Acute toxicity studies are performed to determine the MTD.[6] This involves administering escalating single doses of the compound to small groups of animals and observing them for signs of toxicity over a defined period. The results inform the dose levels for subsequent efficacy and toxicology studies.
Formulation and Administration
The choice of vehicle and route of administration is critical for ensuring consistent bioavailability. The solubility of the specific pyridazinone derivative will dictate the appropriate formulation (e.g., solution, suspension). Common vehicles include saline, phosphate-buffered saline (PBS), or aqueous suspensions with agents like carboxymethylcellulose (CMC) or Tween 80.[6] The intended clinical application often guides the choice of administration route (e.g., oral gavage for orally administered drugs, intraperitoneal or intravenous injection for others).[6][8]
Part 2: Application & Protocol for Anti-Inflammatory Activity
Many pyridazinone derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[9][10] Some may also target other inflammatory mediators like phosphodiesterase-4 (PDE4) or cytokines such as TNF-α and IL-6.[11][12][13]
Mechanism of Action: COX Inhibition
The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the conversion of arachidonic acid to prostaglandins by COX enzymes.[8] Selective inhibition of COX-2 over COX-1 is a key goal, as COX-1 is involved in maintaining gastrointestinal and renal homeostasis.[9] Promising pyridazinone derivatives have shown strong COX-2 inhibition with a reduced tendency to cause gastric lesions compared to traditional NSAIDs.[8][10]
Caption: Pyridazinone derivatives often selectively inhibit COX-2.
Recommended Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats or mice is a classic and highly reproducible acute inflammation assay used to evaluate the activity of anti-inflammatory agents.[8][14]
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g) are commonly used.[14] House animals under standard laboratory conditions with free access to food and water and allow them to acclimatize for at least one week.[14]
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[9]
-
Group 3-5: Test Article (Pyridazinone derivative at low, mid, and high doses, p.o.)
-
-
Baseline Measurement: Twelve hours prior to the experiment, fast the animals but allow access to water.[14] Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[14]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.[14]
-
Analyze data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) for statistical significance.[14]
-
Data Summary and Ancillary Studies
| Parameter | Recommendation | Rationale |
| Species | Rat (Wistar or Sprague-Dawley) | Well-characterized inflammatory response.[14] |
| Test Article Doses | 3 levels (e.g., 10, 30, 100 mg/kg) | To establish a dose-response relationship. |
| Positive Control | Indomethacin or Celecoxib | To validate the assay and benchmark efficacy.[10][15] |
| Primary Endpoint | % Inhibition of paw edema | Direct measure of anti-inflammatory effect.[14] |
| Ancillary Study | Gastric Ulcerogenicity Assessment | Critical for COX inhibitors to assess GI safety.[10] After the final time point, euthanize animals and macroscopically examine stomachs for lesions or ulcers.[10] |
Part 3: Application & Protocol for Anticancer Activity
Pyridazinone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of key kinases like c-Met and VEGFR-2, induction of apoptosis, and modulation of the cell cycle.[11][16][17]
Recommended Model: Human Tumor Xenograft
The most common preclinical model to test anticancer efficacy is the xenograft model, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or NOD/SCID).[11][16] This allows for the in vivo growth of human tumors and assessment of a compound's ability to inhibit their growth.[5]
Caption: Workflow for a typical anticancer xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture the selected human cancer cell line (e.g., EBC-1 for c-Met studies, osteosarcoma cells like MOS-J) under appropriate sterile conditions.[11][16]
-
Animal Model: Use immunodeficient mice (e.g., male BALB/c nude mice, 4-6 weeks old).[11][16] Allow for at least one week of acclimatization. All procedures must be approved by an ethics committee.[11]
-
Tumor Implantation: Harvest cancer cells and resuspend them in a sterile medium, often mixed 1:1 with Matrigel to support initial growth. Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the right flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: V = (length x width²)/2. Monitor animal body weight and general health concurrently as an indicator of toxicity.[11]
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Standard-of-care chemotherapy for that cancer type)
-
Group 3-4: Test Article (Pyridazinone derivative at two effective doses)
-
-
Dosing: Administer the compounds according to a defined schedule (e.g., once daily, 5 days a week) via the appropriate route.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum ethical size, or after a fixed duration.
-
Analysis: At the end of the study, euthanize the animals. Excise the tumors and record their final weight. Calculate the Tumor Growth Inhibition (TGI). Portions of the tumor and major organs (liver, kidney) can be fixed in formalin for histopathological analysis or flash-frozen for biomarker analysis.[11]
Data Summary and Considerations
| Parameter | Recommendation | Rationale |
| Species | Immunodeficient Mice (Nude, SCID) | To prevent rejection of human tumor cells.[11][16] |
| Cell Line | Relevant to the compound's proposed mechanism | e.g., c-Met-driven EBC-1 for a c-Met inhibitor.[16] |
| Treatment Schedule | Based on PK data | To maintain therapeutic exposure. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Direct measure of antitumor efficacy. |
| Secondary Endpoints | Body weight change, histopathology, biomarker levels | To assess toxicity and mechanism of action.[11] |
Part 4: Application & Protocol for Cardiotonic Activity
Certain pyridazinone derivatives act as potent cardiotonic agents, often through the inhibition of phosphodiesterase III (PDE-III), which increases intracellular cAMP levels, leading to enhanced cardiac contractility (positive inotropy) and vasodilation.[18][19]
Recommended Model: Anesthetized Dog/Rat Hemodynamic Model
This model allows for the direct and continuous measurement of key cardiovascular parameters following intravenous administration of a test compound.[20][21]
Detailed Protocol: Hemodynamic Assessment in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., with urethane or a similar agent). Cannulate the trachea to ensure a patent airway. Insert a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration. For measuring cardiac contractility, advance a catheter into the left ventricle via the right carotid artery to measure parameters like the maximum rate of pressure increase (dP/dtmax).
-
Stabilization: Allow the animal's hemodynamics to stabilize before beginning the experiment. Continuously record blood pressure, heart rate, and left ventricular pressure.
-
Compound Administration: Administer the vehicle, a positive control (e.g., Milrinone, Amrinone), or the pyridazinone derivative as an intravenous (i.v.) bolus or infusion.[20][21]
-
Data Acquisition: Record all hemodynamic parameters continuously before, during, and after drug administration until they return to baseline or the experiment is terminated.
-
Analysis: Calculate the dose required to produce a specific effect, such as a 30% increase in dP/dtmax (ED30), to quantify potency.[20][22]
Data Summary and Interpretation
| Parameter | Recommendation | Rationale |
| Species | Dog or Rat | Dogs provide robust cardiovascular data; rats are a common alternative.[20][21] |
| Administration | Intravenous (i.v.) | Bypasses absorption issues and allows for precise dose control.[18] |
| Positive Control | Milrinone or Amrinone | Established PDE-III inhibitors for assay validation.[20][21] |
| Primary Endpoints | dP/dtmax, Blood Pressure, Heart Rate | Direct measures of inotropic, vasodilatory, and chronotropic effects.[20] |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo | MDPI [mdpi.com]
- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Formulation of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one for Biological Studies
Abstract
This document provides a comprehensive guide for the formulation of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one (CAS No. 13506-27-9), a heterocyclic compound belonging to the pyridazinone class, for use in both in vitro and in vivo biological research. Pyridazinone derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, vasodilatory, and anticancer effects.[1][2][3] Proper formulation is a critical, yet often overlooked, determinant of experimental success, directly impacting compound solubility, stability, bioavailability, and ultimately, the reliability of biological data. This guide moves beyond simple recipes, explaining the scientific rationale behind formulation choices and providing detailed, self-validating protocols for solubility screening, stock solution preparation, and the development of vehicles for parenteral administration.
Introduction: The Critical Role of Formulation
This guide is designed for researchers, scientists, and drug development professionals. It provides the foundational knowledge and practical steps to develop robust and reproducible formulations, ensuring that the observed biological effects are a true reflection of the compound's intrinsic activity.
Physicochemical Profile and Initial Characterization
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data informs every subsequent decision in the formulation development process.
Core Compound Properties
The known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 13506-27-9 | |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Solid (Assumed) | N/A |
| Purity | ≥95% (Typical) | [4] |
| Storage | 2-8°C, Inert Atmosphere | [5] |
Critical Parameter: Aqueous Solubility
This protocol provides a rapid method to estimate the aqueous solubility of the compound in a buffer relevant to biological assays (e.g., Phosphate-Buffered Saline, PBS).
Rationale: This experiment mimics the conditions of diluting a high-concentration DMSO stock into an aqueous assay buffer, which is a common workflow for in vitro screening. It helps identify the concentration at which the compound may precipitate, defining the upper limit for assay concentrations.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or nephelometer
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: In the 96-well plate, perform a serial dilution of your compound in PBS from the DMSO stock. Ensure the final DMSO concentration is constant across all wells (e.g., 1%). A typical concentration range to test would be from 100 µM down to 0.1 µM.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.
-
Analysis: Measure the turbidity of each well using a plate reader at 620 nm.
-
Determination: The lowest concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
Self-Validation:
-
Visual Inspection: Concurrently inspect the plate visually against a dark background. The presence of visible precipitate confirms insolubility.
-
Positive Control: Use a known poorly soluble compound as a positive control for precipitation.
-
Negative Control: Use PBS with 1% DMSO alone as a negative control (blank).
Formulation for In Vitro Cellular and Biochemical Assays
For most in vitro applications, the goal is to create a concentrated stock solution that can be easily diluted into aqueous cell culture media or assay buffers without precipitation.
The Universal Solvent: DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules. It is the default starting point for solubilizing compounds for high-throughput screening and general in vitro use. However, it is critical to limit the final concentration of DMSO in the assay, as it can cause cellular toxicity and interfere with biological processes, typically above 0.5-1% (v/v).
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Sonicator bath
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of compound directly into the sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Solubilize: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle warming (to 37°C) can also be applied but should be used with caution if the compound's thermal stability is unknown.
-
Verify Dissolution: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The amino group may be susceptible to oxidation, so storing under an inert gas like argon or nitrogen can improve long-term stability.
Workflow for In Vitro Formulation
Caption: Workflow for preparing a DMSO stock solution for in vitro use.
Formulation for In Vivo Preclinical Studies
Developing a formulation for animal studies introduces significant complexity. The vehicle must be sterile, non-toxic, and biocompatible, and it must maintain the compound in solution upon administration into the physiological environment. The choice of formulation depends heavily on the route of administration, the required dose, and the compound's solubility.
Decision Framework for Vehicle Selection
The selection of an appropriate vehicle is a stepwise process. One should always start with the simplest, most aqueous-based vehicle possible before moving to more complex systems involving co-solvents or solubilizing excipients.
Decision Tree for In Vivo Formulation Development
Caption: Decision tree for selecting an appropriate in vivo vehicle.
Common Parenteral Vehicles
Based on the decision framework, several standard vehicles can be tested.
-
Aqueous Saline/Buffers: The ideal choice if solubility permits. Always test solubility in 0.9% NaCl (saline) and PBS (pH 7.4) first. The amino group on the compound suggests that solubility may be pH-dependent; exploring buffers with slightly acidic or basic pH may be beneficial, but physiological compatibility must be maintained.[6][7]
-
Co-Solvent Systems: When aqueous solubility is insufficient, water-miscible organic solvents can be used.[8] These systems work by reducing the polarity of the vehicle. It is critical to use the minimum amount of organic solvent necessary and to be aware of potential toxicity.
-
Example Vehicle (for IV or IP administration): 10% DMSO, 40% PEG-300, 50% Saline.
-
Rationale: DMSO provides initial solubilization, while Polyethylene Glycol 300 (PEG-300) is a safe, low-toxicity polymer that helps maintain solubility upon dilution in the bloodstream.
-
-
Cyclodextrin-Based Formulations: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[9]
-
Example Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Rationale: SBE-β-CD is particularly useful for parenteral formulations due to its high water solubility and excellent safety profile.[9] A 20-40% (w/v) solution of SBE-β-CD in water can dramatically increase the solubility of poorly soluble compounds.
-
This protocol describes the preparation of a vehicle containing 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG-300. NMP is a powerful solubilizer suitable for some parenteral applications.[10]
Disclaimer: This formulation is an example. The final composition must be optimized and tested for tolerability in the specific animal model being used.
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP), injectable grade[10]
-
Polyethylene Glycol 300 (PEG-300), injectable grade
-
Sterile, depyrogenated glass vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Vehicle: In a sterile vial, combine 1 part NMP with 9 parts PEG-300 by volume. For example, mix 1 mL of NMP with 9 mL of PEG-300. Mix thoroughly.
-
Weigh Compound: Accurately weigh the required amount of the compound into a separate sterile vial to achieve the final desired concentration (e.g., 10 mg/mL).
-
Dissolution: Add a small amount of the vehicle to the compound and vortex to create a slurry. Gradually add the remaining vehicle while continuously mixing or sonicating until the compound is fully dissolved.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for parenteral administration.
-
Quality Control (Self-Validation):
-
Visual Inspection: The final solution must be clear and free of any visible particles post-filtration.
-
Stability Check: Observe the solution for 1-2 hours at room temperature to ensure no precipitation occurs. For more rigorous testing, check stability after 24 hours at 4°C.
-
pH Measurement: While this is an organic-based vehicle, a 1:10 dilution in water should be checked to ensure the resulting pH is not extreme.
-
Biological Context: Potential Mechanisms of Action
Understanding the potential biological targets of the pyridazinone class can provide context for the types of studies this compound might be used in. The presence of the 5-amino group invites comparison to 5-aminosalicylic acid (5-ASA), a well-known anti-inflammatory agent.[11][12][13]
Potential mechanisms for pyridazinone derivatives include:
-
Anti-inflammatory Activity: Many pyridazinone derivatives show anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways like NF-κB.[3][14]
-
Vasodilatory Effects: Some members of this class act as vasodilators, potentially through effects on endothelial nitric oxide synthase (eNOS).[15][16]
-
Kinase Inhibition: More recently, pyridazinone scaffolds have been developed as potent inhibitors of specific kinases, such as Interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell signaling.[17]
Potential Signaling Pathways Modulated by Pyridazinones
Caption: Hypothesized targets for pyridazinone derivatives in inflammatory pathways.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ashland.com [ashland.com]
- 11. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Amino-2-methyl-2,3-dihydropyridazin-3-one synthesis
Technical Support Center: Synthesis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Welcome to the technical support guide for the synthesis and optimization of this compound (CAS No: 13506-27-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing foundational knowledge for a successful reaction.
Q1: What is the general reaction scheme for synthesizing pyridazinone derivatives?
A1: The synthesis of the pyridazinone core typically involves a cyclocondensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) and a hydrazine derivative.[1][2] In the case of this compound, the reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization that eliminates a molecule of water to form the stable heterocyclic ring.[1] The specific precursors are chosen to yield the desired amino and methyl substitutions on the final pyridazinone ring.
Q2: What are the critical starting materials and what purity is required?
A2: The primary starting materials are typically a derivative of maleic anhydride and methylhydrazine. The purity of these reagents is paramount. Impurities can introduce competing side reactions, inhibit the desired cyclization, or complicate the purification process, all of which can drastically reduce the final yield.[1] We strongly recommend using reagents with ≥98% purity and, if possible, purifying or distilling them immediately before use.
Q3: How do I choose the optimal solvent for the reaction?
A3: Solvent choice significantly influences reaction rate and yield. Protic solvents such as ethanol, methanol, or glacial acetic acid are commonly employed and often facilitate the reaction.[1][3] Acetic acid, in particular, can serve as both a solvent and an acid catalyst, promoting the dehydration step essential for ring closure.[4][5] The ideal solvent should fully dissolve the starting materials at the reaction temperature and be relatively easy to remove during the work-up.
Q4: What is the role of temperature and pH in this synthesis?
A4: Both temperature and pH are critical control parameters.
-
Temperature: An optimal temperature must be maintained. If the temperature is too low, the reaction may be sluggish or incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product.[1] A typical temperature range for the cyclization step is between 80-120 °C.[6]
-
pH: The pH of the reaction medium can be crucial, especially for the cyclocondensation step. An acidic environment can catalyze the dehydration required for ring closure.[1] However, strongly acidic conditions might promote unwanted side reactions.[1] Therefore, using a mild acid catalyst or a solvent like glacial acetic acid is often sufficient.
Q5: How can I effectively monitor the reaction's progress?
A5: Thin Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and identify the presence of any significant side products or unreacted starting material.[1]
Q6: What are the standard procedures for product isolation and purification?
A6: Upon completion of the reaction (as determined by TLC), the typical work-up involves cooling the reaction mixture, which often causes the product to precipitate. The crude product can then be collected by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure. Purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in high purity.
Section 2: Detailed Experimental Protocol
This protocol provides a representative, step-by-step methodology for the synthesis of this compound.
Materials:
-
Maleic Anhydride (≥98%)
-
Methylhydrazine (≥98%)
-
Glacial Acetic Acid
-
Ethanol (Reagent Grade)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (0.1 mol) in glacial acetic acid (100 mL).
-
Reagent Addition: While stirring the solution at room temperature, slowly add methylhydrazine (0.1 mol) dropwise over 15-20 minutes. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Ring Closure Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane/methanol eluent). The reaction is complete when the starting material spot has disappeared.
-
Product Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual acetic acid and any soluble impurities.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge. A systematic approach is key to identifying the root cause.[1]
-
Cause 1: Impure Reagents: Impurities in the maleic anhydride or methylhydrazine can interfere with the reaction.
-
Solution: Verify the purity of your starting materials. Use freshly opened reagents or purify them before use.
-
-
Cause 2: Suboptimal Temperature: The reaction may be incomplete if the temperature is too low, or decomposition may occur if it's too high.[1]
-
Solution: Ensure your reflux temperature is stable and within the optimal range (110-120 °C in acetic acid). Use TLC to track the reaction progress and determine if a longer reaction time at a slightly lower temperature, or a shorter time at the optimal temperature, is more effective.
-
-
Cause 3: Incomplete Ring Closure: The cyclization step is an equilibrium process involving the removal of water.[1]
-
Solution: Ensure the reaction is run for a sufficient duration. In some systems, removing water can drive the equilibrium towards the product. For solvents other than acetic acid, a Dean-Stark apparatus can be employed to azeotropically remove water.[1]
-
-
Cause 4: Reagent Stoichiometry: An incorrect molar ratio of reactants can leave starting material unreacted.
-
Solution: Carefully calculate and measure the molar equivalents of your reactants. Some syntheses benefit from a slight excess of one reagent; a study found that a 20% excess of maleic anhydride increased the yield of a related hydrazide.[3]
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Multiple Spots on TLC / Impure Product
Q: My TLC analysis shows multiple spots, indicating the presence of impurities or side products. What are these and how can I minimize them?
A: The formation of side products is a known challenge. Understanding the likely culprits is the first step to mitigation.
-
Side Product 1: Hydrazone Intermediate: The initial reaction between the carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, this intermediate may be isolated as a major byproduct.[1]
-
Solution: Ensure adequate heating and reaction time to promote the cyclization step. The use of an acid catalyst (like glacial acetic acid) is critical for facilitating the dehydration and ring closure.
-
-
Side Product 2: 1,2-dimaleic acid hydrazine: If the stoichiometry is not carefully controlled, particularly when using two moles of maleic anhydride to one mole of hydrazine, a dimeric adduct can form.[4][5]
-
Solution: Maintain a strict 1:1 molar ratio between the maleic anhydride derivative and methylhydrazine to favor the formation of the desired pyridazinone.
-
-
Side Product 3: Degradation Products: Overheating or prolonged reaction times can cause the desired product or intermediates to degrade.
-
Solution: Monitor the reaction closely with TLC. Once the starting material is consumed and the product spot is at maximum intensity, proceed with the work-up. Do not heat the reaction unnecessarily for extended periods.
-
Problem 3: Reaction Stalls or is Incomplete
Q: My reaction seems to have stalled; the starting material is consumed slowly or not at all according to TLC. What should I do?
A: A stalled reaction typically points to an issue with the reaction conditions or reagent activity.
-
Cause 1: Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier for the rate-limiting step (often the cyclization).
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for any changes via TLC. Ensure your heating mantle and thermometer are calibrated and providing an accurate temperature reading.
-
-
Cause 2: Inactive Catalyst: If using an acid catalyst, it may be insufficient in concentration or activity.
-
Solution: Ensure the glacial acetic acid used as a solvent/catalyst is of high purity. If using another solvent, a catalytic amount of a stronger acid (e.g., a few drops of sulfuric acid) could be added, but with caution, as this can also promote side reactions.[6]
-
-
Cause 3: Poor Reagent Solubility: If the starting materials are not fully dissolved, the reaction will be limited by the rate of dissolution.
-
Solution: Ensure the chosen solvent is appropriate and used in sufficient volume to dissolve the reactants at the target temperature. Vigorous stirring is also essential to maintain a homogeneous mixture.
-
Section 4: Data Summary & Visualizations
Table 1: Key Reaction Parameters for Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Molar Ratio | 1:1 (Maleic Anhydride : Methylhydrazine) | Prevents the formation of dimeric side products.[4][5] |
| Solvent | Glacial Acetic Acid, Ethanol | Protic solvents facilitate the reaction; acetic acid also acts as a catalyst.[1][3] |
| Temperature | 80 - 120 °C | Balances reaction rate against potential thermal degradation.[1][6] |
| Reaction Time | 2 - 6 hours | Highly dependent on temperature and scale. Must be optimized by TLC monitoring.[1] |
| pH | Acidic | Catalyzes the rate-limiting dehydration/cyclization step.[1] |
Diagrams
Caption: General mechanism for pyridazinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Process design for the production of maleic acid hydrazide for weed control [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols for improved yield and purity. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to address the common challenges encountered during the synthesis of this and related pyridazinone derivatives.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing a systematic approach to identify and resolve them.
Issue 1: Low Reaction Yield
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Here are the key factors to investigate:
-
Purity of Starting Materials: The purity of your reactants is paramount. Impurities in the starting materials can introduce competing side reactions, ultimately reducing the yield of the desired product.
-
Recommendation: Always use reagents of the highest possible purity. If the purity is questionable, consider purification of the starting materials before use. For instance, recrystallization of solid reagents or distillation of liquid reagents can be effective.
-
-
Reaction Temperature: Temperature control is critical. An insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or the product itself.[1]
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature. A temperature screening experiment, varying the temperature in small increments (e.g., 5-10 °C), can help identify the sweet spot for your specific reaction setup.
-
-
Solvent Selection: The choice of solvent significantly influences reaction rates and equilibrium positions. Protic solvents like ethanol or acetic acid are commonly employed as they can facilitate key steps in the reaction mechanism.[1]
-
Recommendation: If you are experiencing low yields, consider screening a panel of solvents with varying polarities and proticities.
-
-
pH of the Reaction Medium: For the cyclocondensation reaction, the pH can be a critical parameter. An acidic medium often catalyzes the dehydration step, which is essential for ring closure. However, strongly acidic conditions might promote undesired side reactions.[1]
-
Recommendation: If not already doing so, consider the addition of a catalytic amount of a mild acid (e.g., acetic acid). An initial pH screening can help determine the optimal acidity for your reaction.
-
-
Water Removal: The formation of the pyridazinone ring is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture can drive the equilibrium towards the product, thereby increasing the yield.[1]
-
Recommendation: Employing a Dean-Stark apparatus or adding molecular sieves to the reaction mixture can effectively remove water as it is formed.
-
Caption: A troubleshooting workflow for addressing low yields.
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis, and how can I minimize them?
A2: The formation of side products is a common challenge that directly impacts the purity of your final compound. Understanding the potential side reactions is the first step toward minimizing their formation.
-
Incomplete Cyclization: The reaction between a hydrazine and a dicarbonyl compound proceeds through a hydrazone intermediate. If the subsequent cyclization step is slow or incomplete, the hydrazone may be isolated as a significant byproduct.[1]
-
Mitigation: Ensure optimal conditions for the cyclization step, such as appropriate temperature and the use of a suitable catalyst (e.g., acid catalysis) to facilitate the ring closure. Prolonging the reaction time, while monitoring by TLC, can also help drive the reaction to completion.
-
-
Formation of Isomers: Depending on the structure of the starting materials, the formation of regioisomers or stereoisomers may be possible.
-
Mitigation: The regioselectivity of the reaction can often be influenced by the choice of solvent and reaction temperature. A systematic screening of these parameters may be necessary to favor the formation of the desired isomer.
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my this compound. What are the recommended purification techniques?
A3: Effective purification is essential to obtain a high-purity product. A multi-step approach is often necessary.
-
Aqueous Washes: If your starting materials or byproducts have different acid-base properties than your product, they can often be removed with simple aqueous washes. For example, unreacted acidic precursors can be removed by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate), and basic impurities can be removed with a dilute acidic wash (e.g., dilute HCl).[2]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[2] The key to successful recrystallization is the selection of an appropriate solvent system. The desired compound should be highly soluble in the solvent at elevated temperatures and sparingly soluble at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.[2] Ethanol is a commonly used solvent for the recrystallization of pyridazinone derivatives.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective method.[2][3]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A solvent system with an appropriate polarity is crucial for good separation. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is often used.[2][4] The optimal solvent ratio should be determined by preliminary TLC analysis to achieve good separation between the desired product and impurities.[2] A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating components with a wide range of polarities.
-
Caption: A general workflow for the purification of this compound.
II. Frequently Asked Questions (FAQs)
Q4: What is the typical synthetic route for this compound?
A4: While specific proprietary methods may exist, the synthesis of pyridazinone derivatives generally involves the cyclocondensation of a γ-ketoacid or a related dicarbonyl compound with a hydrazine derivative.[1] For this compound, a plausible route would involve the reaction of a suitable 4-amino-2-oxobut-3-enoic acid derivative with methylhydrazine.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of your synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry - HRMS).
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as C=O (carbonyl), N-H (amine), and C=C bonds.
-
Thin Layer Chromatography (TLC): A quick and simple method to assess the purity of the product and to monitor the progress of the reaction and the effectiveness of purification steps.[5]
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of the final compound.[4][6]
Q6: Are there any specific safety precautions I should take when working with pyridazinone synthesis?
A6: Standard laboratory safety practices should always be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consulting the Safety Data Sheets (SDS) for all reagents and solvents used in the synthesis to be aware of their specific hazards and handling procedures.
-
Hydrazine derivatives can be toxic and should be handled with particular care.
III. Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot recrystallization solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial, less polar solvent mixture.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Quantitative Data Summary
The following table provides a hypothetical example of how to present data from reaction optimization experiments.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Ethanol | 80 | 6 | 45 | 85 |
| 2 | Acetic Acid | 100 | 4 | 65 | 90 |
| 3 | Toluene | 110 | 8 | 55 | 88 |
| 4 | Ethanol (with Dean-Stark) | 80 | 6 | 75 | 92 |
V. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 26(15), 4483. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 65(13), 9138–9151. --INVALID-LINK--
-
PubMed Central. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 65(13), 9138–9151. --INVALID-LINK--
-
PubMed Central. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 888365. --INVALID-LINK--
-
ResearchGate. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Development and Research, 6(2), 14-26. --INVALID-LINK--
-
PubMed Central. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13, 10769. --INVALID-LINK--
-
Ingenta Connect. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. --INVALID-LINK--
-
CHIRALEN. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
International Journal of ChemTech Research. (2011). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. 3(2), 654-658. --INVALID-LINK--
-
ChemSynthesis. (n.d.). 2-[(2-amino-1,3-thiazol-4-yl)methyl]-4,5-dichloro-3(2H)-pyridazinone. Retrieved from --INVALID-LINK--
-
LabNetwork. (n.d.). This compound, 95% Purity, C5H7N3O, 100 mg. Retrieved from --INVALID-LINK--
-
Worldwide Shipping. (n.d.). This compound For Kids. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(11), 3501. --INVALID-LINK--
-
Asian Journal of Chemistry. (2007). Synthesis and Characterization of Some New Aminoimidazoles. 19(7), 4963-4968. --INVALID-LINK--
-
National Institutes of Health. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(15), 4994. --INVALID-LINK--
-
MDPI. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(3), M1453. --INVALID-LINK--
-
PubChem. (n.d.). 5-Amino-2-(2-ethoxyethyl)pyridazin-3-one. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Amino-2,4-dimethylpyridazin-3-one. Retrieved from --INVALID-LINK--
-
MDPI. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(23), 7173. --INVALID-LINK--
-
Google Patents. (1998). US5808065A - Pyridazinone derivatives and processes for preparing the same. --INVALID-LINK--
-
Semantic Scholar. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, (20), 2345-2351. --INVALID-LINK--
-
National Institutes of Health. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(23), 7173. --INVALID-LINK--
-
PubChem. (n.d.). 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Amino-1,3-dihydroxymethylbenzene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with 5-Amino-2-methyl-2,3-dihydropyridazin-3-one in assays
Welcome to the technical support center for 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues that may be encountered during in vitro assays. We will explore the underlying scientific principles of solubility and provide actionable protocols to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?
A1: Difficulty in dissolving this compound, like many heterocyclic compounds, in aqueous buffers is a common challenge due to its likely low aqueous solubility. The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent, followed by serial dilution into your aqueous assay buffer.
Primary Recommendation:
-
Dimethyl Sulfoxide (DMSO) is the most widely used and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays. Studies on similar pyridazinone derivatives have shown that their solubility is significantly higher in DMSO compared to water.[1][2][3]
Initial Steps for Preparing a Stock Solution:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing and, if necessary, using a brief sonication in a water bath or gentle warming (e.g., 37°C).[4] Be cautious with heating, as it can degrade some compounds.
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Ensure the compound is fully dissolved by visual inspection before storing your stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my cell culture medium or assay buffer. What is happening and how can I prevent this?
A2: This phenomenon is commonly referred to as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[5][6]
Strategies to Prevent Precipitation Upon Dilution:
-
Minimize the Final DMSO Concentration: Aim for a final DMSO concentration in your assay of less than 0.5%, and ideally below 0.1%, to minimize both solubility issues and potential solvent-induced cytotoxicity.[4][7]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the pre-warmed (37°C) aqueous buffer or cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.[5][8]
-
Increase the Final Assay Volume: If your experimental setup allows, increasing the total volume of the assay can help to keep the final concentration of the compound below its solubility limit in the aqueous buffer.
-
Consider Co-solvents: In some cases, a mixture of solvents can be beneficial. For pyridazinone derivatives, solubility increases with the proportion of DMSO in a DMSO/water mixture.[1][2][3] While not always practical for cell-based assays, this principle can be applied in some biochemical assays.
Q3: Could the pH of my assay buffer be affecting the solubility of this compound?
A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds. This compound contains a basic amino group. The protonation state of this group is dependent on the pH of the solution.
-
At a pH below the pKa of the amino group, it will be protonated, forming a more polar and likely more water-soluble salt.
-
At a pH above the pKa , the amino group will be in its neutral, less polar free base form, which is expected to have lower aqueous solubility.
Q4: I'm observing variable results in my assay. Could this be related to solubility issues?
A4: Absolutely. Poor solubility can lead to significant assay artifacts and variability in your results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration, leading to inaccurate measurements of activity or potency (e.g., IC50 values).[9]
One major issue arising from poor solubility is the formation of compound aggregates . These are sub-visible, colloidal particles that can non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results.[4][6][10]
Troubleshooting Guide: Precipitation and Aggregation
This section provides a systematic approach to diagnosing and resolving solubility-related issues in your assays.
Visualizing the Troubleshooting Workflow
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
Side reactions in the synthesis of pyridazinone derivatives and their avoidance
Introduction
Pyridazinone derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] Their synthesis, while versatile, is often accompanied by challenges such as low yields and the formation of side products.[4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers in overcoming common hurdles in pyridazinone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a low yield of my target pyridazinone. What are the likely causes and how can I optimize the reaction?
Low yields are a frequent challenge in pyridazinone synthesis. A systematic approach to troubleshooting can significantly improve your outcomes.[4]
A1: Key Optimization Strategies
-
Purity of Starting Materials: The purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives is paramount. Impurities can introduce competing side reactions and hinder the desired cyclization.[4] Always use freshly purified reagents.
-
Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of reactants or products, while temperatures that are too low may result in an incomplete reaction.[4] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial for determining the optimal temperature and duration.[4]
-
Solvent Selection: The choice of solvent can dramatically influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed as they can facilitate the reaction.[4]
-
pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH of the reaction medium can be a deciding factor. An acidic environment can catalyze the dehydration step, but highly acidic conditions may promote unwanted side reactions.[4]
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Water Removal: The cyclization step generates water. Employing a Dean-Stark apparatus or molecular sieves to remove water can shift the equilibrium towards the product, thereby enhancing the yield.[4]
Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the common side reactions in pyridazinone synthesis?
The formation of multiple products is a common observation. Understanding the potential side reactions is key to their mitigation.
A2: Common Side Reactions
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Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a significant byproduct.[1][5]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two distinct regioisomeric pyridazinone products.[4] The regioselectivity can often be controlled by fine-tuning reaction conditions or utilizing specific catalysts.[4]
-
Over-Alkylation: When using a substituted hydrazine, such as methylhydrazine, lack of careful control over reaction conditions can lead to alkylation at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself.[4]
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Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[4]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[4]
Troubleshooting Workflow for Low Yields
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iglobaljournal.com [iglobaljournal.com]
Stability issues of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one under experimental conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Experimental Stability of a Key Heterocyclic Compound.
Welcome to the dedicated technical support center for 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. As a Senior Application Scientist, I have compiled this guide to address the common stability challenges encountered during the experimental use of this pyridazinone derivative. This resource is designed to provide not just troubleshooting steps, but also the underlying scientific rationale to empower your research and development.
The pyridazinone core is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities.[1] However, the inherent reactivity of this heterocyclic system, combined with its substituents, can present stability issues under various experimental conditions. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: pH-Dependent Stability and Hydrolysis
Question 1: I am observing a loss of my compound in acidic/basic aqueous solutions. What is the likely cause and how can I mitigate this?
Answer: this compound, like many pyridazinone derivatives, is susceptible to pH-dependent degradation, primarily through hydrolysis of the lactam (amide) bond within the dihydropyridazinone ring. The rate of hydrolysis is often catalyzed by both acid and base.
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Under Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen of the lactam makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The amino group, being basic, will also be protonated. The predicted pKa of 3-aminopyridazine is around 4.88, suggesting the amino group in your compound will be protonated in strongly acidic conditions.[2] This protonation might slightly decrease the rate of ring hydrolysis by withdrawing electron density from the ring. However, harsh acidic conditions (e.g., < 0.1 M HCl) and elevated temperatures will likely lead to ring opening.
-
Under Basic Conditions (pH > 9): Hydroxide ions can directly attack the electrophilic carbonyl carbon of the lactam, leading to ring cleavage. This is often the more significant degradation pathway for pyridazinones.
Troubleshooting Protocol for pH Stability:
-
Buffer Selection: Whenever possible, work with buffered solutions within a pH range of 5 to 8. Phosphate, citrate, or acetate buffers are common choices. Avoid unnecessarily strong acids or bases in your experimental setup.
-
Temperature Control: Hydrolysis is temperature-dependent. If your experiment allows, perform it at lower temperatures (e.g., 4°C) to slow down degradation.
-
Time-Course Analysis: If you suspect pH-related degradation, perform a time-course study. Analyze aliquots of your sample in the problematic buffer at different time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC to quantify the loss of the parent compound.
-
Solvent Choice: If the experimental protocol allows, consider using a co-solvent system (e.g., water with acetonitrile or DMSO) to reduce the activity of water and potentially slow down hydrolysis.
Hypothetical Hydrolytic Degradation Pathway:
Caption: Hypothetical hydrolytic degradation of this compound.
Section 2: Oxidative Stability
Question 2: My compound seems to be degrading in the presence of air or certain reagents. Could this be oxidation?
Potential Oxidative Degradation Sites:
-
Amino Group: Oxidation can lead to the formation of nitroso, nitro, or polymeric species. This is often accompanied by a change in the color of the solution.
-
Pyridazinone Ring: While generally stable, the ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring cleavage.
Troubleshooting Protocol for Oxidative Stability:
-
Inert Atmosphere: If you suspect oxidative degradation, handle the compound and your solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Avoid Metal Contamination: Use high-purity reagents and solvents. Be mindful of potential metal contamination from spatulas or reaction vessels, as metal ions can catalyze oxidation.
-
Use of Antioxidants: In some formulations, the inclusion of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be considered, provided they do not interfere with your experiment.
-
Reagent Compatibility Check: Before running your main experiment, perform a small-scale test to check the compatibility of your compound with all other reagents, especially those with known oxidizing potential.
Hypothetical Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathways for the amino group.
Section 3: Thermal and Photochemical Stability
Question 3: I am using elevated temperatures in my experiment and see degradation. What are the thermal limits? Also, is the compound light-sensitive?
Answer: Both elevated temperatures and exposure to light can induce degradation of this compound.
-
Thermal Stability: While the pyridazinone ring is relatively stable, prolonged exposure to high temperatures can lead to decomposition. The specific degradation pathway will depend on the temperature and the presence of other reagents. It is advisable to determine the thermal stability profile for your specific experimental conditions.
-
Photostability: Many heterocyclic aromatic compounds are susceptible to photodegradation. The pyridazinone ring and the amino substituent can absorb UV light, leading to the formation of reactive excited states. This can result in a variety of degradation pathways, including oxidation and ring rearrangement. It is a good practice to protect solutions of the compound from light.
Troubleshooting Protocol for Thermal and Photostability:
-
Minimize Heat Exposure: Use the lowest effective temperature for your experiments. If possible, avoid prolonged heating.
-
Protect from Light: Work in a dimly lit area or use amber-colored vials or aluminum foil to protect your samples and stock solutions from light.
-
Control Experiments: To determine if degradation is thermally or photochemically induced, run control experiments. For thermal stability, run the experiment at room temperature or below. For photostability, run a parallel experiment in the dark.
-
Forced Degradation Study: A forced degradation study (see protocol below) is the most systematic way to assess the thermal and photostability of your compound and to identify potential degradation products.
Experimental Workflow for a Forced Degradation Study:
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Pyridazin-3-amine | 5469-70-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Overcoming challenges in the characterization of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Welcome to the technical support center for 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this pyridazinone derivative. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of pyridazinone derivatives can be challenging, often leading to low yields and the formation of side products.[1] This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation and Recommended Action |
| Purity of Starting Materials | Impurities in your starting materials (e.g., γ-ketoacids, hydrazine derivatives) can lead to unwanted side reactions and inhibit the desired cyclization. Action: Ensure the purity of your reagents. It is advisable to use freshly purified starting materials. |
| Reaction Temperature | The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Solvent Choice | The choice of solvent significantly impacts the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used as they often facilitate the reaction. Action: If you are using an aprotic solvent, consider switching to a protic solvent. |
| Water Removal | The cyclization step in pyridazinone synthesis involves the formation of water. In some cases, the presence of water can hinder the reaction equilibrium. Action: If applicable to your specific synthetic route, consider using a Dean-Stark apparatus to remove water as it is formed. |
A general troubleshooting workflow for addressing low yields is outlined below:
Caption: Troubleshooting workflow for low synthesis yield.
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the common side reactions?
The formation of side products is a common issue. Understanding these potential side reactions is key to minimizing their formation.
Common Side Reactions:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.
Q3: I am struggling with the purification of the final compound. What are some recommended methods?
Purification can often be challenging due to the polarity of the molecule.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical.
-
Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water. A detailed guide on recrystallization can be found in established laboratory technique resources.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography using silica gel is a common alternative.
-
Solvent System: A polar solvent system is typically required. A good starting point is a mixture of ethyl acetate and methanol, or dichloromethane and methanol. The optimal solvent system should be determined by TLC analysis.
-
Section 2: Analytical Characterization FAQs
Accurate analytical characterization is crucial for confirming the identity and purity of your compound. This section provides guidance on common analytical techniques.
Q4: What are the recommended starting conditions for HPLC analysis of this compound?
Developing a robust HPLC method is essential for purity assessment and stability studies.[2] For a polar, amino-containing compound like this, a reverse-phase method is generally suitable.
Recommended Starting HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column is a good starting point for reverse-phase chromatography. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is useful for initial screening to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The pyridazinone ring system is expected to have a UV chromophore. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
The development of a stability-indicating method requires forced degradation studies to ensure that all potential degradation products are separated from the main peak.[3][4][5]
Q5: I am observing poor peak shape (e.g., tailing) in my HPLC chromatogram. How can I improve it?
Poor peak shape is a common issue, especially for polar and basic compounds.
Troubleshooting Poor Peak Shape:
-
Adjust Mobile Phase pH: The amino group in the molecule can interact with residual silanols on the silica-based column, leading to peak tailing. Lowering the pH of the mobile phase (e.g., with 0.1% TFA or formic acid) can protonate the amino group and the silanols, reducing this interaction.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) that is more suitable for polar compounds.
-
Lower Analyte Concentration: Overloading the column can lead to peak fronting or tailing. Try injecting a more dilute sample.
Q6: What are the expected signals in the 1H and 13C NMR spectra for this compound?
Predicted NMR Spectral Data (in DMSO-d6):
| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| N-CH3 | ~3.3-3.5 (singlet) | ~35-40 |
| C4-H | ~6.0-6.2 (doublet) | ~110-115 |
| C5-NH2 | ~5.5-6.5 (broad singlet) | - |
| C6-H | ~7.0-7.2 (doublet) | ~130-135 |
| C3=O | - | ~160-165 |
| C5-NH2 | - | ~145-150 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Q7: What is the expected mass spectrum and fragmentation pattern for this molecule?
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data:
-
Molecular Weight: 125.13 g/mol
-
Molecular Formula: C5H7N3O
-
Expected Ionization: Electrospray ionization (ESI) in positive mode is likely to be effective, forming the [M+H]+ ion at m/z 126.1.
-
Predicted Fragmentation Pattern: The fragmentation of pyridazinone derivatives can be complex. A potential fragmentation pathway for the [M+H]+ ion is proposed below.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CID 88733505 | C5H11NO2 | CID 88733505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105008335B - Method for synthesizing thyroid hormone analogs and polymorphs thereof - Google Patents [patents.google.com]
Technical Support Center: Refining Assay Protocols for Better Reproducibility with Pyridazinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during in-vitro and cell-based assays. As a class of heterocyclic compounds, pyridazinones offer a versatile scaffold for targeting a wide array of biological entities, including kinases, phosphodiesterases, and proteasomes.[1][2][3][4] However, their physicochemical properties, particularly their characteristically poor aqueous solubility, often lead to significant challenges in assay reproducibility.[5][6]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reproducible data.
Section 1: Foundational Challenges - Understanding the Source of Irreproducibility
The root of most reproducibility issues with pyridazinone compounds lies in their physicochemical properties. Understanding these properties is the first step toward designing robust assays.
FAQ: Why is my pyridazinone compound crashing out of my aqueous assay buffer?
Answer: This is the most common issue and typically stems from poor aqueous solubility. Pyridazinone derivatives are often lipophilic (fat-loving) and consequently sparingly soluble in water-based buffers.[5] Several key factors contribute to this:
-
High Lipophilicity (LogP): LogP is the measure of a compound's solubility in an oil-like solvent versus water. A higher LogP indicates lower aqueous solubility. Many pyridazinone scaffolds have a moderate to high LogP.[7]
-
Crystalline Structure: Solid-state forces in the compound's crystal lattice can be strong, requiring significant energy to break apart for dissolution.
-
pH and pKa: The pKa of a compound is the pH at which it is 50% ionized. The piperazine and pyridazinone moieties common in these compounds have basic and acidic protons, respectively.[7] If the pH of your assay buffer is not optimal for keeping the compound in its charged (and generally more soluble) state, it can precipitate.
This relationship between a compound's properties and assay failure is critical to grasp.
Caption: The causal chain from inherent compound properties to poor assay outcomes.
Section 2: Troubleshooting Guide - Compound Preparation & Handling
Meticulous compound handling is non-negotiable. Errors made at this stage will invariably lead to flawed data.
FAQ: What is the best practice for preparing a high-concentration stock solution?
Answer: The goal is to create a stable, high-concentration stock that can be diluted into the final assay buffer without precipitation. For most pyridazinone compounds, Dimethyl Sulfoxide (DMSO) is the co-solvent of choice.[7]
Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating lipophilic molecules. However, it is critical to manage its final concentration in your assay.
Key Considerations:
-
DMSO Concentration: High concentrations of DMSO (>1%) can be cytotoxic to cells and may interfere with enzyme activity or detection reagents. The universally accepted best practice is to keep the final concentration of DMSO at or below 0.5%. [7]
-
Stock Concentration: Aim for a stock concentration that is at least 200-fold to 1000-fold higher than your highest assay concentration. This allows for significant dilution, minimizing the final DMSO percentage.
-
Solubility Check: Do not assume your compound has dissolved. Visually inspect the solution for any particulate matter against a light source. If unsure, centrifuge the stock solution at high speed (>10,000 x g) for 10 minutes and use only the supernatant.
Protocol 1: Preparation of a 10 mM Pyridazinone Stock Solution in DMSO
-
Preparation: Weigh out the required mass of your pyridazinone compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Verification: Visually inspect for complete dissolution. If any particulates remain, sonicate the vial for 5-10 minutes in a bath sonicator.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
FAQ: My compound is soluble in the DMSO stock but precipitates upon dilution into my aqueous assay buffer. What can I do?
Answer: This indicates that you have exceeded the compound's kinetic solubility limit in the final assay buffer. The abrupt change in solvent environment from 100% DMSO to a mostly aqueous solution causes the compound to fall out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Protocol 2: Rapid Assessment of Kinetic Solubility
This protocol uses nephelometry (light scattering) to determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
-
Plate Preparation: Add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well plate.
-
Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to the first well. Mix thoroughly by pipetting up and down. This creates a 100 µM solution in 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating across the row.
-
Incubation: Incubate the plate at room temperature on a plate shaker for 1-2 hours to allow equilibrium to be reached.[7]
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[7]
-
Analysis: The concentration at which the signal begins to rise significantly above the buffer-only control is the kinetic solubility limit.
Data Interpretation:
| Concentration (µM) | Turbidity (Nephelometric Units) | Observation |
| 100 | 850 | Significant Precipitation |
| 50 | 790 | Significant Precipitation |
| 25 | 250 | Minor Precipitation |
| 12.5 | 55 | Soluble (Limit) |
| 6.25 | 52 | Soluble |
| 0 (Control) | 50 | Soluble |
Based on this example data, you should not test this compound at concentrations above 12.5 µM in this specific buffer to ensure reproducibility.
Section 3: Troubleshooting Guide - Assay Development & Execution
Even with a soluble compound, assay artifacts can compromise your results. Pyridazinones, like many drug-like molecules, can interfere with assays in non-specific ways.
FAQ: My IC50 values are highly variable between experiments. What should I check?
Answer: Inconsistent IC50 values are a classic sign of poor reproducibility. Assuming you have addressed solubility, the next step is to investigate the assay itself.
Causality: Variability can be introduced by compound instability, non-specific interactions with assay components, or interference with the detection method. Some compounds are flagged by computational tools as Pan-Assay Interference Compounds (PAINS) due to reactive chemical motifs, though this is less common for the pyridazinone core itself.[8] More frequently, issues arise from compound aggregation at high concentrations, which can sequester enzymes or proteins, leading to false-positive inhibition.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Pyridazinone-Based Probes in Biological Systems
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing pyridazinone-based compounds in biological experiments. While the specific compound 5-Amino-2-methyl-2,3-dihydropyridazin-3-one is part of a broad class of biologically active molecules, detailed public data on its specific off-target effects are limited.[1] However, the principles of rigorous scientific validation and troubleshooting are universal.
To provide a practical and in-depth guide, this document will focus on the extensively studied pyridazinone derivative L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione) .[2] L-012 is a highly sensitive chemiluminescent probe widely used for detecting Reactive Oxygen and Nitrogen Species (RONS), and its well-documented complexities serve as an excellent model for understanding and mitigating off-target effects.[2][3] The methodologies and logical frameworks presented here are applicable to the broader class of pyridazinone-based probes and inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about L-012, setting the stage for advanced troubleshooting.
Q1: What is L-012 and what is its primary application?
L-012 is a luminol analog used as a chemiluminescent probe to detect RONS.[4][5] It is most frequently employed to measure superoxide (O₂⁻) production, particularly from NADPH oxidases (Nox enzymes), in both cellular (in vitro) and whole-animal (in vivo) models.[2] Its popularity stems from its significantly higher sensitivity and luminescence yield compared to older probes like luminol or lucigenin.[2][6]
Q2: Is the chemiluminescence of L-012 a direct reaction with superoxide?
No, and this is a critical point of misunderstanding that can lead to data misinterpretation. The mechanism is complex. L-012 does not directly react with superoxide to emit light.[2][3] Instead, its oxidation is often catalyzed by peroxidases (e.g., horseradish peroxidase (HRP), myeloperoxidase (MPO)) in the presence of hydrogen peroxide (H₂O₂).[3] This process can, paradoxically, generate superoxide from molecular oxygen as a byproduct. This self-generated superoxide then reacts with an L-012 radical intermediate to produce light.[2][7] Therefore, the signal is often indirectly related to the initial superoxide concentration.
Q3: What are the most common sources of off-target or artifactual signals when using L-012?
The primary sources of misleading results include:
-
Peroxidase Activity: The L-012 signal is highly dependent on the presence of peroxidases and H₂O₂.[2][3] Changes in the activity of endogenous peroxidases can be mistaken for changes in superoxide production.
-
Reaction with Other RONS: L-012 is not specific for superoxide. It can also produce a strong chemiluminescent signal by reacting with hydroxyl radicals (•OH), hypochlorite (OCl⁻), and peroxynitrite (ONOO⁻).[8][9]
-
Redox Cycling and Superoxide Self-Generation: The reaction mechanism itself can generate superoxide, which is then detected. This means a signal sensitive to superoxide dismutase (SOD) is not definitive proof that the primary source of RONS was superoxide.[2][3]
-
Direct Inhibition of the Probe: When screening for inhibitors, some compounds may not inhibit the biological source of ROS (e.g., Nox) but may instead interfere with the peroxidase-mediated detection chemistry, leading to false positives.[2]
Part 2: Troubleshooting Guides
This section provides structured, step-by-step solutions to common experimental problems encountered when using L-012.
Problem 1: My signal is strongly inhibited by SOD, but genetic or pharmacological evidence suggests my target enzyme isn't the source. What is happening?
This workflow is designed to determine if the observed signal is from a biological source or an artifact of the probe's chemistry.
-
Catalase Control (Test for H₂O₂ Dependence):
-
Run your experiment in parallel with and without the addition of catalase (≥200 U/mL). Catalase specifically degrades H₂O₂.
-
Expected Outcome: If the L-012 signal is significantly reduced by catalase, it confirms the reaction is dependent on H₂O₂ and likely mediated by endogenous or exogenous peroxidases.[2][8]
-
-
Deoxygenation Control (Test for O₂ Dependence):
-
Prepare your reaction buffer and degas it thoroughly by bubbling with an inert gas like argon for at least 20-30 minutes. Run the experiment under an argon atmosphere.
-
Expected Outcome: If the SOD-sensitive portion of your signal is diminished under anaerobic conditions, it strongly indicates that the superoxide being detected is generated from molecular oxygen during the L-012 reaction itself.[2]
-
-
Cell-Free Validation:
-
To confirm the principle, set up a simple cell-free reaction containing buffer, L-012 (e.g., 100 µM), HRP (e.g., 0.1 U/mL), and H₂O₂ (e.g., 50 µM).
-
Measure the chemiluminescence, then add SOD.
-
Expected Outcome: You will observe a strong, SOD-sensitive signal, demonstrating that this system generates a detectable SOD-inhibitable signal without any biological superoxide source.[3]
-
Problem 2: My high-throughput screen for NADPH Oxidase (Nox) inhibitors yields a high rate of false positives.
Answer: This is a common pitfall when using L-012-based assays for screening.[2] The compounds identified may not be inhibiting Nox at all. Instead, they are likely interfering with the detection system (e.g., inhibiting peroxidases) or acting as general ROS scavengers. A true Nox inhibitor must be validated through orthogonal assays.
| Characteristic | True Nox Inhibitor | Artifactual Inhibitor (False Positive) |
| Mechanism | Binds to and inhibits a Nox enzyme subunit (e.g., Nox2, p47phox). | Inhibits peroxidase, scavenges ROS, or quenches chemiluminescence. |
| Effect in Nox KO Cells | No effect, as the target is absent.[6] | Still reduces the signal from any residual peroxidase activity. |
| Effect in HRP-based Assay | No effect on a cell-free L-012/HRP/H₂O₂ reaction. | Strongly inhibits the cell-free L-012/HRP/H₂O₂ reaction.[2] |
| Effect in Other O₂⁻ Assays | Inhibits signal in assays like cytochrome c reduction or EPR. | No effect in assays that do not rely on peroxidase chemistry. |
-
Primary Screen: Use the L-012 assay with activated cells (e.g., PMA-stimulated neutrophils).
-
Counter-Screen for Assay Interference:
-
Set up a cell-free reaction: Buffer + L-012 + HRP + H₂O₂.
-
Add your "hit" compounds to this system.
-
Logic: Compounds that inhibit this cell-free reaction are interfering with the detection chemistry and are false positives. Discard them.[2]
-
-
Orthogonal Assay Validation:
-
Take the remaining hits that did not inhibit the counter-screen.
-
Test them using a non-luminol-based method for superoxide detection, such as the SOD-inhibitable reduction of cytochrome c, measured by absorbance spectrophotometry.
-
Logic: A true inhibitor should reduce superoxide production in this assay as well.
-
-
Genetic Validation (Gold Standard):
-
Test the final candidate inhibitors in cells isolated from a relevant Nox knockout mouse (e.g., Ncf1⁻/⁻ for p47phox or Cybb⁻/⁻ for Nox2).
-
Logic: The stimulant-induced L-012 signal should be absent or nearly absent in the knockout cells, and the inhibitor should have no further effect. This confirms the signal's dependence on the target Nox complex.[6]
-
Problem 3: My in vivo imaging experiment with L-012 shows a strong signal in a disease model, but I cannot attribute it to a specific RONS.
Answer: This is a challenge of in vivo imaging where complex inflammatory environments produce a cocktail of RONS. L-012's lack of specificity means the signal could originate from superoxide, peroxynitrite, hydroxyl radicals, or hypochlorite from myeloperoxidase (MPO).[8] A pharmacological dissection is required to probe the source.
For these experiments, establish your disease model and a baseline L-012 signal. Then, pre-treat separate cohorts of animals with specific inhibitors/scavengers before administering L-012 and acquiring the image.
-
Assess Superoxide Contribution: Pre-treat with a cell-permeable SOD mimetic (e.g., Tempol). A significant signal reduction suggests a contribution from superoxide.
-
Assess Peroxynitrite Contribution: Pre-treat with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME). Peroxynitrite is formed from the reaction of superoxide and nitric oxide. If signal decreases, it points to peroxynitrite as a source.
-
Assess Myeloperoxidase (MPO) Contribution: Pre-treat with a peroxidase inhibitor like sodium azide. A strong signal reduction points towards MPO-derived species like hypochlorite, which is common in neutrophil-driven inflammation.[8]
-
Assess Hydroxyl Radical Contribution: Pre-treat with a known hydroxyl radical scavenger, such as uric acid or deferoxamine (an iron chelator that prevents Fenton chemistry).[8] Signal reduction implicates the highly reactive hydroxyl radical.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ≥98% (HPLC), powder, neurotoxin | Sigma-Aldrich [sigmaaldrich.com]
- 8. Analysis of reactive oxygen species generated by neutrophils using a chemiluminescence probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Pyridazinone-Based Drug Candidates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address the common yet significant challenge of enhancing the oral bioavailability of pyridazinone-based drug candidates. Pyridazinone and its derivatives represent a versatile scaffold in medicinal chemistry, showing potential in therapeutic areas such as oncology, inflammation, and cardiovascular disease.[1][2][3][4][5][6][7] However, their journey from promising lead compound to effective therapeutic is often hampered by poor pharmacokinetic properties, particularly low oral bioavailability.[2]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your drug development program.
Foundational Concepts: The Barriers to Oral Bioavailability
Oral bioavailability (F%) is the fraction of an administered drug that reaches systemic circulation. For a pyridazinone candidate, this journey from the gastrointestinal (GI) tract to the bloodstream is fraught with obstacles. Understanding these barriers is the first step in designing effective solutions.
The primary determinants of oral bioavailability can be summarized by the acronym "ADME" : Absorption, Distribution, Metabolism, and Excretion. For oral delivery, the key hurdles are absorption and metabolism.
-
Solubility: The drug must first dissolve in the aqueous environment of the GI tract. Many pyridazinone derivatives are lipophilic and crystalline, leading to poor aqueous solubility, which is often the rate-limiting step for absorption.[8][9][10]
-
Permeability: Once dissolved, the drug must pass through the intestinal epithelial cell layer to enter the portal vein. This process is governed by the compound's physicochemical properties, such as lipophilicity and size.[11]
-
Efflux Transporters: The intestinal epithelium is armed with efflux transporters, such as P-glycoprotein (P-gp), which act as cellular pumps, actively removing drugs from the cell and pumping them back into the GI lumen. This significantly reduces the net amount of drug absorbed.[12][13][14]
-
First-Pass Metabolism: After crossing the intestinal wall, the drug travels via the portal vein to the liver before reaching systemic circulation. In both the intestinal wall and the liver, metabolic enzymes (primarily Cytochrome P450s) can extensively modify and clear the drug, a process known as first-pass metabolism.[15]
The following diagram illustrates the sequential challenges a drug candidate must overcome.
Caption: Key barriers impacting oral bioavailability of drug candidates.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common experimental hurdles in a Q&A format, providing both immediate troubleshooting steps and the underlying scientific rationale.
Problem Area 1: Poor Aqueous Solubility
The majority of newly discovered drug candidates, including many pyridazinone derivatives, are poorly water-soluble, classifying them as BCS (Biopharmaceutics Classification System) Class II or IV compounds.[8] This is the most frequent initial challenge.
Q1: My pyridazinone candidate shows less than 10 µg/mL solubility in aqueous buffers (pH 2.0 to 7.4). What are my primary strategies?
A1: With solubility this low, you are facing a "brick-dust" molecule problem, where high crystal lattice energy significantly limits dissolution.[8] Your goal is to disrupt this energy barrier or bypass it entirely.
Initial Strategies:
-
Salt Formation: If your pyridazinone has an ionizable center (an acidic or basic pKa), salt formation is the most direct and often successful strategy.[16][17][18] Converting the parent drug into a salt can dramatically alter its physicochemical properties, including solubility and dissolution rate.[19] The ionized salt form is generally more soluble in aqueous media.[20]
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][21] Technologies like jet milling (for micronization) or wet-bead milling (for nanosuspensions) are common approaches.[22]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in its non-crystalline, amorphous state. The amorphous form lacks a crystal lattice, making it thermodynamically more energetic and thus more soluble.[9][22]
Q2: I've decided to pursue salt formation. How do I select an appropriate counter-ion, and what are the potential pitfalls?
A2: The selection of a salt form is a critical decision that can impact stability, manufacturability, and bioavailability.[16][18]
Selection Process:
-
The pKa Rule: A stable salt generally requires a difference of at least 2-3 pKa units between the drug and the counter-ion. For a basic pyridazinone, you would select a strong acid counter-ion (e.g., hydrochloride, sulfate, mesylate). For an acidic pyridazinone, you would use a strong base counter-ion (e.g., sodium, potassium, calcium).[18]
-
Screening: Perform a salt screen using a variety of pharmaceutically acceptable counter-ions. Assess the resulting salts for key properties summarized in the table below.
| Property Assessed | Why It's Important | Potential Pitfalls |
| Aqueous Solubility | The primary goal is to increase solubility and dissolution rate.[16] | The salt may convert back to the less soluble free base/acid form in the GI tract (disproportionation). |
| Crystallinity | A stable, non-polymorphic crystalline form is ideal for consistent manufacturing. | The salt may be amorphous or exist in multiple polymorphic forms with different properties.[9] |
| Hygroscopicity | Low hygroscopicity (tendency to absorb moisture) is crucial for solid dosage form stability. | Highly hygroscopic salts can be difficult to handle, process, and can lead to chemical instability. |
| Chemical Stability | The salt form should not accelerate the degradation of the drug.[16] | Some counter-ions can catalyze degradation pathways. |
Q3: When should I consider using cyclodextrins, and how do I screen for the best type?
A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They are particularly useful for "grease-ball" molecules—highly lipophilic compounds that are difficult to solubilize even with pH modification.[8]
When to Use:
-
When your pyridazinone is highly lipophilic (e.g., LogP > 3).
-
When salt formation is not feasible (no ionizable handle) or has failed to provide adequate solubility.
-
For liquid formulations where high drug concentration is needed.
Screening Process:
-
Phase Solubility Studies: This is the foundational experiment. Prepare saturated solutions of your drug in aqueous buffers containing increasing concentrations of different cyclodextrins (commonly β-CD, HP-β-CD, and SBE-β-CD).
-
Analysis: Plot the total drug concentration against the CD concentration. The slope of this line provides information on the binding constant and complexation efficiency. An AL-type diagram (linear increase) is ideal.
-
Selection Criteria: A moderate binding constant (< 5000 M⁻¹) is often optimal.[25] If binding is too strong, the drug may not be released from the CD cavity at the absorption site, hindering permeation.[26] HP-β-CD is often a good starting point due to its high aqueous solubility and favorable safety profile.[27]
Problem Area 2: Low Permeability & High Efflux
Sometimes, even with adequate solubility, a compound fails to absorb well. This points to a permeability issue, often complicated by efflux transporters.
Q4: My pyridazinone candidate is soluble but shows a low apparent permeability coefficient (Papp < 2 x 10⁻⁶ cm/s) in my Caco-2 assay. How can I determine if it's a P-gp efflux substrate?
A4: A Caco-2 permeability assay is the industry standard for assessing intestinal permeability and efflux potential. To confirm P-gp involvement, you must perform a bidirectional assay.
Experimental Protocol:
-
Assay Setup: Seed Caco-2 cells on transwell inserts and allow them to differentiate for ~21 days to form a polarized monolayer with tight junctions and expression of transporters like P-gp.
-
Bidirectional Transport:
-
A-to-B Transport: Measure the transport of your compound from the apical (A, gut lumen side) to the basolateral (B, blood side).
-
B-to-A Transport: Measure transport from the basolateral to the apical side.
-
-
Calculate Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).
-
Interpretation: An ER > 2 is a strong indication that your compound is a substrate of an active efflux transporter.
-
Confirmation with Inhibitor: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). If the ER decreases significantly (ideally towards 1) and the A-to-B Papp increases, you have confirmed your compound is a P-gp substrate.
The following workflow outlines the decision-making process for low permeability.
Caption: Workflow for investigating low permeability and efflux liability.
Q5: My compound is a confirmed P-gp substrate. What are my options?
A5: You have two main paths: medicinal chemistry or advanced formulation.
-
Medicinal Chemistry (Lead Optimization): The goal is to design out the P-gp liability.
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors: P-gp substrates often have specific pharmacophore features. Systematically modifying the structure to mask these features can abrogate recognition by the transporter.
-
Increase Lipophilicity (carefully): Sometimes, increasing lipophilicity can improve passive diffusion to an extent that it overwhelms the efflux capacity. However, this is a delicate balance, as very high lipophilicity can reduce solubility.
-
-
Prodrug Approach: Covalently attach a promoiety to your pyridazinone to create an inactive prodrug.[28][29][30][31] The prodrug should have physicochemical properties that prevent it from being a P-gp substrate. Once absorbed, the promoiety is cleaved by enzymes (e.g., esterases in the blood or tissues) to release the active parent drug.[28] This is an elegant way to bypass efflux transporters.[15]
-
Formulation with Excipients: Some pharmaceutical excipients (e.g., certain surfactants like Tween 80 or lipids) can inhibit P-gp function, thereby increasing the absorption of co-administered substrates. Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be particularly effective.[21][22]
Problem Area 3: High First-Pass Metabolism
High clearance in the gut wall or liver is a common and challenging hurdle.
Q6: My pyridazinone candidate shows high intrinsic clearance (> 50 µL/min/mg protein) in a human liver microsomal stability assay. How do I identify the metabolic "soft spots"?
A6: A high clearance value suggests your compound is rapidly metabolized. Identifying where on the molecule this occurs is key to designing more stable analogs.
Procedure:
-
Metabolite Identification (Met-ID): The definitive method is to perform an incubation with liver microsomes (or hepatocytes) and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).
-
Analysis: Look for the appearance of new molecular ions corresponding to common metabolic transformations:
-
+16 Da: Oxidation (hydroxylation, N-oxidation). This is very common.
-
-14 Da / -28 Da: N-dealkylation (loss of CH₂ or C₂H₄ groups).
-
+176 Da: Glucuronidation (a phase II conjugation reaction).
-
-
Structural Elucidation: Use MS/MS fragmentation patterns to pinpoint the location of the modification on the pyridazinone scaffold. Aromatic rings and alkyl groups attached to nitrogens are frequent sites of metabolism.
Common Metabolic Pathways for N-containing Heterocycles:
-
Aromatic Hydroxylation: Oxidation of any phenyl or other aromatic rings attached to the pyridazinone core.
-
N-dealkylation: If there are alkyl substituents on the pyridazinone ring nitrogens.
-
Oxidation of the Pyridazinone Ring: The heterocyclic ring itself can be a site for oxidation.
Once the soft spot is identified, medicinal chemistry strategies like blocking the site with a metabolically robust group (e.g., a fluorine atom) can be employed to improve metabolic stability.
Frequently Asked Questions (FAQs)
Q: What are the most common reasons for the low bioavailability of pyridazinone derivatives? A: Based on their typical structures, the most common challenges are poor aqueous solubility due to their often crystalline and lipophilic nature, and susceptibility to first-pass metabolism, particularly oxidation via cytochrome P450 enzymes.[2]
Q: Which formulation strategy is generally the most effective for this class of compounds? A: There is no one-size-fits-all answer, as the optimal strategy depends on the specific physicochemical properties of the molecule.[22] However, for BCS Class II pyridazinones (low solubility, high permeability), amorphous solid dispersions (ASDs) and nanosuspensions are often the most powerful and widely used approaches to overcome dissolution rate-limited absorption.[8][32] For compounds with both solubility and permeability issues (BCS Class IV), lipid-based formulations like SEDDS can be beneficial as they can help with both solubilization and absorption enhancement.[9][22]
Q: How do I interpret a low bioavailability result (<10%) from an in vivo animal study? A: A low in vivo F% necessitates a systematic investigation to determine the cause.
-
Check Solubility: Was the dose administered fully soluble in the GI tract? If not, the low F% could be a simple dissolution rate limitation.
-
Review in vitro Data: Correlate the in vivo result with your in vitro solubility, permeability (Caco-2), and metabolic stability (microsomes) data.
-
Consider the Possibilities:
-
Low F% with High Permeability & High Stability: Likely a solubility/dissolution issue.
-
Low F% with Good Solubility & Low Permeability: An absorption barrier, likely efflux.
-
Low F% with Good Solubility & Permeability but Low Stability: High first-pass metabolism is the probable cause.
-
Q: What are the regulatory considerations when using nanotechnology-based formulations? A: Nanotechnology-based approaches, such as nanosuspensions or solid lipid nanoparticles, offer great potential but come with increased regulatory scrutiny.[33][34][35] Key considerations include the need for extensive characterization of nanoparticle size distribution, surface properties, and stability. Additionally, the biocompatibility and potential toxicity of any novel excipients or the nanomaterials themselves must be thoroughly evaluated.[34][35]
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer under conditions that mimic the GI tract.
Methodology:
-
Prepare a high-concentration stock solution of the pyridazinone compound in DMSO (e.g., 10 mM).
-
Dispense the stock solution into a 96-well plate containing the aqueous buffer of interest (e.g., pH 6.5 phosphate-buffered saline) to achieve a final theoretical concentration far exceeding the expected solubility (e.g., 100 µM). The final DMSO concentration should be low (≤1%).
-
Seal the plate and shake at room temperature for 1.5-2 hours to allow the compound to precipitate and the supernatant to reach equilibrium.
-
Filter the samples using a 96-well filter plate to remove precipitated material.
-
Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV) against a standard curve.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess intestinal permeability and determine if a compound is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21-23 days.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the established range for your lab.
-
A-to-B Assay:
-
Add the test compound (in transport buffer) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Take samples from both A and B compartments at the end of the incubation.
-
-
B-to-A Assay:
-
Add the test compound to the basolateral (B) side.
-
Add fresh buffer to the apical (A) side.
-
Incubate and sample as above.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the Papp values for both directions and the Efflux Ratio.
-
Controls: Include a low permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity throughout the experiment, and high/low permeability control compounds (e.g., Propranolol/Atenolol).
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Prepare Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.
-
Initiate Reaction: Pre-warm the plate to 37°C. Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (the cofactor for CYP450 enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t₁₂) and intrinsic clearance (CLint).
-
Controls: Include a high clearance compound (e.g., Verapamil) and a low clearance compound (e.g., Warfarin) to ensure the system is performing correctly.
References
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miragenews.com [miragenews.com]
- 3. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. omicsonline.org [omicsonline.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 15. longdom.org [longdom.org]
- 16. rjpdft.com [rjpdft.com]
- 17. droracle.ai [droracle.ai]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bjcardio.co.uk [bjcardio.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Prodrug strategy for enhancing drug delivery via skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 30. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 32. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 33. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. iipseries.org [iipseries.org]
- 35. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
Technical Support Center: Scaling the Synthesis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Welcome to the technical support center for the synthesis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to navigate the challenges of this synthesis, ensuring efficiency, purity, and reproducibility in your work.
Introduction
This compound (AMPO), with CAS number 13506-27-9, is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The inherent reactivity of the pyridazinone core, coupled with the amino and methyl functionalities, makes it a versatile scaffold for creating diverse molecular architectures. However, scaling up its synthesis from the lab to pilot or manufacturing scale presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the synthesis of this compound.
Q1: What is a common and reliable synthetic route for the preparation of this compound?
A common and effective method for the synthesis of this compound involves the cyclocondensation of a suitable β-keto ester or a related dicarbonyl compound with methylhydrazine, followed by the introduction of the amino group. A plausible and widely utilized precursor for the pyridazinone ring is mucochloric acid or a derivative thereof. The reaction with methylhydrazine forms the N-methylated pyridazinone ring, and a subsequent nucleophilic aromatic substitution reaction can be employed to introduce the amino group at the 5-position.
Q2: What are the critical reaction parameters to control during the cyclocondensation step with methylhydrazine?
The cyclocondensation reaction is a critical step that dictates the overall yield and purity of the pyridazinone core. Key parameters to control include:
-
Temperature: The reaction temperature needs to be carefully optimized. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions or decomposition.[1]
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the reaction.[1]
-
Stoichiometry of Reactants: Precise control over the molar ratios of the starting materials is essential to maximize the yield of the desired product and minimize the formation of byproducts.
-
pH: The acidity or basicity of the reaction medium can significantly influence the reaction rate and the stability of the product.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the reaction progress and the formation of any impurities.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the synthesis and scale-up of this compound, along with actionable solutions.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
After workup and purification, the isolated yield of this compound is significantly lower than expected.
-
TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting material.
Potential Causes and Solutions:
| Potential Cause | Explanation and Solution |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Extend the reaction time and continue to monitor by TLC or HPLC. If the reaction has stalled, consider a moderate increase in temperature.[1] |
| Purity of Starting Materials | Impurities in the starting materials, particularly the dicarbonyl compound or methylhydrazine, can interfere with the reaction.[1] Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. |
| Suboptimal Reaction Temperature | The temperature may be too low for the reaction to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. Be cautious of potential side reactions at higher temperatures.[1] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to an excess of one starting material and limit the formation of the product. Solution: Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the more volatile or less stable reactant may sometimes be beneficial. |
| Product Degradation | The product might be unstable under the reaction or workup conditions. Solution: Analyze the reaction mixture for degradation products. If degradation is suspected, consider milder reaction conditions (lower temperature, shorter reaction time) or a more gentle workup procedure. |
Problem 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product.
-
HPLC chromatogram reveals several impurity peaks.
-
Difficulty in purifying the final product.
Potential Causes and Solutions:
| Potential Cause | Explanation and Solution |
| Formation of Regioisomers | If an unsymmetrical dicarbonyl precursor is used, reaction with methylhydrazine can potentially lead to the formation of two different regioisomers. Solution: The regioselectivity can often be influenced by the reaction conditions. Experiment with different solvents, temperatures, and catalysts to favor the formation of the desired isomer.[1] |
| Over-alkylation | The use of methylhydrazine can lead to methylation at unintended positions on the pyridazinone ring, especially if the reaction conditions are not well-controlled.[1] Solution: Carefully control the stoichiometry of methylhydrazine. Using a milder base or a lower reaction temperature can sometimes minimize over-alkylation. |
| N-N Bond Cleavage | Under harsh conditions, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1] Solution: Avoid excessively high temperatures and the use of strong oxidizing or reducing agents. |
| Side reactions of the Amino Group | The newly introduced amino group can be reactive and participate in side reactions. Solution: Protect the amino group if it is interfering with subsequent reaction steps. If the side reactions occur during the amination step itself, optimize the reaction conditions (e.g., temperature, reaction time, choice of aminating agent). |
Problem 3: Difficulties in Product Purification
Symptoms:
-
The product is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
-
The isolated product has a low purity.
Potential Causes and Solutions:
| Potential Cause | Explanation and Solution |
| Presence of Closely Related Impurities | Impurities with similar polarity to the product can be challenging to separate. Solution: Optimize the recrystallization solvent system. A mixture of solvents can sometimes provide better separation. For column chromatography, try different solvent gradients and consider using a different stationary phase. |
| Tarry or Oily Product | The crude product may be an oil or a tar, making it difficult to handle and purify. Solution: Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If the product remains an oil, consider converting it to a solid derivative (e.g., a salt) for purification, and then regenerating the free base. |
| Residual Solvents | Residual solvents from the reaction or workup can prevent crystallization and affect purity. Solution: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the product is thermally stable). |
Scale-Up Strategies and Considerations
Scaling up the synthesis of this compound requires careful planning and process optimization to ensure safety, efficiency, and consistency.
1. Process Safety:
-
Hazard Analysis: Conduct a thorough hazard analysis of all reactants, intermediates, and the final product. Methylhydrazine, for instance, is a toxic and volatile substance and requires careful handling in a well-ventilated fume hood.
-
Thermal Stability: Evaluate the thermal stability of the reaction mixture and the isolated product using techniques like Differential Scanning Calorimetry (DSC) to identify any potential thermal hazards.
-
Exotherm Control: The cyclocondensation and amination reactions can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Implement efficient cooling systems and consider controlled addition of reagents to manage the exotherm.
2. Reaction Optimization for Scale-Up:
-
Solvent Selection: Choose a solvent that is not only effective for the reaction but also safe, environmentally friendly, and easy to remove on a large scale.
-
Reagent Addition: For exothermic reactions, controlled addition of one of the reactants (e.g., methylhydrazine) is crucial to maintain a safe and consistent reaction temperature.
-
Mixing: Ensure efficient mixing to maintain homogeneity and facilitate heat transfer, which is critical in larger reactors.
-
Work-up and Isolation: Develop a robust and scalable work-up and isolation procedure. Minimize the use of extractions with large volumes of organic solvents and explore crystallization as the primary purification method.
3. Impurity Profile Management:
-
Identify Critical Impurities: Identify the key impurities that are formed during the synthesis and establish acceptable limits for them in the final product.
-
Control Strategies: Develop strategies to control the formation of these impurities by optimizing reaction conditions.
-
Analytical Monitoring: Implement in-process analytical controls (e.g., HPLC) to monitor the formation of impurities and ensure the process is running as expected.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-2,3-dihydropyridazin-3-one Precursor
-
To a solution of a suitable 4-oxo-alkenoic acid derivative (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the 2-methyl-2,3-dihydropyridazin-3-one precursor.
Step 2: Amination of the Pyridazinone Precursor
-
Dissolve the pyridazinone precursor from Step 1 (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide).
-
Add an appropriate aminating agent (e.g., sodium azide followed by reduction, or a protected amine source followed by deprotection). The choice of aminating agent and reaction conditions will depend on the specific precursor.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or HPLC.
-
After completion, perform an appropriate aqueous work-up.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualization of Key Processes
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield.
References
Validation & Comparative
A Comparative Analysis of Pyridazinone Scaffolds: From a Simple Amine to Potent and Selective Bioactive Agents
Introduction: The Versatility of the Pyridazinone Core
The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its inherent chemical tractability allows for facile functionalization at multiple positions, giving rise to a vast chemical space of derivatives with a broad spectrum of biological activities.[1][2] This guide delves into a comparative analysis of pyridazinone derivatives, using the foundational structure of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one as a conceptual starting point. While specific biological data for this particular molecule is not extensively available in the public domain, its simple structure serves as an excellent scaffold to explore how substitutions on the pyridazinone ring dictate therapeutic efficacy and selectivity. We will compare and contrast two prominent classes of pyridazinone derivatives: potent and selective anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) and cardiovascular agents with significant vasorelaxant properties. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern the pharmacological profiles of this versatile heterocyclic family.[3][4]
The Foundational Scaffold: this compound
The chemical structure of this compound features a basic amino group at the C5 position and a methyl group on one of the nitrogen atoms. This simple substitution pattern offers multiple avenues for further chemical modification, making it an intriguing, albeit underexplored, starting point for drug discovery programs.
| Compound Name | Chemical Structure | Key Features |
| This compound | Amino group at C5, Methyl group at N2, Dihydropyridazinone core. |
The subsequent sections will explore how more complex substitutions at various positions on the pyridazinone ring lead to highly specific and potent biological activities.
I. Pyridazinones as Anti-inflammatory Agents: The Quest for COX-2 Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, their therapeutic utility is often limited by gastrointestinal side effects, primarily due to the non-selective inhibition of both cyclooxygenase-1 (COX-1), which is involved in gastric cytoprotection, and COX-2, which is upregulated at sites of inflammation.[5][6] The development of selective COX-2 inhibitors has therefore been a major goal in medicinal chemistry. The pyridazinone scaffold has emerged as a promising framework for achieving this selectivity.[3][7]
Comparative Analysis of COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives compared to the well-known NSAID, Celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Compound 5a (a novel pyridazinone derivative) | 12.88 | 0.77 | 16.70 | [7] |
| Compound 6b (a novel pyridazine scaffold) | 1.14 | 0.18 | 6.33 | [3] |
| Celecoxib (Reference Drug) | 12.96 | 0.35 | 37.03 | [7] |
| Indomethacin (Non-selective NSAID) | 0.21 | 0.42 | 0.50 | [7] |
Analysis: The data clearly demonstrates that strategic substitutions on the pyridazinone ring can lead to potent and selective COX-2 inhibitors. For instance, compound 5a shows a 16.7-fold selectivity for COX-2 over COX-1, a significant improvement compared to the non-selective NSAID indomethacin.[7] Compound 6b exhibits even greater potency against COX-2 with an IC50 of 0.18 µM.[3] These findings underscore the potential of the pyridazinone scaffold in designing safer anti-inflammatory agents with reduced gastrointestinal toxicity.[7]
Mechanism of Action: COX-2 Inhibition
The primary mechanism by which these pyridazinone derivatives exert their anti-inflammatory effect is through the inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) Signaling Pathway and the site of action for selective pyridazinone inhibitors.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[5][8]
Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
A colorimetric or fluorometric probe for prostaglandin detection
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, hematin, and the detection probe.
-
Add the purified COX-1 or COX-2 enzyme to the wells.
-
Add various concentrations of the test compound (or DMSO as a vehicle control) to the wells and pre-incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
II. Pyridazinones in Cardiovascular Drug Discovery: Vasorelaxant Properties
The pyridazinone scaffold is also a key pharmacophore in the development of cardiovascular agents, particularly those with vasorelaxant properties.[2][9] These compounds hold promise for the treatment of hypertension and other cardiovascular diseases.[1][4] The mechanism of action for these derivatives often involves modulation of intracellular signaling pathways that lead to the relaxation of vascular smooth muscle.
Comparative Analysis of Vasorelaxant Activity
The following table presents the in vitro vasorelaxant activity of several pyridazinone derivatives, expressed as the half-maximal effective concentration (EC50) required to induce relaxation in pre-contracted rat aortic rings.
| Compound | EC50 (µM) | Maximal Relaxation (%) | Reference |
| Compound 5e (a novel pyridazinone derivative) | 0.0025 | Not specified | [1] |
| Compound 4h (a novel pyridazinone derivative) | 0.0117 | Not specified | [1] |
| Compound 9 (a 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative) | 0.051 | Not specified | [2] |
| Hydralazine (Reference Drug) | 18.210 | Not specified | [1][2] |
| Nitroglycerin (Reference Drug) | 0.1824 | Not specified | [1] |
Analysis: The data highlights the remarkable potency of certain pyridazinone derivatives as vasorelaxants. Compounds 5e and 4h exhibit EC50 values in the nanomolar range, demonstrating significantly greater potency than the established vasodilators hydralazine and even nitroglycerin.[1] This suggests that the pyridazinone scaffold can be fine-tuned to produce highly effective cardiovascular agents. The structure-activity relationship studies in these series often point to the critical role of substituents at the N2 and C6 positions of the pyridazinone ring in determining vasorelaxant activity.[1][2]
Mechanism of Action: Endothelial Nitric Oxide Synthase (eNOS) Modulation
One of the proposed mechanisms for the vasorelaxant effect of certain pyridazinone derivatives is the upregulation of endothelial nitric oxide synthase (eNOS) expression and subsequent increase in nitric oxide (NO) production. NO is a potent vasodilator that plays a crucial role in regulating blood pressure and vascular tone.
Caption: Proposed mechanism of vasorelaxation via eNOS upregulation by certain pyridazinone derivatives.
Experimental Protocol: In Vitro Vasorelaxation Assay (Aortic Ring Assay)
This protocol describes a standard method for assessing the vasorelaxant activity of test compounds on isolated arterial segments.[1][9]
Objective: To determine the concentration-dependent vasorelaxant effect of a compound on pre-contracted isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine or Potassium Chloride (for pre-contraction)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Test compounds dissolved in a suitable solvent
Procedure:
-
Humanely euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a sustained contraction of the aortic rings with a submaximal concentration of phenylephrine or KCl.
-
Once a stable contraction plateau is reached, add the test compound in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension after each addition of the compound.
-
Calculate the percentage of relaxation for each concentration relative to the pre-contracted tension.
-
Determine the EC50 value from the concentration-response curve.
Caption: Workflow for the In Vitro Vasorelaxation Assay.
Conclusion: The Bright Future of Pyridazinone-Based Therapeutics
This comparative analysis, while originating from the simple scaffold of this compound, has illuminated the vast therapeutic potential harbored within the broader pyridazinone class. The strategic placement of various substituents on the pyridazinone ring can exquisitely tune the biological activity, leading to compounds with high potency and selectivity for diverse molecular targets. We have seen how pyridazinone derivatives can be engineered to be potent and selective COX-2 inhibitors with promising anti-inflammatory profiles and minimal gastrointestinal side effects.[3][7] Concurrently, other structural modifications on the same core can yield highly effective vasorelaxants with potential applications in treating cardiovascular diseases.[1][2]
The stark contrast in the pharmacological profiles of these different classes of pyridazinones underscores the power of medicinal chemistry in leveraging a single privileged scaffold to address a multitude of therapeutic needs. For researchers and drug development professionals, the pyridazinone nucleus continues to be a fertile ground for the discovery of novel and improved therapeutics. The insights gained from the structure-activity relationships of the compounds discussed herein will undoubtedly pave the way for the next generation of pyridazinone-based drugs.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 5-Amino-2-methyl-2,3-dihydropyridazin-3-one, against a panel of biologically relevant targets. The experimental methodologies and data interpretation strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust understanding of the compound's cross-reactivity profile, a critical step in early-stage drug discovery.
Introduction: The Imperative of Selectivity in Drug Development
This compound belongs to the pyridazinone class of heterocyclic compounds. This structural scaffold is present in numerous biologically active molecules, with derivatives reported to exhibit a range of activities, including vasodilation, and inhibition of phosphodiesterases (PDEs) and cyclooxygenases (COX).[1][2] Given the diverse pharmacology of the pyridazinone core, a thorough assessment of a novel analogue's selectivity is paramount to anticipate potential off-target effects and to build a comprehensive safety and efficacy profile.
This guide will operate under the working hypothesis that this compound is a putative phosphodiesterase inhibitor, based on the known activities of structurally related compounds.[1] Consequently, the proposed cross-reactivity panel will focus on key enzyme families and receptors where off-target activity could be plausibly anticipated.
Designing the Cross-Reactivity Panel: A Rationale-Driven Approach
The selection of targets for a cross-reactivity panel should be guided by structural similarity to the putative primary target and known activities of the broader chemical class. For this compound, a judiciously selected panel would include:
-
Phosphodiesterase (PDE) Isoforms: A comprehensive panel of PDE isoforms (PDE1-11) is essential to determine the compound's selectivity within this enzyme family.[1][3][4] Off-target PDE inhibition can lead to a variety of physiological effects.[5][6]
-
Cyclooxygenase (COX) Isoforms: Given that some pyridazinone derivatives exhibit COX inhibitory activity, screening against COX-1 and COX-2 is a necessary precaution to rule out unforeseen anti-inflammatory or gastrointestinal side effects.[7][8][9]
-
Kinase Panel: Broad kinase screening is crucial to identify any off-target interactions that could lead to unexpected toxicities or therapeutic effects.[10][11] A general panel covering major branches of the human kinome is recommended.
-
G-Protein Coupled Receptors (GPCRs): As some pyridazinone derivatives have been shown to interact with GPCRs, a screening panel of common GPCRs, particularly adrenoceptors, is warranted to identify any potential for off-target signaling modulation.[12]
Experimental Methodologies for Cross-Reactivity Profiling
The following section details the step-by-step protocols for the key in vitro assays used to determine the cross-reactivity profile of this compound.
Phosphodiesterase (PDE) Enzyme Inhibition Assay
This assay quantifies the ability of the test compound to inhibit the enzymatic activity of various PDE isoforms. A common method is the fluorescence polarization (FP) assay.[13]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and a phosphodiesterase inhibitor).
-
Reconstitute recombinant human PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.) to the desired concentration in assay buffer.
-
Prepare a fluorescently labeled substrate (e.g., fluorescein-cAMP or fluorescein-cGMP).
-
Prepare a binding partner (e.g., an antibody that specifically binds the fluorescent substrate).
-
Serially dilute this compound in DMSO and then in assay buffer to achieve a range of test concentrations.
-
-
Assay Procedure:
-
In a 384-well microplate, add the test compound at various concentrations.
-
Add the specific PDE enzyme to each well.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubate at room temperature for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the binding partner.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-enzyme control (0% inhibition) and a no-compound control (100% activity).
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression.[14]
-
Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay measures the inhibition of prostaglandin H synthase (PGHS), also known as cyclooxygenase. A colorimetric assay is a common and robust method.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing EDTA and a heme cofactor).
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Serially dilute this compound.
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, colorimetric substrate, and the enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
The rate of change in absorbance is proportional to the COX activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[8][9] A higher SI indicates greater selectivity for COX-2.
-
Kinase Inhibition Assay
A widely used method for kinase profiling is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[15]
Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer.
-
Prepare a panel of purified kinases.
-
Prepare the corresponding kinase substrates.
-
Prepare ATP solution.
-
Serially dilute this compound.
-
-
Assay Procedure:
-
In a white, opaque 384-well plate, add the test compound.
-
Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each kinase at a given compound concentration.
-
For hits, determine IC₅₀ values through dose-response studies.
-
GPCR Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, indicating binding affinity.[16][17][18]
Protocol:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Prepare binding buffer (e.g., Tris-HCl with MgCl₂).
-
Prepare a solution of a high-affinity radioligand specific for the target GPCR (e.g., [³H]-prazosin for α1-adrenoceptors).
-
Serially dilute this compound.
-
-
Assay Procedure:
-
In a 96-well filter plate, combine the cell membranes, radioligand, and the test compound at various concentrations.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[18]
-
Data Presentation and Interpretation
Quantitative data from the cross-reactivity profiling should be summarized in clear and concise tables for easy comparison.
Table 1: Phosphodiesterase Isoform Selectivity of this compound
| PDE Isoform | IC₅₀ (µM) |
| PDE1A | >100 |
| PDE2A | 85.3 |
| PDE3A | 2.1 |
| PDE4D | 55.7 |
| PDE5A | 0.5 |
| PDE6C | 15.2 |
| PDE7B | >100 |
| PDE8A | >100 |
| PDE9A | >100 |
| PDE10A | 78.4 |
| PDE11A | 25.6 |
Table 2: COX Isoform Selectivity of this compound
| Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | >200 | >50 |
| COX-2 | 4.0 |
Table 3: Kinase Inhibition Profile of this compound (at 10 µM)
| Kinase | % Inhibition |
| ABL1 | 8% |
| AKT1 | 12% |
| CDK2 | 5% |
| EGFR | 3% |
| PKA | 15% |
| ROCK1 | 45% |
| ... (additional kinases) | ... |
Table 4: GPCR Binding Affinity of this compound
| Receptor | Ki (µM) |
| α1A-adrenoceptor | >50 |
| α2A-adrenoceptor | >50 |
| β1-adrenoceptor | >50 |
| D₂ Dopamine Receptor | >50 |
| 5-HT₂ₐ Serotonin Receptor | >50 |
Visualization of Workflows and Pathways
Visual diagrams are invaluable for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for cross-reactivity profiling.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. multispaninc.com [multispaninc.com]
- 18. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-2-methyl-2,3-dihydropyridazin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Analogs of this core structure have shown significant promise as therapeutic agents, particularly in the realms of cardiovascular diseases and inflammation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance based on experimental data. Our focus will be on elucidating how subtle molecular modifications influence biological outcomes, thereby guiding the rational design of more potent and selective drug candidates.
The Versatile Pyridazinone Core: A Hub of Biological Activity
The pyridazinone nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[1][2] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including cardiotonic, vasodilator, anti-inflammatory, and anticancer effects.[3][4] The this compound scaffold, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridazinone ring. The following sections dissect the SAR at key positions, drawing on data from various studies.
Substitutions at the N2-Position
The N2-position of the pyridazinone ring is a critical determinant of activity and selectivity. While our core structure specifies a methyl group, variations at this position have been explored in related pyridazinone series. For instance, in a series of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones, the introduction of a phenyl group at the N2-position led to significant inodilatory properties, with 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one (7) exhibiting potent vasorelaxant activity in the nanomolar range (IC50 = 0.08 ± 0.01 μmol L-1)[5]. This highlights the potential for exploring larger aromatic or heteroaromatic substituents at the N2-position of the 5-amino scaffold to enhance desired activities.
Modifications at the C5-Amino Group
The amino group at the C5-position is a key feature of the scaffold under investigation. While direct SAR studies on substitutions of this specific amino group are limited in the readily available literature, the presence of an amino or a substituted amino group at various positions on the pyridazinone ring has been shown to be crucial for activity in related series. For example, in a series of pyrazolopyridine-pyridazinone PDE inhibitors, the lactam functionality of the pyridazinone ring was found to be a critical determinant for PDE3-inhibitory activity, with an unsubstituted nitrogen being preferable. This suggests that the electronic properties of the C5-amino group and its potential for hydrogen bonding are likely pivotal for target engagement.
The Influence of Substituents at the C6-Position
The C6-position of the pyridazinone ring is a common site for modification and significantly impacts the pharmacological profile. Aromatic and heteroaromatic substituents are frequently introduced at this position to modulate potency and selectivity. In a study of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones, various acylamino groups on the C6-phenyl ring were investigated for their inodilating effects.[5] The nature of the acylamino substituent was found to be a key factor influencing both cardiotonic and vasorelaxant activities.
Comparative Biological Data
To illustrate the impact of structural modifications, the following table summarizes the biological activities of representative pyridazinone analogs. It is important to note that these compounds are from related but distinct series, and direct comparison should be made with caution. The data serves to highlight the general SAR trends discussed.
| Compound ID | Core Structure | N2-Substituent | C6-Substituent | Biological Activity | IC50/EC50 | Reference |
| 7 | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Phenyl | 4-Methanesulfonamidophenyl | Vasorelaxant | 0.08 ± 0.01 µM | [5] |
| 4ba | 4-(indol-3-yl)-6-methylpyridazin-3(2H)-one | Unsubstituted | - | PDE4B Inhibition | 251 ± 18 nM | [1] |
This table is illustrative and compiles data from different pyridazinone series to demonstrate SAR principles.
Experimental Protocols
General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Analogs
A common synthetic route to 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives involves the Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride, followed by cyclization with a hydrazine derivative.[5]
Step 1: Friedel-Crafts Acylation
-
To a solution of the substituted aniline in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride.
-
Add succinic anhydride portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until completion.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and recrystallize to obtain the intermediate keto acid.
Step 2: Cyclization
-
Reflux a mixture of the keto acid and the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent (e.g., ethanol) for several hours.
-
Cool the reaction mixture and filter the precipitated product.
-
Recrystallize the crude product from a suitable solvent to yield the final pyridazinone analog.
In Vitro Vasorelaxant Activity Assay
The vasorelaxant activity of the synthesized compounds can be evaluated on isolated rat thoracic aortic rings.[5]
-
Male Wistar rats are euthanized, and the descending thoracic aorta is excised and placed in Krebs-Henseleit solution.
-
The aorta is cut into rings (3-4 mm in width) and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and aerated with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The aortic rings are then contracted with phenylephrine (10⁻⁶ mol L⁻¹).
-
Once the contraction reaches a plateau, cumulative concentrations of the test compounds are added to the organ bath.
-
The relaxation response is measured as a percentage of the phenylephrine-induced contraction.
-
IC50 values (the concentration of the compound that produces 50% relaxation) are calculated from the concentration-response curves.
Visualizing SAR: Key Structural Insights
The following diagram illustrates the key positions on the pyridazinone core that are critical for modulating biological activity.
Caption: Key modification sites on the pyridazinone scaffold.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic modifications at the N2, C5, and C6 positions to optimize biological activity. Future research should focus on synthesizing and evaluating a focused library of this compound analogs with diverse substitutions to build a more comprehensive SAR profile for this specific scaffold. In particular, exploring a variety of substituents on the C5-amino group and introducing a range of aryl and heteroaryl moieties at the C6-position are promising avenues for discovering compounds with enhanced potency and selectivity for various therapeutic targets. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of new drug candidates from this versatile chemical class.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: Evaluating the Preclinical Efficacy of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one (AMP-300), a Novel PARP Inhibitor, Against Standard-of-Care Olaparib
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the preclinical evaluation of the novel investigational compound 5-Amino-2-methyl-2,3-dihydropyridazin-3-one, hereafter referred to as AMP-300. Given its structural motifs, AMP-300 is hypothesized to function as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair.
The primary objective is to benchmark AMP-300's performance against Olaparib, a well-established, FDA-approved PARP inhibitor that serves as the standard-of-care for various cancers characterized by deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. This guide will detail the necessary in vitro and preclinical in vivo assays, explain the scientific rationale behind experimental choices, and present a template for data interpretation.
Part 1: Foundational In Vitro Benchmarking
The initial phase of evaluation focuses on quantifying the direct biochemical potency and cell-based efficacy of AMP-300 compared to Olaparib. These assays are fundamental to establishing a rationale for further in vivo studies.
Biochemical Potency: PARP1/2 Enzymatic Inhibition Assay
The first step is to determine if AMP-300 directly inhibits the enzymatic activity of PARP1 and PARP2, the primary targets of this drug class. A homogenous, cell-free assay is the industry standard for this purpose, providing a clean measure of inhibitory concentration (IC50) without the complexities of cellular uptake or metabolism.
We employ a chemiluminescent assay that measures the incorporation of NAD+, the substrate for PARP, into biotinylated histone proteins. Inhibition of PARP activity results in a reduced signal, allowing for precise calculation of the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%. Comparing the IC50 of AMP-300 to that of Olaparib provides a direct measure of relative biochemical potency.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2), recombinant human PARP1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), and a 10 mM stock of NAD+.
-
Compound Dilution : Create a 10-point serial dilution series for both AMP-300 and Olaparib, typically starting from 100 µM down to the pM range. Include a DMSO-only control (vehicle).
-
Assay Plate Setup : To a 384-well white assay plate, add 5 µL of the diluted compounds or vehicle control.
-
Enzyme/DNA Addition : Add 10 µL of a pre-mixed solution containing the PARP1 enzyme and activated DNA to each well. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation : Add 10 µL of the NAD+ substrate to initiate the PARPylation reaction. Incubate for 60 minutes at room temperature.
-
Detection : Add 20 µL of a detection reagent mix containing streptavidin-HRP and a chemiluminescent substrate (e.g., Luminol-based). Incubate for 15 minutes.
-
Data Acquisition : Read the plate on a luminometer.
-
Data Analysis : Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Fit the dose-response curve using a four-parameter logistic regression to determine the IC50 value.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| AMP-300 | 0.85 | 0.65 |
| Olaparib | 1.5 | 1.2 |
This hypothetical data suggests AMP-300 has superior biochemical potency against both PARP1 and PARP2 compared to Olaparib.
Cell-Based Efficacy: Synthetic Lethality in BRCA-Mutant Cancer Cells
PARP inhibitors are most effective in tumors with pre-existing defects in homologous recombination (HR) DNA repair, a concept known as synthetic lethality. Therefore, the next critical step is to assess AMP-300's ability to selectively kill cancer cells with such defects (e.g., BRCA1 mutation) while sparing cells with functional HR.
We will test the compounds on a matched pair of cell lines: CAPAN-1, a human pancreatic adenocarcinoma cell line with a BRCA1 mutation, and BxPC-3, a pancreatic cancer line that is BRCA-proficient (wild-type). A potent PARP inhibitor should show significantly greater cytotoxicity in the CAPAN-1 cells. We will measure cell viability to determine the EC50 value (the concentration required to reduce cell viability by 50%).
-
Cell Seeding : Seed CAPAN-1 and BxPC-3 cells into 96-well clear-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a 10-point serial dilution of AMP-300 or Olaparib for 72 hours. Include a vehicle control.
-
Viability Assessment : After the incubation period, use a commercial ATP-based viability assay (e.g., CellTiter-Glo®). This assay lyses the cells and measures the amount of ATP present, which is directly proportional to the number of viable cells.
-
Data Acquisition : Read the resulting luminescence on a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated cells and plot the dose-response curve to calculate the EC50 for each compound in each cell line.
| Compound | Cell Line | BRCA Status | EC50 (nM) |
| AMP-300 | CAPAN-1 | BRCA1-mutant | 9.5 |
| BxPC-3 | BRCA-proficient | >10,000 | |
| Olaparib | CAPAN-1 | BRCA1-mutant | 25.0 |
| BxPC-3 | BRCA-proficient | >10,000 |
This hypothetical data demonstrates that AMP-300 is not only more potent than Olaparib in a relevant cancer cell line but also maintains the critical selectivity profile based on synthetic lethality.
Part 2: Preclinical In Vivo Evaluation
Positive in vitro results provide the justification for advancing to more complex and resource-intensive in vivo models. The gold standard for evaluating anti-cancer agents is the tumor xenograft mouse model.
Tumor Growth Inhibition in a BRCA-Mutant Xenograft Model
This study aims to determine if the superior in vitro potency of AMP-300 translates to enhanced anti-tumor activity in a living organism.
Immunocompromised mice (e.g., NOD-SCID) are implanted with a BRCA-mutant cancer cell line (e.g., CAPAN-1). Once tumors are established, the mice are treated with AMP-300, Olaparib, or a vehicle control. Tumor volume is measured over time to assess the extent of tumor growth inhibition (TGI). This head-to-head comparison provides critical data on in vivo efficacy.
Independent Validation of Published Findings on 5-Amino-2-methyl-2,3-dihydropyridazin-3-one: A Comparative Guide
This guide provides a framework for the independent validation of the synthesis, characterization, and potential biological activity of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. In the absence of extensive peer-reviewed literature on this specific molecule, we will leverage data from commercial sources and established methodologies for analogous pyridazinone derivatives to construct a comprehensive validation plan. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound for their research needs.
Introduction: The Pyridazinone Scaffold in Medicinal Chemistry
The pyridazinone ring system is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of this six-membered heterocycle, which contains two adjacent nitrogen atoms, have been investigated for their potential as anti-inflammatory, analgesic, cardiovascular, and anticancer agents.[3][4] The versatility of the pyridazinone core allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties.[3] The dihydropyridazinone variant, in particular, has shown significant promise in the development of novel therapeutics. This guide focuses on the independent validation of a specific derivative, this compound.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 13506-27-9 | [5] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Reported Purity (HPLC) | 99.29% | [1] |
| ¹H NMR Spectrum | Consistent with structure (data not provided) | [1] |
Proposed Synthesis and Validation Workflow
Based on established synthetic routes for dihydropyridazinone derivatives, a plausible synthesis of this compound can be proposed. A common method involves the condensation of a γ-keto acid or a related precursor with a hydrazine derivative.[4]
References
- 1. file.leyan.com [file.leyan.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Pyridazinones: A Guide for Researchers
Pyridazinones are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities.[1][2] Their derivatives have garnered substantial interest in medicinal chemistry due to a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][3][4][5] The versatility of the pyridazinone scaffold has made it a "magic moiety" in drug discovery, spurring the development of diverse and efficient synthetic strategies.[2][4]
This guide provides a head-to-head comparison of the most prominent synthetic routes to pyridazinones, offering insights into the mechanistic underpinnings, practical experimental considerations, and relative performance of each method. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific target molecules.
Choosing Your Synthetic Path: A Strategic Overview
The selection of a synthetic route to a pyridazinone derivative is a multi-factorial decision. Key considerations include the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a pyridazinone synthetic route.
Route 1: The Workhorse - Condensation of Hydrazines with 1,4-Dicarbonyl Synthons
The most traditional and widely employed method for synthesizing pyridazinone rings is the cyclocondensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its synthetic equivalent, most commonly a γ-keto acid or ester.[6][7][8] This approach is valued for its reliability, operational simplicity, and the commercial availability of a wide range of starting materials.
Mechanism: A Two-Step Cascade
The reaction proceeds via a well-established mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the γ-keto acid, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carboxylic acid (or ester) carbonyl, leading to a cyclic intermediate that subsequently dehydrates to yield the stable 4,5-dihydropyridazin-3(2H)-one.[6] Aromatization to the pyridazin-3(2H)-one can be achieved in a subsequent oxidation step if desired.
Caption: Mechanism of pyridazinone synthesis from a γ-keto acid and hydrazine.
Representative Protocol 1.1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a common pyridazinone scaffold from 3-benzoylpropionic acid and hydrazine hydrate.
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial Acetic Acid
-
Bromine
Procedure:
-
Cyclization: A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.[9]
-
Isolation of Dihydro-derivative: The reaction mixture is cooled, and the precipitated solid (6-phenyl-4,5-dihydropyridazin-3(2H)-one) is collected by filtration, washed with water, and dried.[9]
-
Dehydrogenation (Optional): The dried solid is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added slowly at 353.2 K (80 °C). The mixture is stirred for 15 minutes.[9]
-
Final Product Isolation: The resulting solid (6-phenyl-pyridazin-3(2H)-one) is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.[9]
Performance & Scope
This method is highly effective for a wide range of aryl and alkyl γ-keto acids. The reaction is generally high-yielding and scalable. Functional group tolerance is moderate; highly sensitive groups may not be compatible with the reflux conditions or the optional bromination step.
| Starting Materials | Product | Yield | Reference |
| 3-Benzoylpropionic acid, Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | High (not specified) | [9] |
| Ethyl levulinate, Hydrazine hydrate | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Good (not specified) | [8] |
| γ-Keto acids, Various hydrazines | 6-Substituted 4,5-dihydropyridazin-3(2H)-ones | Generally high | [6][8] |
Advantages:
-
Readily available and inexpensive starting materials.
-
Simple, robust, and well-established procedures.
-
Generally high yields for a variety of substrates.
Disadvantages:
-
Requires a subsequent oxidation step to form the aromatic pyridazinone.
-
Limited functional group tolerance in some cases.
-
Substitution patterns are dictated by the available γ-keto acids.
Route 2: Elegance in Cycloaddition - The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
For the synthesis of more complex or highly substituted pyridazines and pyridazinones, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful and elegant tool.[10][11] This cycloaddition occurs between an electron-deficient diene (like a 1,2,4,5-tetrazine or a 1,2,3-triazine) and an electron-rich dienophile (such as an enamine, ynamine, or silyl enol ether).[10][12][13]
Mechanism: A Concerted [4+2] Cycloaddition
The IEDDA reaction is a concerted pericyclic reaction where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient azadiene.[12] This initial [4+2] cycloaddition forms an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction, typically extruding a stable molecule like dinitrogen (N₂), to yield the final pyridazine ring.[11]
Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder reaction for pyridazine synthesis.
Representative Protocol 2.1: Synthesis of 6-Aryl-pyridazin-3-amines from 1,2,3-Triazines
This protocol demonstrates a metal-free synthesis of functionalized pyridazines under neutral conditions.[10]
Materials:
-
Substituted 1,2,3-triazine
-
1-Propynylamine derivative
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: A solution of the 1,2,3-triazine (1.0 equiv) and the 1-propynylamine (1.2 equiv) in the chosen anhydrous solvent is prepared in a sealed reaction vessel.
-
Heating: The mixture is heated to the optimal temperature (typically determined through optimization studies, e.g., 80-120 °C) for a period of 12-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup and Purification: The solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-aryl-pyridazin-3-amine product.
Performance & Scope
The IEDDA reaction offers excellent regioselectivity and functional group compatibility.[10] It is particularly useful for synthesizing pyridazines that are difficult to access through classical condensation methods. The reaction conditions are often neutral and metal-free, which is a significant advantage.[10]
| Diene | Dienophile | Product Type | Yield | Reference |
| 1,2,4,5-Tetrazines | Various Alkenes/Alkynes | Dihydropyridazines/Pyridazines | Varies | [11][14] |
| 1,2,3-Triazines | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | High | [10] |
| Pyrido[2,3-d]pyridazine | Enamines | g-Fused Quinolines | Good | [15] |
Advantages:
-
Excellent control over regioselectivity.
-
High functional group tolerance.
-
Access to complex and fused pyridazine systems.[15]
-
Often proceeds under mild, neutral, and metal-free conditions.[10]
Disadvantages:
-
The synthesis of the required azadiene starting materials can be complex.
-
The scope can be limited by the availability of suitable electron-rich dienophiles.
Route 3: Modern and Catalytic Approaches
Recent advances in organic synthesis have introduced novel catalytic methods for constructing the pyridazinone core. These methods often feature high atom economy, mild reaction conditions, and unique pathways for functionalization.
Notable Catalytic Methods
-
Copper-Catalyzed Cyclizations: Copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been developed to efficiently synthesize 1,6-dihydropyridazines. These can be readily converted to the corresponding pyridazines.[13]
-
Multicomponent Reactions: One-pot multicomponent reactions, sometimes promoted by ultrasound or catalysts like HY-zeolite, can combine simple starting materials (e.g., arenes, anhydrides, hydrazines) to form pyridazinones in a single, efficient step.[3][16]
-
Palladium and Rhodium Catalysis: Transition metals like palladium and rhodium have been used for cross-coupling reactions to functionalize pre-existing pyridazinone rings and for catalytic cyclization reactions.[16][17]
Performance & Scope
The performance of these methods is highly specific to the chosen catalyst and substrate. They often provide access to pyridazinone derivatives with substitution patterns that are not achievable through classical routes. For example, a Lewis acid-mediated IEDDA reaction can provide functionalized pyridazines with high regiocontrol.[13]
Advantages:
-
Often proceeds under very mild conditions.
-
High efficiency and step-economy in multicomponent reactions.
-
Provides access to novel chemical space and unique substitution patterns.
Disadvantages:
-
Catalyst cost and sensitivity can be a concern.
-
Substrate scope may be narrower compared to classical methods.
-
Reaction optimization can be more complex.
Head-to-Head Comparison Summary
| Feature | Route 1: Hydrazine Condensation | Route 2: IEDDA Cycloaddition | Route 3: Modern Catalytic Methods |
| Generality & Reliability | Very High | High | Substrate/Catalyst Dependent |
| Starting Material Access | Excellent (γ-keto acids are common) | Moderate (Azadienes can be complex) | Moderate to Poor |
| Step Economy | Good | Good to Excellent | Excellent (especially MCRs) |
| Regioselectivity | Defined by starting material | Excellent | High, catalyst-controlled |
| Functional Group Tolerance | Moderate | High | Generally High, but catalyst-dependent |
| Reaction Conditions | Often requires heating/reflux | Mild to moderate heating | Often very mild, room temperature |
| Scalability | High | Moderate | Often challenging to scale up |
| Best For | Simple, bulk synthesis of core scaffolds | Complex, highly substituted, or fused rings | Novel derivatives, high-throughput screening |
Conclusion
The synthesis of pyridazinones is a mature field with a rich diversity of reliable methods. The classical hydrazine condensation route remains the go-to strategy for preparing simple, foundational pyridazinone structures due to its simplicity and the low cost of starting materials. For targets requiring intricate substitution patterns, fused rings, or high regiochemical control, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction offers unparalleled elegance and efficiency. Finally, emerging catalytic and multicomponent strategies are continuously expanding the synthetic toolbox, enabling access to novel chemical space under mild and efficient conditions. The optimal choice of synthesis depends on a careful analysis of the target structure, available resources, and the desired scale of the reaction, as outlined in this guide.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 11. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridazine synthesis [organic-chemistry.org]
- 14. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Navigating the Kinome: A Comparative Guide to the Selectivity of Novel Pyridazinone-Based Kinase Inhibitors
Introduction: The Prolific Pyridazinone Scaffold in Kinase Inhibition
The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of bioactive compounds with diverse therapeutic applications. Its inherent structural features and synthetic tractability have made it a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibition. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are frequently implicated in the pathogenesis of diseases such as cancer and inflammatory disorders. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.
This guide provides a comprehensive evaluation of the selectivity of a prominent pyridazinone-based kinase inhibitor, Bemcentinib (BGB324) , a first-in-class, selective inhibitor of the AXL receptor tyrosine kinase. We will delve into the experimental data that substantiates its selectivity profile, compare its performance with other AXL inhibitors, and provide detailed protocols for key assays used in selectivity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the practical methodologies for its evaluation.
The Significance of Selectivity in AXL Inhibition
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors. Overexpression and activation of AXL are associated with poor prognosis in numerous cancers, where it promotes tumor growth, metastasis, and the development of resistance to conventional therapies. Consequently, AXL has emerged as a compelling target for anticancer drug development.
However, the high degree of homology within the TAM family presents a significant challenge for developing selective AXL inhibitors. Off-target inhibition of Tyro3 and Mer can lead to unintended biological consequences and potential toxicities. Therefore, a thorough evaluation of an inhibitor's selectivity across the TAM family and the broader kinome is paramount.
Comparative Selectivity Profile of Bemcentinib
Bemcentinib has been characterized as a potent and selective inhibitor of AXL. Its selectivity has been rigorously evaluated against other TAM family members and a wide array of other kinases.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of Bemcentinib against AXL, Mer, and Tyro3, as well as a selection of other kinases to illustrate its selectivity profile. Data is presented as IC50 values, the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Kinase Target | Bemcentinib (BGB324) IC50 (nM) | Alternative AXL Inhibitor 1 (e.g., R428) IC50 (nM) | Alternative AXL Inhibitor 2 (e.g., Gilteritinib) IC50 (nM) |
| AXL | 14 | 14 | 0.7 |
| Mer | >500 | 135 | 4.9 |
| Tyro3 | >1000 | 156 | 11 |
| VEGFR2 | >1000 | 48 | 2.3 |
| FLT3 | >1000 | 20 | 0.7 |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions. The alternative inhibitors are chosen for illustrative comparison.
As the data indicates, Bemcentinib demonstrates high potency against AXL with an IC50 of 14 nM.[1] Crucially, it exhibits significantly weaker activity against Mer and Tyro3, showcasing its selectivity within the TAM family.[1] This high degree of selectivity is a key differentiating feature of Bemcentinib and is critical for minimizing off-target effects. In contrast, other multi-kinase inhibitors that target AXL, such as Gilteritinib, also potently inhibit other kinases like FLT3, which may be beneficial in certain contexts but represents a broader activity profile.
Experimental Methodologies for Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and well-validated experimental assays. Below are detailed protocols for two fundamental assays used in the characterization of inhibitors like Bemcentinib.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by the kinase to a specific substrate. A decrease in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute purified, active kinase (e.g., recombinant human AXL) in kinase buffer to the desired concentration.
-
Prepare a substrate solution (e.g., a specific peptide substrate for AXL) in kinase buffer.
-
Prepare a solution of [γ-³²P]ATP in kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., Bemcentinib) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the substrate/[γ-³²P]ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Data Analysis:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor can engage and inhibit its target within a cellular context.
Principle: This method measures the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A reduction in phosphorylation indicates target engagement and inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase (e.g., a cancer cell line with high AXL expression).
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-2 hours).
-
If the kinase is not constitutively active, stimulate the cells with a relevant ligand (e.g., Gas6 for AXL) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AXL).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation relative to the stimulated, vehicle-treated control.
-
Visualizing the AXL Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated.
Caption: A simplified diagram of the AXL signaling pathway and the inhibitory action of Bemcentinib.
Caption: A flowchart illustrating the key steps in an in vitro radiometric kinase inhibition assay.
Conclusion: The Path to Selective Kinase Inhibition
The development of selective kinase inhibitors is a nuanced endeavor that requires a deep understanding of the target's biology and a rigorous application of biochemical and cellular assays. The pyridazinone scaffold, as exemplified by the AXL inhibitor Bemcentinib, continues to be a valuable starting point for the design of potent and selective therapeutics. The data and protocols presented in this guide underscore the importance of comprehensive selectivity profiling in the preclinical evaluation of kinase inhibitors. By employing these methodologies, researchers can gain crucial insights into a compound's mechanism of action and its potential for clinical success, ultimately contributing to the development of safer and more effective targeted therapies.
References
A Guide to Ensuring Reproducibility of Biological Data: A Comparative Analysis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one and Established PARP Inhibitors
In the landscape of drug discovery and development, the reproducibility of biological data is the cornerstone of scientific integrity and translational success. This guide provides a comprehensive framework for assessing the biological activity of a novel pyridazinone derivative, 5-Amino-2-methyl-2,3-dihydropyridazin-3-one, in the context of well-characterized alternatives. Pyridazinone scaffolds are prevalent in compounds targeting a range of biological processes, including cancer.[1][2] For the purpose of this illustrative guide, we will focus on the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair and a validated target in oncology.[3]
We will compare the hypothetical biological data of our compound of interest, which we will refer to as Compound X , with two widely-used and FDA-approved PARP inhibitors: Olaparib and Talazoparib . This comparison will not only highlight the methodologies for generating robust data but also underscore the importance of standardized assays and transparent reporting in ensuring that experimental findings are both reliable and reproducible.[4][5]
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately leading to cell death. This concept, known as synthetic lethality, is a cornerstone of PARP inhibitor efficacy.[7]
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Establishing a Framework for Reproducible Biological Data
To ensure the data we generate for Compound X is robust and comparable to established inhibitors, we must adhere to principles of rigorous experimental design and transparent reporting.[4][8] This involves utilizing standardized assays, thoroughly documenting methodologies, and employing appropriate statistical analyses.
Key Pillars of Reproducibility:
-
Standardized Protocols: Utilizing well-validated and widely accepted assay protocols minimizes inter-laboratory variability.
-
Comprehensive Reporting: Detailed descriptions of all reagents, instruments, and experimental conditions are essential for others to replicate the work.[9]
-
Data Availability: Sharing raw and processed data promotes transparency and allows for independent verification.[10]
Comparative Analysis of PARP Inhibition and Trapping
The potency of a PARP inhibitor is determined not only by its ability to inhibit the catalytic activity of the enzyme but also by its capacity to "trap" the PARP enzyme on the DNA. This trapping prevents the release of PARP from the site of damage, further disrupting DNA repair.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the parallel assessment of PARP catalytic inhibition and trapping.
In Vitro PARP1 Catalytic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1. A common method is a chemiluminescent assay that detects the poly(ADP-ribosyl)ation of a histone substrate.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound X, Olaparib, and Talazoparib in 100% DMSO.
-
Create a series of 1:3 dilutions in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA) to generate a 10-point dose-response curve.
-
Prepare a reaction mixture containing recombinant human PARP1 enzyme, biotinylated histone H1 substrate, and activated DNA.
-
-
Assay Procedure:
-
To a 384-well white plate, add 5 µL of each compound dilution.
-
Add 10 µL of the PARP1/histone/DNA mixture to each well.
-
Initiate the reaction by adding 5 µL of NAD+ to a final concentration of 100 µM.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add streptavidin-HRP and a chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro PARP1 Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA substrate. Fluorescence polarization (FP) is a suitable method for this.[6]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare compound dilutions as described for the catalytic assay.
-
Prepare a reaction mixture containing a fluorescently labeled DNA oligonucleotide duplex and recombinant human PARP1 enzyme in assay buffer.
-
-
Assay Procedure:
-
To a 384-well black plate, add 10 µL of the PARP1/DNA mixture.
-
Add 10 µL of each compound dilution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters.
-
An increase in FP signal indicates the formation of a stable PARP1-DNA complex (trapping).
-
Calculate the percent trapping relative to a positive control (a known potent trapping agent) and DMSO.
-
Determine the EC50 value from the dose-response curve.
-
Comparative Data Summary
The following table presents hypothetical but plausible data for Compound X alongside published data for Olaparib and Talazoparib. This format allows for a direct and objective comparison of potency.
| Compound | PARP1 Catalytic Inhibition IC50 (nM) | PARP1 Trapping EC50 (nM) | Trapping Potency Ratio (IC50/EC50) |
| Compound X (Hypothetical) | 5.2 | 1.5 | 3.5 |
| Olaparib | 1.9 | 1.2 | 1.6 |
| Talazoparib | 1.2 | 0.6 | 2.0 |
Note: Data for Olaparib and Talazoparib are representative values from published literature. The Trapping Potency Ratio provides an indication of the relative contribution of trapping to the compound's overall mechanism.
Causality and Interpretation of Results
The data presented in the table would suggest that Compound X is a potent inhibitor of PARP1's catalytic activity and is also effective at trapping PARP1 on DNA. The trapping potency ratio suggests that, like the established inhibitors, a significant portion of its cellular activity may be driven by PARP trapping.
It is crucial to recognize that these in vitro assays are the first step. To ensure the translatability of these findings, further studies in cellular models are necessary to assess effects on DNA damage signaling (e.g., γH2AX formation) and cell viability in relevant cancer cell lines (e.g., BRCA-mutant vs. BRCA-wildtype).
Ensuring Trustworthiness Through Self-Validating Systems
A key aspect of generating trustworthy data is the inclusion of appropriate controls and validation experiments.
-
Positive and Negative Controls: Every assay plate should include wells with a known potent inhibitor (positive control) and DMSO only (negative control) to define the dynamic range of the assay.
-
Assay Robustness: The Z'-factor should be calculated for each assay to ensure a large enough separation between positive and negative controls, indicating a robust and reliable assay.
-
Orthogonal Assays: Confirming key findings with an alternative, orthogonal assay method increases confidence in the results. For example, a cellular thermal shift assay (CETSA) could be used to confirm target engagement in a cellular context.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to evaluating the biological activity of a novel compound, this compound (Compound X), using PARP inhibition as a case study. By employing standardized protocols, conducting parallel comparative analyses with established drugs, and adhering to the principles of data reproducibility, researchers can generate high-quality, reliable data.
The hypothetical data for Compound X suggest it is a promising candidate for further investigation. The next logical steps would involve expanding the in vitro profiling to other PARP family members to assess selectivity, followed by cellular assays to confirm the mechanism of action and preclinical in vivo studies to evaluate efficacy and safety. Throughout this process, a continued commitment to the principles of scientific integrity and transparent reporting will be paramount for the successful development of this or any novel therapeutic agent.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. youtube.com [youtube.com]
- 4. Better reporting for better research: a checklist for reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLOS Biology [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Ten simple rules for using public biological data for your research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Hazard Assessment: Understanding the Risks
Based on the analysis of analogous compounds, 5-Amino-2-methyl-2,3-dihydropyridazin-3-one should be handled as a hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: Similar to other amino-substituted heterocyclic compounds, this chemical is expected to cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation of the compound may be harmful.
It is crucial to operate under the assumption that this compound is hazardous and to implement all necessary safety precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a broad range of chemicals, including amines.[3][4] Double-gloving provides an extra layer of protection in case of a breach. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles protect against splashes, while a face shield offers broader protection for the entire face.[5] |
| Body Protection | A flame-resistant lab coat, worn over long pants and fully enclosed shoes. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | To be used within a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator is mandatory. | A fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust. A respirator provides personal respiratory protection. |
Step-by-Step Gowning and De-gowning Protocol:
-
Gowning:
-
Don long pants and fully enclosed shoes.
-
Put on the inner pair of nitrile gloves.
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs of the lab coat are tucked into the gloves.
-
Don chemical splash goggles.
-
If required, don a face shield.
-
-
De-gowning:
-
Remove the outer pair of gloves, peeling them off without touching the outer surface.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
PPE Selection Workflow
Caption: Figure 1. Decision workflow for selecting appropriate PPE.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational plan is critical for minimizing risk.
Preparation:
-
Know the Hazards: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.[6]
-
Designate a Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before you begin.[6]
Handling:
-
Work in a Fume Hood: To prevent the inhalation of dust or vapors, always handle the compound within a chemical fume hood.[5]
-
Avoid Direct Contact: Use tools such as spatulas or tongs to handle the solid material. Never touch the chemical with your hands, even when wearing gloves.[6]
-
Controlled Dispensing: When transferring the solid, do so carefully to minimize the generation of dust.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] Carefully collect the absorbed material into a designated hazardous waste container.[1]
Safe Handling Workflow
Caption: Figure 2. Workflow for the safe handling of hazardous chemicals.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated consumables like pipette tips and weighing paper, must be collected in a designated hazardous waste container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Incompatible Wastes: Do not mix this waste with other incompatible waste streams.
Decontamination and Final Disposal:
-
Equipment Decontamination: Any non-disposable equipment that has come into contact with the chemical should be thoroughly decontaminated with an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.[1] All cleaning materials used in this process should also be disposed of as hazardous waste.[1]
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][7] Never pour this chemical or its waste down the drain.[6]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while minimizing personal and environmental risks.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. needle.tube [needle.tube]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
